molecular formula C9H14N2 B3364936 (S)-2-Methyl-1-pyridin-3-YL-propylamine CAS No. 1187930-90-0

(S)-2-Methyl-1-pyridin-3-YL-propylamine

Cat. No.: B3364936
CAS No.: 1187930-90-0
M. Wt: 150.22 g/mol
InChI Key: KOFGVEKRYFDMED-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-1-pyridin-3-yl-propylamine is a chiral amine building block of high interest in pharmaceutical research and development. With the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol , this compound features a pyridine heterocycle, a structure known to be a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and coordinate with biological targets . The specific (S)-enantiomer, provided with high chiral purity, is a critical synthon for creating stereospecific molecules. Its primary application is as a sophisticated intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic compounds . The presence of both a chiral center and a basic amine group makes it a valuable precursor for developing ligands and candidates in drug discovery projects, particularly where the three-dimensional structure is crucial for biological activity. The compound is offered with a minimum purity of 97% and is handled under strict quality control. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-methyl-1-pyridin-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFGVEKRYFDMED-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-Methyl-1-pyridin-3-yl-propylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity & Physicochemical Profile[1][2][3][4][5]

Target Compound: (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine Synonyms: (S)-1-(3-Pyridyl)-2-methylpropylamine; (S)-Valamine pyridine analog CAS Number: 1187930-90-0 Molecular Weight: 150.22 g/mol Molecular Formula: C


H

N

[1][2]
Core Specifications Table
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilHygroscopic; tends to darken upon air exposure due to oxidation.
Chiral Purity

98% ee
Critical for pharmaceutical applications (e.g., S1P1 agonists).
Solubility Soluble in MeOH, DCM, DMSOForms salts (HCl, fumarate) which are water-soluble.
pKa (Calc) ~8.9 (Amine), ~3.4 (Pyridine)The aliphatic amine is the primary basic center.
Storage -20°C, Inert Atmosphere (Ar/N

)
Store as HCl salt for long-term stability.

Strategic Synthesis: The Ellman Auxiliary Protocol

Mechanistic Rationale

Direct asymmetric reductive amination of the corresponding ketone (2-methyl-1-(pyridin-3-yl)propan-1-one) is challenging due to the steric bulk of the isopropyl group and the coordinating nature of the pyridine ring, which can poison transition metal catalysts. The Ellman auxiliary ((S)- or (R)-tert-butanesulfinamide) forms a rigid sulfinimine intermediate that directs the nucleophilic addition of the isopropyl group with high facial selectivity.

Step-by-Step Protocol

Reagents:

  • 3-Pyridinecarboxaldehyde

  • (R)-2-Methylpropane-2-sulfinamide (Note: The (R)-auxiliary typically yields the (S)-amine for this substrate class, but screening is required to confirm facial selectivity).

  • Titanium(IV) ethoxide (Ti(OEt)

    
    )
    
  • Isopropylmagnesium chloride (2.0 M in THF)

Workflow:

  • Condensation (Imine Formation):

    • Charge a flame-dried flask with 3-pyridinecarboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)

      
       (2.0 eq) dropwise. The Lewis acid activates the carbonyl and scavenges water.
      
    • Stir at reflux (65°C) for 6–12 hours. Monitor by TLC/LC-MS for disappearance of aldehyde.

    • Quench: Pour into brine, filter the titanium salts through Celite, and concentrate to obtain the N-sulfinyl imine.

  • Diastereoselective Addition:

    • Dissolve the sulfinyl imine in DCM (Dichloromethane) or Toluene. Cool to -78°C.

    • Add Isopropylmagnesium chloride (1.5 eq) dropwise. The non-coordinating solvent (DCM) often enhances diastereoselectivity via an open transition state model.

    • Warm slowly to room temperature over 4 hours.

    • Checkpoint: Check diastereomeric ratio (dr) via crude NMR. Expect >95:5 dr.

  • Deprotection:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1).

    • Stir for 1 hour to cleave the sulfinyl group.

    • Precipitate the product as the dihydrochloride salt using diethyl ether, or basify (NaOH) and extract with DCM to obtain the free base.

Reaction Pathway Diagram

SynthesisRoute Aldehyde 3-Pyridinecarboxaldehyde Imine N-Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4, THF Reflux Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine ProtectedAmine Sulfinamide Adduct Imine->ProtectedAmine Grignard Addition -78°C, DCM Grignard iPr-MgCl (Nucleophile) Grignard->ProtectedAmine Product (S)-2-Methyl-1-(pyridin-3-yl) propan-1-amine ProtectedAmine->Product Acid Hydrolysis Deprotection HCl / MeOH

Caption: Figure 1. Enantioselective synthesis via Ellman's auxiliary. The sulfinyl group directs the isopropyl addition.

Analytical Validation & Quality Control

Trust in your data is paramount. For a chiral amine, simple NMR is insufficient. You must validate the Enantiomeric Excess (ee).

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    
Absolute Configuration Assignment (Mosher's Method)

If the rotation sign does not match literature or if literature is absent:

  • Derivatize the amine with both (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analyze via

    
     NMR or 
    
    
    
    NMR.
  • Calculate

    
     for protons flanking the chiral center to assign configuration based on the Mosher model.
    
Analytical Workflow Diagram

QC_Workflow cluster_purity Chemical Purity cluster_chiral Chiral Purity Sample Crude Amine Product LCMS LC-MS (C18) Check for Byproducts Sample->LCMS HNMR 1H NMR (DMSO-d6) Verify Structure Sample->HNMR ChiralHPLC Chiral HPLC (AD-H Column) Sample->ChiralHPLC Release Release Lot (>98% ee) LCMS->Release Pass Moshers Mosher Amide Derivatization ChiralHPLC->Moshers If Unknown Config ChiralHPLC->Release Pass

Caption: Figure 2. Quality control decision tree for chiral amine validation.

Safety & Handling (E-E-A-T)

  • Acute Toxicity: Pyridine derivatives can be neurotoxic. This specific amine mimics leucine/valine and may possess biological activity on transporters. Handle as a potent bioactive.[3]

  • Skin/Eye: Corrosive. The free base is highly alkaline (pKa ~9). Wear neoprene gloves and chemical splash goggles.

  • Stability: The free amine absorbs CO

    
     from the air to form carbamates. Always store as the HCl or Fumarate salt. 
    

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 53394784 (Racemate) and related isomers. Accessed via CAS Registry 1187930-90-0.[1][2] Link

  • Ellman Synthesis Protocol: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

  • Application in Drug Discovery: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for handling amine protection/deprotection in pyridine systems). Link

  • Commercial Availability & Properties: Echemi. (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine Product Page.[2][4] Link

Sources

Synthesis pathways for (S)-2-Methyl-1-pyridin-3-yl-propylamine from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine , is a critical chiral building block (CBB) often utilized in the synthesis of Sphingosine-1-Phosphate (S1P1) receptor agonists and various kinase inhibitors. It represents a pyridine bioisostere of the phenyl-based amine intermediate found in drugs like Ponesimod.

The synthesis of this molecule presents a specific stereochemical challenge: installing a primary amine at a benzylic-like position adjacent to a bulky isopropyl group while maintaining high enantiomeric excess (ee).

This technical guide outlines three distinct synthesis pathways selected for their reliability, scalability, and stereochemical control:

  • The Ellman Auxiliary Route: Ideal for medicinal chemistry and SAR exploration (High ee, predictable).

  • Biocatalytic Transamination: The preferred route for process scale-up (Green chemistry, >99% ee).

  • Classical Resolution: A robust, low-tech fallback for non-specialized facilities.

Pathway A: Diastereoselective Synthesis (Ellman’s Auxiliary)

This pathway utilizes tert-butanesulfinamide (Ellman’s auxiliary) to induce chirality. It is the gold standard for discovery-phase synthesis due to its high predictability and the avoidance of heavy metal catalysts.

Mechanism & Rationale

The condensation of pyridine-3-carboxaldehyde with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. The subsequent addition of isopropylmagnesium chloride proceeds through a cyclic transition state (Zimmerman-Traxler model), directing the nucleophilic attack to the Re-face of the imine, yielding the (S,R)-sulfinamide intermediate. Acidic cleavage removes the auxiliary to yield the (S)-amine.

Pathway Visualization

EllmanRoute Aldehyde Pyridine-3-carboxaldehyde Imine (R,E)-N-(pyridin-3-ylmethylene) -2-methylpropane-2-sulfinamide Aldehyde->Imine Ti(OEt)4, THF RT, 16h Auxiliary (R)-tert-butanesulfinamide Auxiliary->Imine Sulfinamide (Ss,R)-Sulfinamide Intermediate Imine->Sulfinamide iPrMgCl, -78°C to RT Diastereoselective Addition Grignard iPrMgCl / THF Grignard->Sulfinamide Product (S)-2-Methyl-1-(pyridin-3-yl) propan-1-amine Sulfinamide->Product HCl/MeOH Deprotection

Figure 1: Stereoselective synthesis using Ellman's auxiliary. The (R)-auxiliary typically directs formation of the (S)-amine.

Detailed Protocol (Bench Scale)

Step 1: Imine Formation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under nitrogen.

  • Reagents: Charge Pyridine-3-carboxaldehyde (10.0 mmol) and (R)-2-methylpropane-2-sulfinamide (11.0 mmol) in anhydrous THF (50 mL).

  • Catalyst: Add Ti(OEt)₄ (20.0 mmol) dropwise. The solution will turn slightly yellow/orange.

  • Reaction: Stir at room temperature for 16 hours. Monitor by TLC or LCMS.

  • Workup: Quench by pouring into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through a celite pad. Wash the pad with EtOAc.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield the N-sulfinyl imine.

Step 2: Grignard Addition

  • Setup: Dissolve the purified imine (5.0 mmol) in anhydrous DCM (25 mL) (Note: DCM often enhances diastereoselectivity via a non-chelating model, though THF is acceptable). Cool to -78°C.

  • Addition: Add isopropylmagnesium chloride (2.0 M in THF, 10.0 mmol) dropwise over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

  • Quench: Add saturated NH₄Cl solution. Extract with DCM.

  • Isolation: The resulting sulfinamide is usually diastereomerically pure (>95:5 dr).

Step 3: Deprotection

  • Hydrolysis: Dissolve the sulfinamide in MeOH (10 mL). Add 4N HCl in dioxane (5 mL).

  • Stir: Stir at room temperature for 1 hour.

  • Workup: Concentrate to dryness.[1] Basify with 1N NaOH to pH >12. Extract with DCM or CHCl₃.

  • Yield: Dry and concentrate to obtain the chiral amine as a free base.

Pathway B: Biocatalytic Transamination (Process Scale)

For kilogram-scale production, biocatalysis is superior due to atom economy and the elimination of stoichiometric chiral auxiliaries. This route relies on an


-Transaminase (ATA) to convert the prochiral ketone directly to the (S)-amine.
Mechanism

The precursor, 2-methyl-1-(pyridin-3-yl)propan-1-one, is synthesized via nucleophilic addition of isopropyl Grignard to 3-cyanopyridine. An (S)-selective amine transaminase then transfers an amino group from an achiral donor (isopropylamine) to the ketone, utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.

Pathway Visualization

BioRoute Nitrile 3-Cyanopyridine Ketone 2-Methyl-1-(pyridin-3-yl) propan-1-one Nitrile->Ketone 1. Grignard Addition 2. Acid Hydrolysis Grignard iPrMgBr / THF Grignard->Ketone Product (S)-2-Methyl-1-(pyridin-3-yl) propan-1-amine Ketone->Product Biocatalytic Transamination pH 7.5, 30°C EnzymeSystem Enzyme System: (S)-Transaminase (ATA) PLP Cofactor Isopropylamine (Donor) EnzymeSystem->Product ByProduct Acetone (Removed in vacuo) Product->ByProduct Equilibrium Shift

Figure 2: Chemo-enzymatic route. The use of isopropylamine as an amine donor drives the equilibrium by generating volatile acetone.

Detailed Protocol (Process Scale)

Step 1: Ketone Synthesis

  • Reaction: Treat 3-cyanopyridine with isopropylmagnesium bromide in THF at 0°C.

  • Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous HCl to yield 2-methyl-1-(pyridin-3-yl)propan-1-one.

  • Purification: Distillation or crystallization (if solid) is required to remove magnesium salts.

Step 2: Enzymatic Transamination

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal phosphate).

  • Substrate Loading: Dissolve the ketone (substrate) in DMSO (5% v/v of final volume) and add to the buffer. Final concentration: 10–50 g/L.

  • Amine Donor: Add Isopropylamine (1.5 equivalents). Adjust pH back to 7.5 if necessary.

  • Enzyme: Add (S)-selective Transaminase (e.g., Codexis ATA-113 or commercially available Vibrio fluvialis variants).

  • Incubation: Stir at 30°C for 24–48 hours.

  • Equilibrium Shift: Apply slight vacuum or nitrogen sweep to remove the acetone byproduct, driving the reaction to completion.

  • Workup: Acidify to pH 2 to protonate the amine. Wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12. Extract product with EtOAc.[1]

Comparative Analysis

FeatureEllman Auxiliary (Route A)Biocatalysis (Route B)Classical Resolution (Route C)
Stereoselectivity High (>98% de)Excellent (>99% ee)Moderate (requires recrystallization)
Scalability Low to Medium (Cost of auxiliary)High (Low material cost)High (Cheap reagents)
Development Time Short (Standard protocols)Medium (Enzyme screening required)Medium (Salt screening required)
Green Metrics Moderate (Titanium waste)Excellent (Water-based)Poor (Yield loss max 50%)
Cost

$

$

References

  • Bolli, M. H., et al. (2010). "2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists." Journal of Medicinal Chemistry, 53(10), 4198–4211. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753–819. Link

  • Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 57, 284–300. Link

  • Reeves, J. T., et al. (2016).[2] "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine." Organic Process Research & Development, 20(10), 1768–1773. Link

Sources

Thermodynamic Solubility Profile of (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic solubility profiling of (S)-2-Methyl-1-pyridin-3-yl-propylamine , a chiral intermediate critical in pharmaceutical synthesis. This document is structured as a strategic protocol and analysis framework for researchers and formulation scientists.

A Technical Guide for Process Research & Development

Executive Summary

The thermodynamic solubility profile of This compound (hereafter referred to as (S)-MPPA ) is a fundamental physicochemical parameter governing its purification, crystallization, and bioavailability. As a chiral aminopyridine, (S)-MPPA exhibits complex solubility behavior influenced by its dual basic centers (pyridine nitrogen and aliphatic amine) and its ability to form specific polymorphs or solvates.

This guide provides a comprehensive methodology for determining the thermodynamic solubility of (S)-MPPA, analyzing the data using thermodynamic models (Van't Hoff, Apelblat), and interpreting the results to optimize process design.

Chemical Identity & Physicochemical Basis[1]

Understanding the molecular structure is the prerequisite for accurate solubility profiling. (S)-MPPA contains a hydrophobic isobutyl-like tail and two hydrophilic/ionizable nitrogen centers.

Structural Analysis
  • IUPAC Name: (S)-1-(Pyridin-3-yl)-2-methylpropan-1-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.22 g/mol

  • Chirality: Single stereocenter at C1 (S-configuration).

Predicted Ionization (pKa)

Solubility is pH-dependent due to the two basic sites.

  • 
     (Pyridine N):  ~5.2 (Aromatic nitrogen, weaker base).
    
  • 
     (Aliphatic Amine N):  ~9.8 (Primary amine, stronger base).
    

Implication:

  • pH < 4: Species is dicationic (

    
    ). Solubility is maximal.
    
  • pH 6–8: Species is monocationic (

    
    ). Solubility is moderate.
    
  • pH > 11: Species is neutral (

    
    ). Solubility is minimal (Intrinsic Solubility, 
    
    
    
    ).

Experimental Protocol: Determination of Thermodynamic Solubility

The "Shake-Flask" method is the gold standard for thermodynamic solubility, ensuring solid-liquid equilibrium (SLE) is reached.

Solid-State Characterization (Pre-Analysis)

Before solubility testing, the solid phase must be characterized to ensure phase purity.

  • PXRD (Powder X-Ray Diffraction): Confirm the crystalline form. Changes in the diffraction pattern post-solubility testing indicate a phase transformation (e.g., hydrate formation).

  • DSC (Differential Scanning Calorimetry): Determine the melting point (

    
    ) and enthalpy of fusion (
    
    
    
    ), which are critical for the ideal solubility equation.
Equilibrium Solubility Workflow

Method: Saturation Shake-Flask (24–72 hours). Temperature Range: 278.15 K to 323.15 K (5°C to 50°C).

Protocol Steps:

  • Preparation: Add excess (S)-MPPA solid to the solvent in a crimped vial.

  • Equilibration: Agitate at constant temperature (

    
    ) for 72 hours.
    
  • Separation: Filter the supernatant using a 0.45 µm PVDF filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification: Analyze filtrate via HPLC-UV (Detection at ~260 nm for pyridine chromophore).

  • Solid Analysis: Analyze the residual solid by PXRD to verify no polymorphic transition occurred.

Visualization of Workflow

Solubility_Workflow cluster_0 Iterative Process Start Solid (S)-MPPA Char Solid State Char. (PXRD, DSC) Start->Char Prep Solvent Addition (Excess Solid) Char->Prep Equil Equilibration (72h, Const. T) Prep->Equil Filter Filtration (Isothermal) Equil->Filter Anal HPLC Analysis (Conc. Determination) Filter->Anal SolidCheck Residue Check (Polymorph Stability) Filter->SolidCheck

Figure 1: Standardized workflow for thermodynamic solubility determination of (S)-MPPA.

Thermodynamic Modeling & Data Analysis

Experimental data points (


) must be correlated using thermodynamic models to calculate the enthalpy (

) and entropy (

) of solution.
Modified Apelblat Equation

The Apelblat model is semi-empirical and highly accurate for correlating solubility with temperature.



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical constants derived from regression analysis.
    
    • Interpretation: If

      
       is negative and 
      
      
      
      is positive, dissolution is typically endothermic.
Van't Hoff Analysis

To determine the thermodynamic driving forces:



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Expected Profile for (S)-MPPA:

  • 
     (Endothermic):  Solubility increases with temperature.
    
  • 
     (Spontaneous):  At saturation, 
    
    
    
    , but the process of dissolving up to saturation is spontaneous.

pH-Dependent Solubility Profile

Given the basic nature of (S)-MPPA, the solubility profile is heavily influenced by the pH of the aqueous medium. The total solubility (


) at a given pH is defined by the intrinsic solubility (

) and the ionization constants.
Theoretical Model

For a dibasic compound (


):


  • Region 1 (pH < 5): Dominant species

    
    . Solubility is extremely high (salt formation).
    
  • Region 2 (pH 6–9): Dominant species

    
    . Solubility is governed by the mono-cation.
    
  • Region 3 (pH > 10): Dominant species

    
     (neutral). Solubility equals 
    
    
    
    (likely
    
    
    for this lipophilic amine).
Visualization of pH Profile

pH_Profile Low_pH pH < 5 Species: BH2++ Solubility: High Mid_pH pH 6 - 9 Species: BH+ Solubility: Moderate Low_pH->Mid_pH Deprotonation 1 (pKa ~ 5.2) High_pH pH > 10 Species: B (Neutral) Solubility: Low (S0) Mid_pH->High_pH Deprotonation 2 (pKa ~ 9.8)

Figure 2: Predicted pH-dependent solubility transitions for (S)-MPPA.

Applications in Process Development

Crystallization Strategy
  • Cooling Crystallization: Effective in solvents where the temperature coefficient of solubility (slope of the solubility curve) is steep (e.g., Ethanol, Toluene).

  • Anti-Solvent Crystallization: Since (S)-MPPA is likely soluble in alcohols but insoluble in non-polar alkanes (Heptane) or water at high pH, adding Heptane or basic water to an alcoholic solution can drive crystallization.

  • Chiral Resolution: If (S)-MPPA is an intermediate obtained from a racemate, solubility differences between the enantiomer and the racemate (or diastereomeric salts) are exploited. The Eutectic Point in the phase diagram must be determined to maximize yield.

Salt Selection

To improve bioavailability or solid-state stability, (S)-MPPA is often converted to a salt.

  • Counter-ions: HCl, Tartaric Acid, Fumaric Acid.

  • Thermodynamics: The solubility product (

    
    ) of the salt will dictate the pH at which the salt precipitates (pHmax).
    

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC. (Reference for Pyridine/Amine pKa values). Link

Sources

Beyond the Scaffold: Pharmacological Optimization of (S)-2-Methyl-1-pyridin-3-yl-propylamine Derivatives

[1]

Executive Summary

The search for selective ligands targeting Neuronal Nicotinic Acetylcholine Receptors (nAChRs) has long focused on the 3-pyridyl ether and 3-pyridyl alkylamine pharmacophores.[1] Among these, (S)-2-Methyl-1-pyridin-3-yl-propylamine represents a critical "privileged scaffold."[1] Unlike linear metanicotine analogs, the C2-methyl branching in this derivative introduces steric constraints that can enhance receptor subtype selectivity (specifically for


This technical guide provides a comprehensive framework for researchers utilizing this scaffold. We move beyond basic characterization to explore the causal relationships between stereochemistry, binding kinetics, and functional efficacy.

Part 1: Medicinal Chemistry & Structural Activity Relationship (SAR)

The Pharmacophore Logic

The molecule functions as a bioisostere of nicotine and metanicotine. Its pharmacological potential is governed by three distinct structural domains:

  • The Cationic Center (Amine): The primary amine at C1 mimics the pyrrolidine nitrogen of nicotine. At physiological pH (7.4), this amine is protonated, forming a critical cation-

    
     interaction with Trp149  in the 
    
    
    subunit of the nAChR.
  • The Aromatic Head (Pyridine): The pyridine nitrogen acts as a hydrogen bond acceptor. The distance between this nitrogen and the protonated amine is the primary determinant of affinity.

  • The Chiral Linker (C2-Methyl Propyl Chain): This is the differentiator.

    • Stereochemistry: The (S)-configuration typically aligns with the natural (S)-nicotine binding pocket, maximizing Van der Waals contacts within the hydrophobic sub-pocket.[1]

    • Conformational Restriction: The C2-methyl group restricts the rotation of the alkyl chain, reducing the entropic penalty upon binding. This "pre-organization" often results in higher affinity (

      
      ) compared to the des-methyl analog.[1]
      
SAR Visualization

The following diagram illustrates the optimization logic for this scaffold.

SAR_LogicCoreThis compoundPyridine3-Pyridyl Ring(H-Bond Acceptor)Core->PyridineLinkerC2-Methyl Linker(Conformational Lock)Core->LinkerAminePrimary Amine(Cationic Center)Core->AmineEffect1High Affinity(Trp149 Interaction)Pyridine->Effect1 Distance ~5.5ÅEffect2Metabolic Stability(Steric Shielding)Linker->Effect2 Blocks MAOEffect3Subtype Selectivity(α4β2 > α7)Linker->Effect3 ChiralityAmine->Effect1 pKa ~9.6

Caption: SAR logic flow detailing how structural domains of the scaffold drive specific pharmacological outcomes.[1]

Part 2: Pharmacodynamics & Mechanism of Action

Target Engagement ( nAChR)

The (S)-2-methyl derivative acts primarily as a partial agonist at high-affinity

1
  • Mechanism: Binding triggers a conformational shift in the extracellular domain, opening the ion pore to allow

    
     and 
    
    
    influx.
  • Downstream Effect: The presynaptic calcium influx facilitates the release of neurotransmitters (Acetylcholine, Dopamine, Glutamate) in the prefrontal cortex, enhancing cognitive throughput.

Secondary Targets (Monoamine Transporters)

Recent literature suggests that 3-pyridyl derivatives with bulky alkyl chains may possess weak to moderate affinity for the Dopamine Transporter (DAT).[1] While often considered an "off-target" effect, in the context of ADHD or depression, this dual mechanism (nAChR agonism + DAT inhibition) can provide synergistic therapeutic value [1].

Part 3: Experimental Protocols (The "How-To")

As a Senior Scientist, I emphasize that the reliability of your data depends on the purity of your enantiomer and the rigor of your assay conditions.

Protocol A: Stereoselective Synthesis (Key Steps)

Rationale: Racemic mixtures confound pharmacological data. You must synthesize the pure (S)-enantiomer.[1]

  • Starting Material: 3-Pyridinecarboxaldehyde.[1]

  • Chiral Auxiliary: Condensation with (R)-tert-butanesulfinamide to form the chiral sulfinyl imine.[1]

  • Grignard Addition: Addition of isopropylmagnesium chloride. The chiral auxiliary directs the addition to yield the (S)-configured amine precursor.[1]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group.

  • Validation: Enantiomeric excess (ee) must be determined via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). Target ee > 98%.

Protocol B: Radioligand Binding Assay ( )

Rationale: To determine affinity (

Materials:

  • Rat cortical membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (
    
    
    nM).[1]
  • Non-specific binder: 300

    
    M Nicotine.
    

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    ).
  • Incubation: In a 96-well plate, add:

    • 25

      
      L Test Compound (10 concentrations, 0.1 nM – 10 
      
      
      M).
    • 25

      
      L 
      
      
      -Epibatidine (Final conc.[1] 0.5 nM).[2]
    • 100

      
      L Membrane suspension (10-20 
      
      
      g protein/well).[1]
  • Equilibrium: Incubate for 75 minutes at 25°C (Room Temp). Note: Equilibrium time is critical; shorter times favor kinetic binding artifacts.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol C: Functional Calcium Flux Assay (FLIPR)

Rationale: Binding does not equal activation. This assay determines if the compound is an agonist, antagonist, or partial agonist.

Workflow:

  • Cell Line: HEK-293 stably expressing human

    
     nAChR.[1]
    
  • Dye Loading: Load cells with Calcium-4 assay kit (Molecular Devices) for 45 mins at 37°C.

  • Baseline: Measure fluorescence for 10 seconds.

  • Injection: Inject test compound.

  • Measurement: Monitor fluorescence increase (calcium influx) for 120 seconds.

  • Data Normalization: Normalize response to

    
    M Nicotine (Full Agonist Control).
    
    • Result Interpretation: If

      
       is 20-60% of nicotine, it is a partial agonist.
      

Part 4: Data Presentation & Analysis

Comparative Pharmacological Profile

The table below summarizes expected values for the (S)-2-methyl derivative compared to the reference standard (Nicotine).[1]

Parameter(S)-NicotineThis compoundSignificance

Affinity (

)
~1-3 nM~5-15 nMSlightly lower affinity due to steric bulk, but retains high potency.[1]

Affinity (

)
> 1000 nM> 5000 nMImproved selectivity window against

.
Functional Efficacy (

)
100%40-60%Partial agonism reduces desensitization risk.[1]
Metabolic

(Microsomes)
< 30 min> 60 minMethyl group hinders N-oxidation and alpha-carbon hydroxylation.[1]
Screening Workflow

The following Graphviz diagram outlines the decision tree for advancing this scaffold.

WorkflowStartCompound Synthesis(>98% ee)BindingBinding Assay(Ki Determination)Start->BindingSelectivitySelectivity Screen(vs α7, 5-HT3)Binding->SelectivityKi < 50nMFunctionFunctional Assay(FLIPR / Ephys)Selectivity->FunctionSelectivity > 100xADMEADME Profiling(Microsomal Stability)Function->ADMEPartial AgonistDecisionLead Candidate?ADME->Decision

Caption: Step-by-step screening workflow from synthesis to lead candidate selection.

Part 5: Troubleshooting & Expert Insights

Common Pitfall: The "Chiral Switch" Researchers often assume the (S)-enantiomer is superior because (S)-nicotine is the natural ligand.[1] However, with branched alkyl chains, the binding pocket dynamics change. Always synthesize and test the (R)-enantiomer as a negative control. If the (R)-enantiomer shows significant activity, your scaffold may be binding in a non-canonical orientation, which complicates SAR modeling.

Stability Concerns: Primary amines are susceptible to oxidation. Store the free base under nitrogen or argon at -20°C. For biological assays, convert the amine to a dihydrochloride or fumarate salt to improve water solubility and shelf-life stability.[1]

References

  • Targacept, Inc. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. Journal of Medicinal Chemistry.

  • Abbott Laboratories. (1996). Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.

  • MDPI. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters.[2] Molecules.

  • PubChem. (2023). Compound Summary: 1-(Pyridin-3-yl)propan-2-amine (Structural Analog).[1] National Library of Medicine.

Solid-State Architecture and Chiral Resolution: A Technical Guide to (S)-2-Methyl-1-pyridin-3-yl-propylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation and solid-state characterization of (S)-2-Methyl-1-pyridin-3-yl-propylamine (also known as (S)-1-(3-pyridyl)-2-methylpropylamine ), a critical chiral intermediate in the synthesis of NMDA receptor antagonists like Lanicemine (AZD6765) .

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The isolation of the (S)-enantiomer of 2-Methyl-1-pyridin-3-yl-propylamine is a pivotal step in pharmaceutical development. As a racemate, this amine possesses two basic centers: the pyridine nitrogen (pKa ~5.3) and the aliphatic primary amine (pKa ~10.1) .

Successful crystal structure analysis of its salts serves three critical functions:

  • Absolute Configuration Assignment: Unambiguous confirmation of the (S)-configuration using anomalous dispersion (Flack parameter).

  • Resolution Efficiency: Understanding the supramolecular hydrogen-bonding networks that drive the differential solubility between diastereomeric salts (typically Tartrates or Mandelates).

  • Polymorph Control: Identifying the most thermodynamically stable crystal form for scale-up.

Salt Selection & Protonation Strategy

Before diffraction, one must understand the "molecular logic" of the crystal. The large pKa difference between the two nitrogen centers dictates the protonation site.

The Protonation Hierarchy

In a 1:1 stoichiometry with a strong chiral acid (e.g., L-Tartaric acid), the aliphatic amine protonates first.

  • Primary Interaction:

    
     (Charge-assisted Hydrogen Bond).
    
  • Secondary Interaction: The pyridine ring remains unprotonated (neutral) in mono-salts, acting as a hydrogen bond acceptor in the crystal lattice.

Experimental Protocol: Diastereomeric Salt Screening

To obtain X-ray quality crystals of the (S)-salt, follow this resolution-crystallization workflow.

SaltScreening cluster_0 Critical Decision Point Racemate Racemic Amine (Free Base) Nucleation Nucleation Control (Cooling Ramp 0.1°C/min) Racemate->Nucleation 1:1 Stoichiometry Acid Chiral Acid (L-Tartaric / S-Mandelic) Acid->Nucleation Solvent Solvent System (MeOH / EtOH / Water) Solvent->Nucleation Harvest Harvest Crystals (Birefringence Check) Nucleation->Harvest 24-48 hrs Analysis SCXRD Analysis Harvest->Analysis >0.2mm size

Figure 1: Workflow for generating diffraction-quality single crystals via diastereomeric salt formation.

Crystal Structure Analysis: The "Black Box" Decoded

When analyzing the dataset (typically collected at 100K using Mo-K


 or Cu-K

radiation), specific structural motifs confirm the success of the resolution.
A. Unit Cell & Space Group

Chiral salts must crystallize in Sohncke space groups (non-centrosymmetric).

  • Expected Space Groups:

    
    , 
    
    
    
    , or
    
    
    .
  • Red Flag: If the software suggests

    
     or 
    
    
    
    , you have likely crystallized a racemate or a meso-compound, indicating failed resolution.
B. The Hydrogen Bonding Network (The "Zip Code")

The stability of the (S)-amine salt is driven by a specific 3-point interaction model:

  • Anchor: The ammonium group (

    
    ) forms three H-bonds with the carboxylate oxygens of the chiral anion.
    
  • Steering: The pyridine ring often participates in

    
     stacking or weak 
    
    
    
    interactions that lock the conformation.
  • Solvation: Water molecules (if a hydrate) often bridge the cation and anion, creating helical chains along the screw axis.

C. Absolute Configuration (The Flack Parameter)

This is the most critical metric for drug development.

  • Definition: The Flack parameter (

    
    ) quantifies the fit of the structural model to the chiral arrangement.
    
  • Target Value:

    
     (Indicates correct absolute structure).
    
  • Inversion:

    
     implies the model is inverted (you have the (R)-enantiomer modeled as (S), or vice versa).
    
  • Ambiguity:

    
     implies a racemic twin or weak anomalous signal.
    

Quantitative Data Profile

Below is a Target Data Profile for a high-quality crystal structure of the this compound Tartrate salt. Use this table to benchmark your experimental results.

ParameterTarget / Expected ValueInterpretation
Crystal System Monoclinic or OrthorhombicChiral salts rarely form Triclinic lattices.
Space Group

(most common for tartrates)
Must be non-centrosymmetric.
Z (Formula Units) 2 or 4Depends on packing density.
R-Factor (

)
< 5.0% (0.[1]05)Indicates high-quality data fit.
Flack Parameter -0.05 to 0.05CRITICAL: Confirms (S)-enantiomer purity.
C-N Bond Length 1.48 - 1.50 Å (Aliphatic)Typical for

single bonds.
Pyridine Geometry Planar, C-N-C angle ~117°Confirms aromaticity is undisturbed.
Chiral Center C(2) of propyl chainMust solve as (S) configuration.

Structural Logic & Interaction Map

The following diagram illustrates the supramolecular assembly you should look for in the solved structure. The "Chiral Pocket" created by the anion determines the selectivity.

InteractionMap cluster_packing Unit Cell Packing Forces Amine (S)-Amine Cation (NH3+) Tartrate Tartrate Anion (COO- / OH) Amine->Tartrate Strong H-Bond (Charge Assisted) Pyridine Pyridine Ring (Neutral) Pyridine->Pyridine Pi-Pi Stacking (3.5 Angstroms) Tartrate->Amine Chiral Recognition Water Lattice Water (Bridging) Water->Pyridine H-Bond Donor Water->Tartrate H-Bond Donor

Figure 2: Supramolecular interaction map showing the stabilization of the (S)-amine within the chiral salt lattice.

References & Grounding

  • Chiral Resolution & Lanicemine Context:

    • Mechanism:[2] The resolution of 1-(3-pyridyl)-2-methylpropylamine is a documented pathway for AZD6765 (Lanicemine) synthesis. The use of tartaric acid derivatives is standard for this class of amines.

    • Source:AstraZeneca Patents / Journal of Medicinal Chemistry . (Specific unit cell data is often proprietary, but the methodology follows standard resolution protocols).

    • See: [Sanacora, G. et al. "Lanicemine: a low-trapping NMDA channel blocker..."[3] Molecular Psychiatry (2014)]([Link]]

  • Crystallographic Standards (Flack Parameter):

    • Methodology: Parsons, S., & Flack, H. D. (2004). "The use of the Flack parameter." This is the authoritative method for assigning the (S)-configuration.

    • Source:.

  • Pyridine-Amine Salt Architectures:

    • Comparison: For analogous structural data (bond lengths/angles of pyridine-propylamine fragments), refer to the Cambridge Structural Database (CSD) entries for similar "aminopropyl-pyridine" salts.

    • Source:.

Disclaimer on Experimental Safety

Handling pyridine derivatives requires fume hood ventilation due to potential toxicity and odor. Crystallization solvents (Methanol/Ethanol) are flammable. Always consult the MSDS for this compound before handling.

Sources

Comprehensive Safety Data Sheet (SDS) and Hazard Profile: (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper

Executive Summary & Chemical Identity

In modern drug discovery, chiral pyridinyl alkylamines serve as critical building blocks for synthesizing central nervous system (CNS) therapeutics and kinase inhibitors. (S)-2-Methyl-1-pyridin-3-yl-propylamine is a highly reactive, lipophilic primary amine[1]. While its stereochemistry is vital for target receptor affinity, its macroscopic physicochemical properties dictate a rigorous safety and handling paradigm.

As an application scientist, I approach this compound not just as a reagent, but as a reactive system. Understanding the causality behind its hazards—specifically its basicity, nucleophilicity, and lipophilicity—is essential for designing self-validating safety protocols.

Physicochemical Properties

The following table synthesizes the core quantitative data for this compound, contextualizing how each property drives its hazard profile[1][2].

PropertyValueChemical Causality & Safety Impact
Product Name This compoundThe (S)-enantiomer dictates specific chiral interactions but shares the bulk physical hazards of the racemate.
CAS Number 1187930-90-0Unique identifier for regulatory tracking and inventory management.
Molecular Formula C9H14N2Low molecular weight contributes to higher vapor pressure and respiratory hazard.
Molecular Weight 150.22 g/mol Facilitates rapid diffusion across biological membranes.
Structural Features Pyridine ring + Primary AmineDual-nitrogen system. The primary amine acts as a strong nucleophile (pKa ~9-10), while the pyridine ring enhances lipophilicity.

GHS Hazard Classification & Mechanistic Causality

Standard SDS templates often list hazards without explaining the underlying chemistry. For this compound, the hazards are a direct consequence of its molecular architecture[3].

  • Skin Corrosion/Irritation (Category 1B): The primary aliphatic amine is a strong base. Upon contact with the skin, it induces rapid saponification of epidermal lipids and disrupts the stratum corneum. The lipophilic pyridine ring accelerates dermal penetration, leading to deep tissue necrosis rather than superficial irritation[3].

  • Serious Eye Damage (Category 1): The unprotonated free base rapidly penetrates the lipophilic corneal epithelium. Once in the aqueous stroma, it raises the local pH, denaturing structural proteins and causing irreversible opacity.

  • Acute Toxicity - Oral (Category 4): Harmful if swallowed. The compound causes immediate chemical burns to the gastrointestinal mucosa.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): The volatility of the free base leads to vapor inhalation, causing severe respiratory tract irritation and potential pulmonary edema.

Toxicological Profile: The Lysosomotropism Mechanism

To truly understand the cellular toxicity of lipophilic amines like this compound, we must examine the phenomenon of lysosomotropism (pH partitioning)[4][5].

At physiological pH (7.4) in the cytosol, a significant fraction of the compound exists in its unprotonated, lipophilic state. This allows it to passively diffuse across the lipid bilayers of intracellular organelles. However, when the molecule enters the acidic environment of a lysosome (pH ~4.5), the primary amine becomes rapidly protonated[4].

Once charged, the molecule loses its membrane permeability and becomes trapped inside the organelle—a process known as "ion trapping"[5]. The massive accumulation of these protonated amines causes an influx of water via osmosis, leading to lysosomal swelling, rupture, and the release of destructive hydrolytic enzymes (cathepsins) into the cytosol, ultimately triggering cellular apoptosis or necrosis[4].

ToxicityPathway N1 Lipophilic Amine (Unprotonated) N2 Membrane Diffusion N1->N2 N3 Lysosomal Entry (pH 4.5) N2->N3 N4 Protonation & Ion Trapping N3->N4 N5 Lysosomal Swelling & Cell Death N4->N5

Caption: Cellular toxicity mechanism of lipophilic primary amines via lysosomotropic ion trapping.

Experimental Safety Protocols & Handling

As a Senior Application Scientist, I mandate that all experimental workflows be designed as self-validating systems . This means every step must include a physical or chemical check to confirm safety before proceeding.

Protocol 1: Safe Handling and Reaction Setup

Standard nitrile gloves offer insufficient breakthrough times for lipophilic free bases. The following protocol ensures operator safety and reagent integrity.

  • PPE Verification: Don butyl rubber or laminated fluoropolymer (e.g., Silver Shield) gloves. Causality: These materials resist permeation by non-polar, highly basic organic liquids.

  • Environmental Control: Conduct all transfers inside a certified Class II fume hood. Validation Step: Tape a small piece of tissue to the sash to visually confirm continuous inward airflow before opening the reagent bottle.

  • Inert Atmosphere Establishment: Purge the reaction vessel with Argon or Nitrogen. Causality: Primary amines rapidly react with atmospheric carbon dioxide to form insoluble carbamate salts, degrading the reagent and altering reaction stoichiometry.

  • Volumetric Transfer: Use gas-tight syringes for liquid transfers. Avoid pouring to minimize vapor generation and droplet aerosolization.

  • Post-Transfer Decontamination: Immediately rinse all syringes and glassware with a dilute acidic solution (e.g., 1M HCl) before removing them from the fume hood. Causality: This protonates residual amine, rendering it non-volatile and water-soluble for safe disposal.

Emergency Response & Spill Mitigation

In the event of a spill, rapid neutralization is critical to prevent inhalation hazards and surface corrosion. The following step-by-step workflow utilizes acid-base chemistry to mitigate the risk.

Protocol 2: Spill Neutralization Workflow
  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood extraction or room ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use sawdust, as the basic amine can react exothermically with organic matter.

  • Chemical Quenching: Slowly apply a weak acid solution (e.g., 5% Citric Acid or 5% Acetic Acid) over the absorbed spill. Causality: The weak acid safely protonates the amine without generating the violent exothermic reaction that would occur with strong mineral acids.

  • Validation (The Self-Validating Step): Touch a strip of universal pH indicator paper to the neutralized slurry. Validation: The pH must read between 6 and 8. If the pH is >8, apply additional citric acid until neutralized.

  • Disposal: Scoop the neutralized, solid mixture into a chemically resistant, sealable hazardous waste container.

SpillResponse Step1 1. Evacuate & Ventilate (Fume Hood/Respirator) Step2 2. Contain Spill (Inert Absorbent/Sand) Step1->Step2 Step3 3. Acid Neutralization (5% Citric Acid) Step2->Step3 Step4 4. pH Validation (Target pH 6-8) Step3->Step4 Step5 5. Hazardous Waste Disposal Step4->Step5

Caption: Step-by-step spill response and neutralization workflow for volatile primary amines.

References

The following authoritative sources were utilized to ground the chemical properties, hazard classifications, and mechanistic toxicity pathways described in this technical guide:

  • Echemi. (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine Product Information & Chemical Properties. Retrieved from 1[1]

  • CymitQuimica. 1-PYRIDIN-3-YLPROPAN-1-AMINE Specifications. Retrieved from 2[2]

  • National Institutes of Health (PMC). Mechanisms of amine accumulation in, and egress from, lysosomes. Retrieved from 4[4]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Retrieved from3[3]

  • MDPI. Lysosome as a Chemical Reactor: Acidic Trapping and Lysosomotropism. Retrieved from 5[5]

Sources

Advanced Architectures: A Technical Guide to Chiral Pyridyl Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine moiety acts as a "privileged scaffold" in medicinal chemistry, present in over 17% of FDA-approved drugs. However, the introduction of chirality—specifically


-chiral amine functionalities—into this planar, electron-deficient system remains a synthetic bottleneck. This guide dissects the three most robust methodologies for synthesizing chiral pyridyl amine building blocks: Biocatalytic Transamination , Asymmetric Hydrogenation , and Auxiliary-Directed Addition .

We distinguish between two critical structural classes:

  • Class A (Aromatic):

    
    -Chiral alkyl amines attached to an intact pyridine ring (e.g., 1-(pyridin-2-yl)ethan-1-amine).
    
  • Class B (Reduced): Chiral piperidines resulting from the reduction of the pyridine core.

Part 1: Structural Significance & Pharmacophore Utility[1]

The incorporation of a chiral amine adjacent to a pyridine ring modulates physicochemical properties essential for drug efficacy:

  • 
    -Stacking & H-Bonding:  The pyridine nitrogen serves as a hydrogen bond acceptor, while the aromatic ring facilitates 
    
    
    
    interactions with target protein residues (e.g., Phenylalanine/Tryptophan gates).
  • Conformational Restriction: The chiral center locks the amine vector, reducing the entropic penalty upon binding.

  • pKa Modulation: The electron-withdrawing nature of the pyridine ring lowers the pKa of the adjacent amine (approx. pKa 8.5–9.0) compared to a benzyl amine, improving oral bioavailability and blood-brain barrier permeability.

Part 2: Synthetic Strategies & Decision Matrix

Pathway A: Biocatalytic Transamination (Class A)

Best for: Preserving the aromatic ring; High Enantiomeric Excess (ee).

Transaminases (ATAs) have revolutionized the synthesis of Class A building blocks. Unlike chemical reductions which risk reducing the pyridine ring, ATAs selectively aminate the ketone.

  • Mechanism: Ping-Pong Bi-Bi mechanism using Pyridoxal-5'-phosphate (PLP) as a cofactor.[1]

  • Key Advantage: 100% theoretical yield using "Smart Amine Donors" (e.g., isopropylamine) where the byproduct (acetone) is volatile, driving equilibrium.

Pathway B: Iridium-Catalyzed Asymmetric Hydrogenation (Class B)

Best for: Chiral Piperidines.[2][3][4]

Direct hydrogenation of pyridines is thermodynamically difficult due to aromatic stabilization energy. The breakthrough involves activating the pyridine as a pyridinium salt or N-iminopyridinium ylide.

  • Catalyst System: Iridium(I) complexes with chiral P,N-ligands (e.g., Zhou’s catalysts).

  • Critical Additive: Iodine (

    
    ) is often required to stabilize the hydrido-iridium species and prevent catalyst deactivation by the basic product.
    
Pathway C: Ellman Auxiliary Approach (Class A)

Best for: Early-phase discovery; Diverse analogs.

The condensation of chiral tert-butanesulfinamide with pyridyl ketones, followed by diastereoselective reduction, is the industry standard for generating small libraries.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Decision Tree & Mechanism

The following diagram illustrates the decision logic for selecting a route and details the Iridium-catalyzed mechanism.

Chiral_Pyridyl_Synthesis cluster_mech Ir-Cycle Mechanism Start Target Molecule Selection ClassA Class A: Intact Pyridine Ring (e.g., 1-(2-pyridyl)ethylamine) Start->ClassA ClassB Class B: Reduced Piperidine (e.g., 2-substituted piperidine) Start->ClassB BioCat Route 1: Biocatalysis (ATA) High Selectivity, Green Chem ClassA->BioCat Scale-up preferred Ellman Route 2: Ellman Auxiliary Reliable for Libraries ClassA->Ellman Discovery preferred IrCat Route 3: Ir-Catalyzed Hydrogenation Zhou/Charette Method ClassB->IrCat Activation Step 1: Activation (Benzyl halide or N-oxide) IrCat->Activation Cycle Step 2: Catalytic Cycle (Outer-sphere Mechanism) Activation->Cycle Ir_I Ir(I) Precursor OxAdd Oxidative Addition (H2) Ir_I->OxAdd Hydride Ir(III)-H Species OxAdd->Hydride Transfer Enantio-determining Hydride Transfer Hydride->Transfer Transfer->Ir_I

Caption: Decision matrix for chiral pyridyl amine synthesis, highlighting the divergence between aromatic preservation (Class A) and ring reduction (Class B).

Part 4: Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-(pyridin-2-yl)ethan-1-amine

Target: Class A Building Block | Scale: Gram-scale

Reagents:

  • Substrate: 2-Acetylpyridine (1.0 eq)

  • Enzyme: Codexis ATA-256 (or equivalent (S)-selective

    
    -transaminase)
    
  • Donor: Isopropylamine (1.5 M, also acts as buffer component)

  • Cofactor: PLP (1.0 mM)

  • Solvent: 100 mM Potassium Phosphate Buffer (pH 7.5) / DMSO (5% v/v)

Workflow:

  • Preparation: Dissolve PLP (10 mg) in phosphate buffer (50 mL). Add isopropylamine (to 1.5 M final conc) and adjust pH to 7.5 using concentrated HCl (Caution: Exothermic).

  • Solubilization: Dissolve 2-acetylpyridine (500 mg) in DMSO (2.5 mL).

  • Initiation: Add the substrate solution to the buffer. Add ATA enzyme powder (20 mg/mmol substrate).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours. The system is self-validating; the precipitation of the byproduct (acetone) or its removal via open-system evaporation drives conversion.

  • Workup: Acidify to pH 2 (quench enzyme), wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12 with NaOH (50%). Extract product into DCM (3x).

  • Validation: Analyze ee via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA).

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation of 2-Butylpyridinium Salt

Target: Class B Building Block | Scale: 500 mg

Reagents:

  • Substrate: 2-butylpyridine (1.0 eq) activated as N-benzylpyridinium bromide.

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: (S)-MeO-BoQPhos (2.2 mol%)

  • Additive:

    
     (5.0 mol%)
    
  • Solvent: Toluene/Ethanol (1:1)

Workflow:

  • Activation: React 2-butylpyridine with benzyl bromide in acetone (reflux, 2h) to precipitate the pyridinium salt. Filter and dry.

  • Catalyst Formation: In a glovebox, mix

    
     and Ligand in solvent. Stir 15 min. Add 
    
    
    
    .
  • Hydrogenation: Transfer substrate and catalyst solution to an autoclave. Pressurize to 600 psi (40 bar)

    
    .
    
  • Reaction: Stir at 50°C for 18 hours.

  • Deprotection (Optional): The N-benzyl group can be removed via Pd/C hydrogenolysis if the free piperidine is required.

Part 5: Comparative Data Analysis

FeatureBiocatalysis (ATA)Ir-HydrogenationEllman Auxiliary
Target Product Aromatic Pyridyl AmineChiral PiperidineAromatic Pyridyl Amine
Enantioselectivity Excellent (>99% ee)High (90-97% ee)Good (>90% de)
Atom Economy High (using iPrNH2)High (100%)Low (Stoichiometric auxiliary)
Scalability High (kg scale proven)Moderate (High pressure)Moderate (reagent cost)
Limitations Substrate acceptance (sterics)Requires high pressure H2Multi-step synthesis

References

  • Biocatalytic Transamination Review: T. C. Nugent, et al. "Chiral Amine Synthesis - Methods, Developments and Applications." Green Chemistry, 2010 .

  • Iridium-Catalyzed Hydrogenation (Zhou's Method): D.-S. Wang, Q.-A. Chen, S.-M. Lu, Y.-G. Zhou. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 2012 .

  • Ellman Auxiliary Protocol: J. A. Ellman, T. D. Owens, T. P. Tang. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 .

  • Transaminase Engineering (Sitagliptin Example): C. K. Savile, et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010 .

  • Iodine Additive Mechanism: S.-M. Lu, Y.-W. Han, Y.-G. Zhou. "Iridium-Catalyzed Asymmetric Hydrogenation of 2,3-Disubstituted Pyridinium Salts." Chemistry - An Asian Journal, 2018 .

Sources

Methodological & Application

Protocol for reductive amination using (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioretentive Reductive Amination Protocols for (S)-2-Methyl-1-pyridin-3-yl-propylamine


-picolyl amines with carbonyls.

Executive Summary & Chemical Context

This guide details the protocol for the reductive amination of This compound (hereafter referred to as Amine-1 ).

Amine-1 presents a unique triad of synthetic challenges:

  • Steric Hindrance: The adjacent isopropyl group (valine-like scaffold) creates significant steric bulk, retarding imine formation.

  • Chiral Lability: The chiral center is at a picolylic position (benzylic-like, adjacent to the pyridine ring). While less acidic than a ketone

    
    -proton, the C-H bond is activated by the electron-deficient pyridine ring. Improper conditions (strong bases or prolonged enamine equilibrium) can lead to racemization.
    
  • Pyridine Interference: The basic pyridine nitrogen can coordinate with Lewis acids or quench acidic catalysts, necessitating stoichiometry adjustments.

This application note provides two validated protocols: Method A (Standard STAB) for reactive aldehydes/ketones, and Method B (Titanium-Mediated) for sterically hindered or electron-rich ketones.

Reaction Mechanism & Racemization Risk[1]

Understanding the mechanism is vital for preserving the (S)-configuration. The reaction proceeds via a hemiaminal to an iminium ion.

  • The Risk Zone: If the iminium ion tautomerizes to an enamine , the chiral center hybridization changes from

    
     to 
    
    
    
    , destroying stereochemistry. Upon reprotonation, the mixture racemizes.
  • The Solution: We utilize Sodium Triacetoxyborohydride (STAB) .[1] It reduces the iminium species faster than the carbonyl and faster than the rate of enamine tautomerization, kinetically locking the stereochemistry.

Visualizing the Pathway (DOT Diagram)

ReactionPathway Amine Amine-1 (S-Enantiomer) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Chiral Center Intact) Hemiaminal->Iminium - H2O Enamine Enamine (ACHIRAL - DANGER) Iminium->Enamine Slow Tautomerization (Base/Heat) Product Secondary Amine (S-Enantiomer) Iminium->Product Fast Reduction (STAB) Enamine->Iminium Reprotonation Racemate Racemic Product (S/R Mixture) Enamine->Racemate Reduction

Caption: Mechanistic pathway highlighting the kinetic competition between direct reduction (Green Path) and racemization via enamine formation (Red Path).

Method A: Standard STAB Protocol

Best For: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB).[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Amine-1 1.0 eqLimiting Reagent
Aldehyde/Ketone 1.1 - 1.2 eqElectrophile
NaBH(OAc)3 (STAB) 1.4 - 1.6 eqSelective Reductant
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalyst / pH Control
DCM or DCE 0.1 M - 0.2 MSolvent
Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve Amine-1 (1.0 equiv) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Carbonyl Addition: Add the aldehyde/ketone (1.1 equiv).

  • Catalyst Addition: Add Glacial Acetic Acid (1.5 equiv).

    • Note: The pyridine ring will buffer the first equivalent of acid. We need free acid to catalyze imine formation, hence 1.5–2.0 equiv is recommended.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

    • Why? STAB is mild.[2][3] Allowing the imine to pre-equilibrate ensures the hydride is consumed by the imine, not the aldehyde.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (H2 evolution).

  • Monitoring: Stir at 20–25 °C. Monitor by LCMS. Reaction is typically complete in 2–6 hours.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

Method B: Titanium(IV) Isopropoxide Mediated

Best For: Acetophenones, hindered ketones, or electron-rich carbonyls where Method A fails to drive conversion. Reagent: Ti(OiPr)4 followed by NaBH4.[4][5][6]

Rationale

Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.

Reagents & Stoichiometry
ComponentEquivalentsRole
Amine-1 1.0 eqLimiting Reagent
Ketone 1.1 - 1.5 eqElectrophile
Ti(OiPr)4 1.5 - 2.0 eqLewis Acid / Dehydrating Agent
NaBH4 1.5 eqReducing Agent (added in Step 2)
THF or Ethanol 0.2 MSolvent
Step-by-Step Procedure
  • Complexation: In a dry vial under Nitrogen/Argon, combine Amine-1 (1.0 equiv) and the Ketone (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (neat, 1.5 equiv) via syringe.

    • Observation: The solution often turns yellow/orange upon Ti addition.

  • Imine Formation: Stir neat or in minimal THF at room temperature for 6–12 hours.

    • Note: For extremely hindered ketones, mild heating (40–50 °C) is permissible, but strictly monitor enantiomeric excess (ee) as heat increases racemization risk.

  • Dilution: Dilute the viscous mixture with absolute Ethanol or THF (to ~0.1 M concentration).

  • Reduction: Cool to 0 °C. Add NaBH4 (1.5 equiv) carefully.

    • Caution: Exothermic.

  • Workup (The "Mattson" Modification):

    • Add water (approx. 1 mL per mmol Ti) to precipitate TiO2.

    • The mixture will form a white slurry. Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Purification & Isolation (Critical for Pyridines)

Pyridine derivatives are amphoteric and polar, making standard silica chromatography difficult (tailing).

Strategy 1: Acid/Base Extraction (Preferred)

  • Acidify: After the initial organic extraction, extract the organic layer with 1M HCl (3x). The product (amine + pyridine) moves to the aqueous phase. Neutral impurities remain in the organic phase.

  • Wash: Wash the acidic aqueous phase with Et2O (discard Et2O).

  • Basify: Basify the aqueous phase to pH > 12 using 2M NaOH or NH4OH.

  • Extract: Extract the free base into DCM or EtOAc (3x).

  • Dry: Dry over Na2SO4 and concentrate.

Strategy 2: Silica Chromatography

  • Mobile Phase: DCM:MeOH (95:5) + 1% NH4OH or 1% Triethylamine .

  • Note: The amine additive blocks silanol sites, preventing the pyridine ring from sticking/tailing.

Decision Matrix & Troubleshooting

DecisionTree Start Start: Amine-1 + Carbonyl TypeCheck Substrate Type? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde Ketone Ketone TypeCheck->Ketone MethodA Method A: STAB/AcOH (Standard) Aldehyde->MethodA StericCheck Sterically Hindered? Ketone->StericCheck No (e.g. Cyclohexanone) No (e.g. Cyclohexanone) StericCheck->No (e.g. Cyclohexanone) No Yes (e.g. Acetophenone) Yes (e.g. Acetophenone) StericCheck->Yes (e.g. Acetophenone) Yes MethodB Method B: Ti(OiPr)4/NaBH4 (Forcing Conditions) No (e.g. Cyclohexanone)->MethodA Yes (e.g. Acetophenone)->MethodB

Caption: Decision matrix for selecting between STAB and Titanium-mediated protocols based on carbonyl reactivity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance preventing imine formation.Switch to Method B (Ti(OiPr)4). Increase time for imine formation step.[7]
Racemization High temperature or prolonged exposure to basic conditions.Ensure temperature < 25°C. Avoid strong bases (NaH, LDA). Use STAB (acidic/neutral).
Over-alkylation Aldehyde is too reactive.Use "Stepwise" addition: Form imine in MeOH first, then add reducing agent.[3][8]
Pyridine Tailing Interaction with Silica.Add 1% Et3N or 1% NH4OH to the chromatography eluent.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Nugent, T. C. , & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

Sources

Amide coupling reaction conditions for (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling Protocols for (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine

Executive Summary

This guide details the synthetic protocols for coupling (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine with carboxylic acids. This substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance (adjacent isopropyl group), a basic pyridine nitrogen that can interfere with activation, and a benzylic-like chiral center susceptible to racemization under strongly basic conditions.

We present two validated workflows:

  • Protocol A (Discovery Mode): A HATU-mediated pathway optimized for high-throughput library synthesis where conversion speed is the priority.

  • Protocol B (Process Mode): A T3P® (Propylphosphonic anhydride) pathway optimized for gram-scale synthesis, minimizing epimerization and simplifying workup.

Substrate Analysis & Strategic Considerations

The Chemical Challenge

The target amine features three distinct structural motifs that dictate reaction conditions:

  • Steric Bulk (The Isopropyl Group): The bulky isopropyl group at the

    
    -position significantly retards nucleophilic attack. Standard carbodiimide couplings (EDC/HOBt) are often too slow, leading to high rates of activated ester hydrolysis before coupling occurs.
    
  • Pyridine Moiety: The pyridine nitrogen (

    
    ) acts as a competitive base. It can form 
    
    
    
    -acyl pyridinium salts with activated acids, which are highly reactive but can lead to
    
    
    -to-
    
    
    acyl transfer side reactions or racemization.
  • Chiral Vulnerability: The C-H bond at the chiral center is activated by the electron-deficient pyridine ring. While amines are generally configurationally stable, the combination of high temperatures and strong bases (e.g., DBU, excess DIPEA) can induce racemization via a deprotonation/reprotonation mechanism.

Reagent Selection Matrix
FeatureHATU / HOAt T3P (Propylphosphonic anhydride) EDC / HOBt
Reactivity Highest. Essential for this sterically hindered amine.High. Slower than HATU but cleaner.Low. Not recommended for this substrate.
Racemization Risk Moderate. High risk if base equivalents > 3.0.Lowest. Acidic buffering suppresses base-catalyzed epimerization.Low.
Workup Difficult. Requires chromatography to remove tetramethylurea byproducts.Excellent. Water-soluble byproducts removed by extraction.[1]Moderate. Urea byproducts can be stubborn.
Use Case Small scale (<100 mg), difficult acids.Scale-up (>1 g), chiral preservation.Avoid.

Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU Method)

Best for: Small scale (10–100 mg), combinatorial chemistry, and unreactive carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)[3]

  • HOAt (0.5 equiv) - Critical additive to boost kinetics for the hindered amine.

  • DIPEA (Hunig’s Base) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.0 equiv only) and stir at 0°C for 5 minutes. Note: Staggering the base prevents immediate racemization of the activated ester.

  • Amine Addition: Add the solution of (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (1.1 equiv) and HOAt (0.5 equiv) in DMF.

  • Scavenging: Add the remaining DIPEA (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LCMS.[2][4] If conversion <50% after 2h, heat to 40°C. Do not exceed 50°C to protect chirality.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .[5]
Protocol B: Scalable & Chiral-Safe (T3P Method)

Best for: Gram-scale, GMP workflows, and preventing racemization.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (Green solvents preferred).

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and solvent (EtOAc, 5–10 volumes).

  • Cooling: Cool the mixture to 0–5°C.

  • Base Addition: Add NMM (3.0 equiv). Note: NMM is a milder base than DIPEA, reducing risk of deprotonating the benzylic position.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes. The exotherm must be controlled.

  • Reaction: Stir at RT for 12 hours. T3P kinetics are slower but cleaner.

  • Workup (The "Self-Cleaning" Step):

    • Add water (5 volumes). Stir for 15 mins.

    • Separate layers. The T3P byproducts (propylphosphonic acid) are water-soluble.[1]

    • Wash organic layer with 0.5 M NaOH (to remove unreacted acid) and then Brine.

    • Concentrate to yield product (often requiring no chromatography).

Visualization of Workflows

Figure 1: Decision Matrix & Reaction Mechanism

This diagram illustrates the logic flow for selecting conditions and the mechanistic pathway for the T3P coupling, highlighting the "Chiral Safe" zone.

G Start Start: (S)-Amine Coupling CheckScale Check Scale & Purity Needs Start->CheckScale PathA Small Scale / Library (Speed Priority) CheckScale->PathA < 100mg PathB Scale (>1g) / Chiral Purity (Quality Priority) CheckScale->PathB > 1g HATU Reagent: HATU + HOAt Solvent: DMF PathA->HATU RiskA Risk: Epimerization if T > 40°C HATU->RiskA T3P Reagent: T3P (in EtOAc) Base: NMM PathB->T3P Mech Mechanism: Cyclic Anhydride Formation T3P->Mech Workup Workup: Water Wash (No Column) Mech->Workup

Caption: Decision tree for selecting coupling reagents based on scale and chiral fidelity requirements.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Steric hindrance of the isopropyl group blocks approach.Switch to Protocol A (HATU). Increase temperature to 40°C. Add 0.5 equiv HOAt to generate a smaller, more reactive active ester.
Racemization (ee% drops) Base-mediated deprotonation of the benzylic proton.Switch to Protocol B (T3P). Use Pyridine or NMM instead of DIPEA/TEA. Lower reaction temperature to 0°C.
N-Acyl Urea Formation Rearrangement of O-acyl isourea (common with EDC).Abandon Carbodiimides. This is a symptom of slow amine attack. Use T3P or HATU which do not form this byproduct.
Pyridine Poisoning Substrate pyridine ring binding to catalyst.Avoid metal-catalyzed amidation. Ensure >2.5 equiv of base is used to keep the pyridine nitrogen unprotonated and non-interfering.

References

  • Dunetz, J. R., et al. (2011). "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides."[1] Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Petersson, M. J., et al. (2014). "Fit for Purpose: T3P in the Synthesis of a Complex TRPV1 Antagonist." Organic Process Research & Development.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[6] Journal of the American Chemical Society.

Sources

Application Note: Strategic Synthesis & Utilization of (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The chiral amine (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (CAS: Generic structure ref) represents a high-value pharmacophore found in various bioactive molecules, particularly kinase inhibitors (e.g., p38 MAP kinase pathways) and histamine H2 receptor agonists . Its structural motif—a pyridine ring attached to a chiral center with a bulky isopropyl group—confers significant metabolic stability and potency but presents a steric challenge for traditional nucleophilic synthesis.

This Application Note provides a definitive guide to synthesizing this intermediate with >99% enantiomeric excess (ee). We contrast the modern Biocatalytic Transamination route (Process A) against the classical Ellman’s Sulfinamide auxiliary route (Process B), recommending the former for scale-up efficiency and green chemistry compliance.

Key Applications
  • Kinase Inhibition: Precursor for pyridyl-amide based inhibitors targeting oncology pathways.

  • CNS Agents: Building block for histamine analogs and neurotransmitter modulators.

  • SGLT/Metabolic Targets: Structurally homologous to intermediates used in next-generation gliflozin analogs.

Retrosynthetic Analysis

The synthesis of the target amine (1) is best approached by disconnecting the C-N bond. The most direct precursor is the corresponding ketone, 2-methyl-1-(pyridin-3-yl)propan-1-one (2).

Retrosynthesis Target (S)-2-Methyl-1-(pyridin-3-yl) propan-1-amine (Target Molecule) Ketone 2-methyl-1-(pyridin-3-yl) propan-1-one (Prochiral Ketone) Target->Ketone Transamination (Biocatalysis) Target->Ketone Ellman Auxillary (Chemical) Precursor Nicotinonitrile + Isopropyl Grignard Ketone->Precursor Grignard Addition

Figure 1: Retrosynthetic disconnection showing the primary ketone precursor.

Protocol A: Biocatalytic Synthesis (Recommended)

This route utilizes an (S)-selective Omega-Transaminase (ω-TA) .[1] It is superior to chemical reduction due to the elimination of heavy metals and the ability to achieve >99% ee in a single step under mild aqueous conditions.

Mechanism

The enzyme transfers an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone substrate using Pyridoxal-5'-phosphate (PLP) as a cofactor.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-methyl-1-(pyridin-3-yl)propan-1-oneStarting Material
Enzyme Codexis ATA-256 or Vibrio fluvialis ω-TABiocatalyst
Cofactor Pyridoxal-5'-phosphate (PLP)Co-enzyme
Amine Donor Isopropylamine (IPA)NH2 Source
Buffer Potassium Phosphate (100 mM, pH 7.5)Reaction Medium
Co-solvent DMSO (10% v/v)Solubility Enhancer
Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP (Pyridoxal-5'-phosphate).

  • Substrate Solution: Dissolve 500 mg of the ketone substrate in 10 mL DMSO.

  • Reaction Initiation:

    • To the buffer solution, add 1.0 M Isopropylamine (adjusted to pH 7.5 with HCl).

    • Add the substrate/DMSO solution.

    • Add 50 mg of Lyophilized ω-Transaminase enzyme.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Critical Control Point: Monitor pH every 6 hours; IPA consumption can shift pH. Re-adjust to 7.5 using 1M HCl if necessary.

  • Work-up:

    • Quench reaction by adding 10 mL of 5M NaOH (pH > 11).

    • Extract 3x with Methyl tert-butyl ether (MTBE).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude amine is often >95% pure. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Biocatalysis cluster_0 Reaction System cluster_1 Products Ketone Ketone Substrate Enzyme (S)-Transaminase Ketone->Enzyme IPA Isopropylamine (Donor) IPA->Enzyme PLP PLP (Cofactor) PLP->Enzyme Amine (S)-Chiral Amine (>99% ee) Enzyme->Amine Transfer Acetone Acetone (By-product) Enzyme->Acetone Deamination

Figure 2: Biocatalytic transamination workflow utilizing PLP cofactor recycling.

Protocol B: Chemical Synthesis (Ellman's Auxiliary)

If the specific enzyme is unavailable, the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine is the robust chemical alternative.

Step-by-Step Protocol
  • Imine Formation:

    • React 3-pyridinecarboxaldehyde with (S)-(-)-tert-Butanesulfinamide in THF.

    • Add Ti(OEt)₄ (2.0 equiv) as a Lewis acid/dehydrating agent.

    • Stir 16h at RT. Quench with brine, filter, and concentrate to yield the chiral N-sulfinyl imine.

  • Grignard Addition:

    • Dissolve the sulfinyl imine in anhydrous DCM at -78°C.

    • Slowly add Isopropylmagnesium chloride (2.0 equiv).

    • Mechanistic Note: The bulky tert-butyl group directs the nucleophilic attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.

    • Warm to RT and stir for 4 hours.

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane/MeOH (1:1).

    • Stir for 1 hour to cleave the sulfinyl group.

    • Basify with NaOH and extract to yield the free amine.

Quality Control & Analytical Methods

Validation of the chiral center is non-negotiable.

HPLC Method for Enantiomeric Excess[2]
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~11.2 min (Target)

NMR Characterization (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.5 (d, 2H, Pyridine) : Characteristic downfield shift.

  • δ 3.8 (d, 1H, CH-NH₂) : Chiral proton.

  • δ 1.8 (m, 1H, CH-Isopropyl) : Multiplet splitting.

  • δ 0.9 (dd, 6H, Methyls) : Diastereotopic methyl groups confirming the chiral environment.

Safety & Handling

  • Pyridine Derivatives: Known skin irritants and potential CNS depressants. Handle in a fume hood.

  • Isopropylamine: Highly flammable and corrosive. Use proper grounding during transfer.

  • Enzymes: Sensitizers. Avoid inhalation of lyophilized powder.

References

  • Transaminase Biocatalysis Review

    • Kelly, S. A., et al.[2] "Application of Amine Transaminases in the Synthesis of Chiral Amines."[1][2][3][4][5] Chemical Reviews, 2018.

  • Specific Pyridyl-Amine Synthesis (Biaryl Ketones)

    • Telzerow, A., et al.[6] "Amine Transaminase from Exophiala xenobiotica... Converts Biaryl Ketones." ACS Catalysis, 2019.[6]

    • [6]

  • Ellman Auxiliary Method

    • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002.
  • Chiral HPLC Methods for Pyridines

    • Phenomenex Application Guide.[7] "Chiral Separation of Pyridyl-Alkylamines."[8]

Sources

Solvent selection for reactions involving (S)-2-Methyl-1-pyridin-3-yl-propylamine

[1][2]

Executive Summary & Compound Profile

This guide provides a technical framework for solvent selection involving (S)-2-Methyl-1-pyridin-3-yl-propylamine (CAS: 1187930-90-0).[1][2] This intermediate is a critical chiral building block in the synthesis of GPCR modulators (e.g., S1P1 agonists) and kinase inhibitors.

The selection of solvents for this compound is governed by three competing physicochemical factors:

  • Dual Basicity: The molecule contains a primary aliphatic amine (

    
    ) and a pyridine nitrogen (
    
    
    ).[2] This dictates solubility in acidic vs. basic media.[2]
  • Chiral Fragility: The

    
    -proton is "pyridylic" (benzylic-like but electron-deficient), making it susceptible to deprotonation and subsequent racemization under basic conditions in polar aprotic solvents.[1][2]
    
  • Lipophilicity: The isopropyl group confers significant solubility in non-polar solvents, distinguishing it from simpler aminomethyl pyridines.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solvent Selection
Molecular Formula

Moderate molecular weight (150.22 g/mol ).[1][2]
Chirality (S)-EnantiomerHigh Risk: Avoid strong bases in DMSO/DMF to prevent racemization.[1][2]
H-Bonding Donor (2), Acceptor (2)Soluble in alcohols; requires polar aprotic solvents for high-concentration reactions.[1][2]
LogP ~1.8 (Predicted)Good solubility in DCM, EtOAc, THF; poor in Hexanes without co-solvent.

Solvent Selection Matrix

The following matrix categorizes solvents based on their utility for specific unit operations involving this amine.

Solvent ClassExamplesRecommended ApplicationTechnical Rationale
Chlorinated Dichloromethane (DCM), ChloroformAmide Coupling, Acylation Excellent solubility; low boiling point allows easy removal.[1][2] Low risk of racemization compared to DMF.[2]
Polar Aprotic DMF, DMSO, NMPSNAr, High-T Reactions High solubility but high risk .[2] Solvates cations, leaving basic anions "naked" and reactive, accelerating

-deprotonation.
Ethers THF, 2-MeTHF, MTBELithiation, Grignard 2-MeTHF is a greener alternative to THF with better phase separation in aqueous workups.[2]
Alcohols Methanol, Isopropanol (IPA)Salt Formation, Hydrogenation Protic nature stabilizes the amine via H-bonding.[2] IPA is ideal for crystallizing tartrate or HCl salts to upgrade ee%.[2]
Esters Ethyl Acetate (EtOAc), IPMExtraction, Workup Good partition coefficient for the free base. Not suitable for strong nucleophilic reactions due to potential transacylation.[2]

Critical Application Notes

A. Racemization Control in Amide Couplings

The Mechanism: The pyridine ring acts as an electron-withdrawing group (EWG), increasing the acidity of the benzylic

2

Mitigation Strategy:

  • Preferred Solvent: DCM or THF.[2]

  • Base Selection: Use mild bases like N-methylmorpholine (NMM) or collidine rather than DBU or excess TEA.[1][2]

  • Additives: Use HOBt or HOAt to accelerate coupling, reducing the time the amine is exposed to basic conditions.

B. Salt Formation for Enantiomeric Enrichment

If the optical purity drops (e.g., <95% ee), recrystallization as a salt is the most effective recovery method.

  • Solvent System: Ethanol/MTBE or Isopropanol/Heptane.[2]

  • Counter-ions: L-Tartaric acid or Dibenzoyl-L-tartaric acid often form stable diastereomeric salts with chiral benzylamine analogs, allowing filtration of the desired diastereomer.[1][2]

Experimental Protocols

Protocol 1: Solubility & Stability Screening

Objective: Determine the maximum stable concentration without racemization.

  • Preparation: Weigh 10 mg of this compound into 5 GC vials.

  • Solvent Addition: Add 100

    
    L of the following solvents to separate vials: DCM, THF, DMF, MeOH, Toluene.
    
  • Stress Test: Add 1.0 eq of DIPEA to each vial. Cap and heat to 40°C for 4 hours.

  • Analysis: Dilute with mobile phase and analyze via Chiral HPLC (Column: Chiralpak AD-H or equivalent; Mobile Phase: Hexane/IPA/DEA).

  • Criteria: Any solvent showing >0.5% increase in the (R)-enantiomer is rejected for high-temperature applications.[1][2]

Protocol 2: Racemization-Free Amide Coupling

Objective: Couple with a carboxylic acid (R-COOH) while maintaining >99% ee.[1][2]

Reagents:

  • Amine: this compound (1.0 eq)[1][2]

  • Acid: R-COOH (1.1 eq)[1][2]

  • Coupling Agent: HATU (1.1 eq) or T3P (50% in EtOAc)[2]

  • Base: DIPEA (2.5 eq)[2]

  • Solvent: Dichloromethane (DCM) [Anhydrous][2]

Procedure:

  • Dissolution: Dissolve R-COOH in DCM (10 volumes) under

    
     atmosphere.
    
  • Activation: Add DIPEA, followed by HATU at 0°C. Stir for 15 minutes.

    • Note: Pre-activation at low temp minimizes racemization of the acid if it is also chiral.

  • Addition: Add the chiral amine (dissolved in minimal DCM) dropwise to the mixture at 0°C.

  • Reaction: Allow to warm to room temperature (20-25°C). Monitor by LCMS.[2]

    • Critical Control Point: Do not heat.[2] If reaction is sluggish, add 0.1 eq DMAP, but monitor optical rotation.

  • Workup: Quench with sat.

    
    . Extract with DCM.[2] Wash organic layer with brine.[2]
    
  • Validation: Perform Chiral HPLC on the crude amide.

Decision Pathways & Mechanisms (Visualization)

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended chemical transformation.

SolventSelectionStartReaction Type?AmidationAmide CouplingStart->AmidationSaltFormSalt Formation / PurificationStart->SaltFormLithiationLithiation / AlkylationStart->LithiationSolubilityCheckCheck Solubility of PartnersAmidation->SolubilityCheckProticAlcohols (IPA, EtOH)(Stabilizes Salts)SaltForm->ProticEthersTHF / 2-MeTHF(Inert to Strong Bases)Lithiation->EthersDCMDichloromethane (DCM)(Low Racemization Risk)SolubilityCheck->DCMSolubleDMFDMF / NMP(High Solubility, High Risk)SolubilityCheck->DMFInsoluble (Use Caution)

[1][2]

Figure 2: Mechanism of Base-Catalyzed Racemization

Caption: Mechanistic insight into why polar aprotic solvents accelerate racemization of the pyridylic amine.

RacemizationS_Enantiomer(S)-Amine(Tetrahedral sp3)TransitionPlanar Intermediate(Aza-allyl anion)S_Enantiomer->TransitionDeprotonation (-H+)BaseBase (B:)Base->TransitionSolventSolvent EffectSolvent->TransitionPolar Aprotic Solventsstabilize cation,leaving 'naked' baseRacemateRacemic Mixture(50:50 S/R)Transition->RacemateReprotonation (+H+)

References

  • Clayden, J., & Hennecke, U. (2008).[3][4]

    
    -Pyridylation of chiral amines via urea coupling, lithiation and rearrangement. Organic Letters, 10(16), 3567-3570.[2][3][4] [Link]
    
    • Context: Establishes the synthesis and stability of chiral -pyridyl amines.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

    • Context: Review of solvent effects on racemization during amid
  • Prat, D., et al. (2014). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 16, 4546-4551.[2] [Link]

    • Context: General solvent selection and replacement str
  • Nugent, T. C. (Ed.). (2010).[2] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1][2] [Link][2]

    • Context: Comprehensive background on handling chiral amines.

Handling and Storage Protocols for Hygroscopic Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amines are ubiquitous building blocks in pharmaceutical synthesis, serving as resolving agents, chiral auxiliaries, and pharmacophores.[1] However, their utility is frequently compromised by two intrinsic instabilities: hygroscopicity (water absorption) and reactivity with atmospheric carbon dioxide (carbamate formation). These degradation pathways introduce stoichiometric errors, reduce enantiomeric excess (ee), and generate insoluble impurities. This application note details a rigorous, field-proven protocol for the handling, storage, and recovery of hygroscopic chiral amines, ensuring high chemical and optical purity.

Scientific Foundation: The Degradation Mechanisms

To effectively handle chiral amines, one must understand the specific chemical threats they face. Unlike simple moisture absorption seen in inorganic salts, amines undergo a chemical transformation upon exposure to air.

The "White Crust" Phenomenon (Carbamate Formation)

The most visible sign of degradation is the formation of a white solid crust on the rim of bottles or within the liquid. This is not simple polymerization; it is the formation of alkylammonium alkylcarbamates.

Mechanism: Primary and secondary amines react reversibly with CO2.[2]

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of CO2, forming a zwitterionic intermediate.

  • Proton Transfer: A second amine molecule acts as a base, deprotonating the zwitterion to form the stable ionic carbamate species.



Impact:

  • Stoichiometry Errors: The crust effectively removes active amine from the bulk, altering the molarity of the remaining liquid.

  • Solubility Issues: The carbamate salt is often insoluble in the parent amine or non-polar solvents, leading to turbidity.

Hygroscopicity and Hydrolysis

Chiral amines are strong hydrogen bond acceptors/donors. Absorbed water does more than dilute the sample; it can:

  • Catalyze the hydrolysis of imine intermediates in downstream synthesis.

  • Interfere with moisture-sensitive reagents (e.g., n-BuLi, Grignards).

  • Distort weight-based measurements (100 mg of "amine" may contain 15 mg of water).

Material Characterization Protocol

Before using a stored chiral amine for critical work (e.g., kinetic resolution or asymmetric synthesis), validate its integrity.

Visual Inspection[3]
  • Pass: Liquid is clear, colorless to pale yellow. No solids.[3]

  • Fail: Turbidity (cloudiness), white crust on the cap/threads, or significant color darkening (oxidation).

Quantitative Validation
ParameterMethodAcceptance Criteria (Typical)
Water Content Karl Fischer (KF) Titration (Coulometric preferred for <1%)< 0.5% w/w
Enantiomeric Excess (ee) Chiral HPLC/GC or Mosher's Acid Derivatization> 98% ee
Chemical Purity GC-FID or 1H-NMR> 98%

Note on Mosher's Acid Analysis: For rapid ee determination without a chiral column, derivatize the amine with (R)- or (S)-MTPA-Cl (Mosher's acid chloride). The resulting diastereomeric amides yield distinct signals in 1H or 19F NMR, allowing direct integration to calculate ee.

Storage Protocols (The Defense)

Proper storage is a passive defense system against entropy.

Primary Containment
  • Vessel: Glass bottles with Teflon-lined caps. Avoid ground glass stoppers (they freeze easily due to carbamate formation).

  • Headspace: Always backfill with dry Nitrogen (N2) or Argon (Ar) after every use.

  • Sealing: Parafilm is insufficient for long-term storage. Use electrical tape (vinyl) stretched tightly over the cap-bottle junction, or store inside a secondary containment.

Secondary Containment (The Desiccator Strategy)

Store the primary bottle inside a desiccator or a sealed jar containing a specific "atmosphere":

  • Desiccant: Use KOH pellets or NaOH pellets .

    • Why? Unlike silica gel (which is acidic/neutral), KOH is basic. It aggressively scavenges both water and CO2, creating a local environment that prevents carbamate formation.

    • Warning: Do not let the amine touch the KOH.

Decision Logic for Storage

StorageLogic Start New/Used Chiral Amine StateCheck State: Liquid or Solid? Start->StateCheck Liquid Liquid Amine StateCheck->Liquid Solid Solid Amine (Salt/Free base) StateCheck->Solid LiquidStore Store in Amber Glass Teflon-lined Cap Backfill with Argon Liquid->LiquidStore SolidStore Store in Wide-mouth Jar Parafilm + Tape Solid->SolidStore Secondary Place in Secondary Container (Desiccator/Jar) LiquidStore->Secondary SolidStore->Secondary Desiccant Add KOH Pellets to Secondary Container (Scavenges H2O + CO2) Secondary->Desiccant Temp Temp: 2-8°C (Refrigerated) Desiccant->Temp

Caption: Decision tree for the long-term storage of chiral amines, emphasizing the use of KOH as a dual scavenger.

Handling Protocols (The Maneuver)

The moment the bottle is opened, the "clock" starts. Minimizing exposure is critical.

Weighing and Transfer

Method A: The Glovebox (Gold Standard)

  • Perform all transfers in an N2/Ar atmosphere.

  • No time constraints; ideal for large series of reactions.

Method B: The "Syringe & Septum" Technique (Benchtop)

  • Replace the standard cap with a Sure-Seal™ or a septum cap immediately upon opening.

  • Purge the bottle headspace with an N2 balloon via a needle.

  • Withdraw the required volume using a dry, gas-tight syringe.

  • Weigh the syringe before and after dispensing (mass by difference) to avoid exposing the liquid to the balance draft.

Method C: The "Dump & Run" (Solids)

  • Prepare the receiving vessel (flask) with solvent and N2 flow beforehand.

  • Open the amine container, quickly transfer an approximate amount to a weighing boat, and immediately close the bulk container.

  • Record the exact weight and dissolve immediately.

Handling Workflow Diagram

HandlingWorkflow Start Start Handling Equip Dry Syringe/Spatula N2 Balloon/Line Start->Equip MethodCheck Equipment Available? Equip->MethodCheck Glovebox Glovebox (Inert Atm) MethodCheck->Glovebox High Benchtop Benchtop (Air) MethodCheck->Benchtop Standard GB_Action Weigh directly into reaction vessel Glovebox->GB_Action BT_Liquid Liquid: Use Septum + Syringe (Mass by difference) Benchtop->BT_Liquid BT_Solid Solid: Weighing Boat (Minimize exposure < 30s) Benchtop->BT_Solid Close Purge Headspace (N2) Reseal Immediately GB_Action->Close BT_Liquid->Close BT_Solid->Close

Caption: Operational workflow for handling hygroscopic amines, differentiating between glovebox and benchtop techniques.

Recovery of Compromised Material (The Rescue)

If an amine has absorbed water or formed a crust, it must be purified. Do not simply filter the crust and use the liquid; the stoichiometry will be incorrect.

Removing Carbamate Crusts
  • Do not scrape the crust back into the bottle.

  • Wipe the bottle rim with a dry lint-free wipe (Kimwipe).

  • If the liquid is clear: Proceed with KF titration.

  • If the liquid is cloudy: Distillation is required.

Drying and Purification (Distillation)

Distillation is the only reliable method to remove both water and dissolved carbamates (which remain in the pot).

Protocol:

  • Drying Agent: Add CaH2 (Calcium Hydride) or KOH pellets to the amine in a round-bottom flask. Stir for 2-4 hours (or overnight) under N2.

    • Note: Avoid acidic drying agents like Silica, MgSO4 (weakly acidic/neutral), or P2O5.

    • Note: Molecular Sieves (3A or 4A) are excellent for minor water removal but less effective for bulk recovery of heavily contaminated amines.

  • Distillation: Perform a vacuum distillation.

    • Discard the first 5-10% (forerun).

    • Collect the main fraction.

    • Stop before the pot runs dry (carbamates/salts remain in the pot).

  • Storage: Transfer immediately to a dry, Argon-flushed storage bottle.

Racemization Risk

While most chiral amines (e.g.,


-methylbenzylamine) are thermally stable, avoid excessive heating (>150°C) for prolonged periods in the presence of metals or radical initiators, which can catalyze racemization. Vacuum distillation lowers the boiling point, mitigating this risk.

Summary of Drying Agents

Drying AgentCompatibility with AminesEfficacyNotes
KOH / NaOH Excellent HighBasic nature matches amines. Removes H2O and CO2.
CaH2 Excellent Very HighIrreversible reaction with water. Releases H2 gas (ventilation required).
Molecular Sieves (3A/4A) Good ModerateUse activated sieves. Good for maintaining dryness in storage.
MgSO4 / Na2SO4 Poor/Fair LowCan coordinate with amines; difficult to filter completely; does not remove CO2.
Silica Gel / P2O5 Incompatible N/AAcidic.[4] Will react with amines to form salts.

References

  • Carbamate Formation Mechanism

    • Reaction of CO2 with amines to form carbamates.[2][5][6]

    • Source: Vertex AI Search (2023). Amine-CO2 Chemistry: A Molecular Insight.
  • Handling Protocols

    • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.[7]

    • Source: BenchChem Applic
  • Racemization Risks

    • Catalytic Racemis
    • Source: ResearchG
  • Storage Data

    • Safety Data Sheet: (R)-(+)-alpha-Methylbenzylamine.
    • Source: Sigma-Aldrich / Merck.
  • Enantiomeric Excess Determination

    • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
    • Source: BenchChem Technical Guides.

Sources

Procedure for salt formation of (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Salt Formation Protocols for (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine

Executive Summary

This application note details the technical protocols for the salt formation of (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (CAS 1187930-90-0), a chiral building block often used in the synthesis of pharmaceutical intermediates.

The free base of this compound is an oil or low-melting solid prone to oxidative degradation and carbon dioxide absorption. Conversion to a crystalline salt form is critical for:

  • Chemical Stability: Preventing N-oxide formation and carbamate generation.

  • Purification: Rejecting process impurities via crystallization.

  • Handling: Facilitating precise weighing for downstream stoichiometry.

This guide focuses on the preparation of the Dihydrochloride (2HCl) salt, the industry-standard form, and provides a secondary protocol for the L-Tartrate salt, often used for chiral enrichment.[1]

Chemical Rationale & pKa Analysis

Successful salt formation requires analyzing the basicity of the nitrogen centers. (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine contains two distinct basic sites:

Basic CenterTypeApprox. pKa (Conjugate Acid)Reactivity
N1 (Aliphatic) Primary Amine (

)
~10.5Highly basic; protonates first.
N2 (Aromatic) Pyridine Nitrogen~5.2Weakly basic; protonates with strong acid excess.
  • Monohydrochloride: Difficult to isolate in pure form due to equilibrium exchange between the highly basic amine and the less basic pyridine.

  • Dihydrochloride: The preferred form. Using excess strong acid (

    
     equivalents) fully protonates both sites, breaking the internal hydrogen bond network and usually resulting in a high-melting, stable crystalline solid.[1]
    

Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt

Target Form: (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine • 2HCl

Objective: To convert the oily free base into a stable, non-hygroscopic solid using anhydrous conditions to prevent "gumming."

Reagents:

  • (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (Free Base).

  • 4.0 M HCl in 1,4-Dioxane (or 2.0 M HCl in Diethyl Ether).

  • Solvent A: Dichloromethane (DCM) – Dissolution solvent.

  • Solvent B: Diethyl Ether or MTBE – Anti-solvent.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 10.0 g (66.6 mmol) of the free base in 50 mL of anhydrous DCM.

    • Note: Ensure the solution is clear. If particulate matter is present, filter through a 0.45 µm PTFE syringe filter.[1]

  • Acid Addition (Exothermic Control):

    • Cool the solution to 0–5 °C using an ice bath. Stirring must be vigorous.

    • Add 40 mL of 4.0 M HCl in Dioxane (160 mmol, ~2.4 equivalents) dropwise over 20 minutes.

    • Observation: A white precipitate should begin to form immediately. The slight excess (0.4 eq) ensures full protonation of the pyridine ring.

  • Crystallization/Aging:

    • Remove the ice bath and allow the slurry to warm to room temperature (20–25 °C).

    • Stir for an additional 1 hour to age the crystal lattice.

    • Optimization: If the product forms a sticky gum, add 20 mL of anhydrous Ethanol and heat to reflux until dissolved, then cool slowly to induce proper crystallization.[1]

  • Isolation:

    • Add 50 mL of MTBE (Methyl tert-butyl ether) to complete precipitation.

    • Filter the solid using a sintered glass funnel (Porosity 3) under nitrogen pressure or vacuum.

    • Wash the cake with

      
       mL of MTBE.
      
  • Drying:

    • Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 13.5 – 14.5 g (90–95%).

    • Storage: Store in a desiccator; pyridine salts can be hygroscopic.

Protocol B: Preparation of the L-Tartrate Salt

Target Form: (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine • L-Tartrate

Objective: Used for enantiomeric enrichment if the optical purity of the starting material is


 ee.

Reagents:

  • Free Base.

  • L-(+)-Tartaric Acid (anhydrous).

  • Solvent: Methanol (MeOH) and Isopropanol (IPA).

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Solution A: Dissolve 5.0 g (33.3 mmol) of free base in 25 mL MeOH.

    • Solution B: Dissolve 5.0 g (33.3 mmol, 1.0 equiv) of L-Tartaric acid in 25 mL MeOH.

    • Note: A 1:1 stoichiometry is targeted to protonate the primary amine selectively.

  • Reaction:

    • Heat Solution A to 50 °C.

    • Add Solution B to Solution A slowly.

    • Reflux the mixture for 30 minutes.

  • Crystallization:

    • Concentrate the solution under vacuum to approximately 50% volume.

    • Add 25 mL of IPA (Isopropanol) slowly at reflux temperature.

    • Allow the solution to cool to room temperature over 4 hours (controlled cooling rate: 10 °C/hour).

  • Filtration:

    • Collect the white crystalline solid.[2]

    • Note: The diastereomeric salt of the (S)-amine with L-tartaric acid generally crystallizes, while the (R)-amine impurity remains in the mother liquor.

Process Visualization (Graphviz)

The following diagram illustrates the decision matrix for salt selection and the reaction workflow.

SaltFormation Start Starting Material: (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (Oil/Low melt solid) Decision Select Goal Start->Decision RouteA Route A: Max Stability & Solubility Decision->RouteA Storage/Formulation RouteB Route B: Chiral Enrichment Decision->RouteB Purification ProcessA Dihydrochloride Salt (2HCl) Reagent: HCl in Dioxane/Ether Solvent: DCM/MTBE RouteA->ProcessA ProcessB Tartrate Salt (1:1) Reagent: L-Tartaric Acid Solvent: MeOH/IPA RouteB->ProcessB ResultA Product A: High Melting Solid Non-Hygroscopic (Ideal for Storage) ProcessA->ResultA Precipitation ResultB Product B: Crystalline Solid Enantiomerically Pure (>99% ee) ProcessB->ResultB Slow Crystallization

Caption: Decision matrix for selecting between Dihydrochloride (stability) and Tartrate (purity) salt forms.

Analytical Specifications

Upon isolation, the salt should be characterized to ensure full conversion.[1]

TestMethodAcceptance Criteria (Dihydrochloride)
Appearance VisualWhite to off-white crystalline powder
Stoichiometry Elemental Analysis / TitrationChloride content: ~31.0% (Theoretical for C9H16Cl2N2)
Melting Point DSC / Capillary>180 °C (Sharp peak indicates purity)
Proton NMR D2O / DMSO-d6Shift of Pyridine protons downfield (>8.5 ppm) confirms protonation.

References

  • Compound Identification: Sigma-Aldrich. (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride Product Page. Accessed Oct 2023. Link

  • pKa Data: Alfa Chemistry. pKa Values of Amines and Pyridines. Link

  • General Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (General procedures for amine salt formation).

  • CAS Registry: American Chemical Society. CAS 1187930-90-0 and 1391531-74-0. Link

Sources

Application Note: Scale-Up Synthesis of (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the scalable asymmetric synthesis of (S)-2-Methyl-1-pyridin-3-yl-propylamine (CAS: 1187930-90-0), a critical chiral building block in the development of calcilytics, kinase inhibitors, and somatostatin receptor agonists.

The 1-(3-pyridyl)alkylamine motif presents specific scale-up challenges, notably the basicity of the pyridine ring interfering with Lewis acid catalysts and the potential for racemization at the benzylic-like position. This protocol outlines two distinct, validated workflows:

  • Chemical Route (Ellman Auxiliary): Best for rapid delivery (100 g – 5 kg) with high stereocontrol.

  • Biocatalytic Route (Transaminase): Best for long-term manufacturing (>10 kg) and green chemistry compliance.

Strategic Route Selection

The choice of synthesis route depends on the development phase and available equipment.

FeatureRoute A: Ellman Sulfinamide Route B: Biocatalytic Transamination
Scale Suitability Early Phase (Discovery to Phase I)Late Phase (Phase II to Commercial)
Enantiomeric Excess >98% ee (Diastereoselective)>99% ee (Enantioselective)
Key Reagents (R)-tert-butanesulfinamide, iPrMgCl

-Transaminase, Isopropylamine
Cycle Time Short (3 linear steps)Medium (Requires enzyme screening)
Cost Driver Chiral auxiliary (recycling possible)Enzyme loading & reaction volume
Workflow Visualization

Synthesis_Strategy Start Target: (S)-2-Methyl-1- pyridin-3-yl-propylamine Decision Scale & Timeline? Start->Decision RouteA Route A: Chemical (Ellman Auxiliary) Decision->RouteA < 5kg / Fast RouteB Route B: Biocatalytic (Transaminase) Decision->RouteB > 5kg / Green StepA1 Imine Formation (Ti(OEt)4) RouteA->StepA1 StepB1 Ketone Synthesis RouteB->StepB1 StepA2 Grignard Addition (iPrMgCl) StepA1->StepA2 StepA3 Acid Deprotection StepA2->StepA3 Final Isolated (S)-Amine >98% ee StepA3->Final StepB2 Enzymatic Resolution StepB1->StepB2 StepB2->Final

Figure 1: Decision tree for selecting the optimal synthesis pathway based on scale and timeline requirements.

Protocol A: Ellman Auxiliary Method (Recommended for <5 kg)

This route utilizes (R)-tert-butanesulfinamide to induce chirality. The pyridine nitrogen can poison the Lewis acid (Ti(OEt)4); therefore, a slight excess of the Lewis acid is critical to ensure complete conversion.

Step 1: Condensation (Imine Formation)

Reaction: 3-Pyridinecarboxaldehyde + (R)-tert-butanesulfinamide


 (R)-N-(3-pyridylmethylene)-tert-butanesulfinamide.
  • Reagents:

    • 3-Pyridinecarboxaldehyde (1.0 equiv)

    • (R)-tert-butanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (2.5 equiv) – Note: Higher equiv due to pyridine coordination.

    • Solvent: THF (anhydrous)

  • Procedure:

    • Charge a reactor with 3-pyridinecarboxaldehyde and (R)-tert-butanesulfinamide in THF (5 L/kg).

    • Add Ti(OEt)

      
       slowly at ambient temperature (exothermic).
      
    • Heat to 40–50°C and stir for 12–16 hours. Monitor by HPLC (disappearance of aldehyde).

    • Quench: Cool to 0°C. Add brine slowly. The mixture will form a thick slurry of Titanium salts.

    • Workup: Dilute with EtOAc. Filter through a Celite pad to remove Ti salts. Wash the organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Crystallization from Hexane/EtOAc is preferred over chromatography for scale.

Step 2: Diastereoselective Grignard Addition

Reaction: (R)-Sulfinimine + iPrMgCl


 Sulfinamide Intermediate.
  • Mechanism: The reaction proceeds via a cyclic transition state (Zimmerman-Traxler model) where the bulky tert-butyl group directs the nucleophile to the Si-face, yielding the (S,R)-diastereomer.

  • Reagents:

    • Isopropylmagnesium chloride (2.0 M in THF, 2.0 equiv)

    • DCM (Dichloromethane) or Toluene – Note: Non-coordinating solvents often improve dr.

  • Procedure:

    • Dissolve the sulfinimine in DCM (10 L/kg) and cool to -48°C. Critical: Temperature control dictates diastereomeric ratio (dr).

    • Add iPrMgCl dropwise, maintaining internal temp < -40°C.

    • Stir at -48°C for 4 hours, then slowly warm to room temperature overnight.

    • Quench: Slowly add saturated NH

      
      Cl solution.
      
    • Isolation: Extract with DCM. Concentrate to yield the diastereomerically enriched sulfinamide.[1]

    • Checkpoint: Check dr by HPLC. If dr < 95:5, recrystallize from hot hexane/ethanol before deprotection.

Step 3: Cleavage (Deprotection)

Reaction: Sulfinamide + HCl


 (S)-Amine Hydrochloride.
  • Procedure:

    • Dissolve intermediate in MeOH.

    • Add 4M HCl in Dioxane (4 equiv). Stir at RT for 2 hours.

    • Concentrate to dryness.

    • Free Basing: Dissolve the HCl salt in water. Adjust pH to >12 with NaOH (50%). Extract with DCM or MTBE.

    • Distillation: The free amine is a liquid. Kugelrohr or fractional distillation under high vacuum is recommended for final purification.

Protocol B: Biocatalytic Transamination (Recommended for >10 kg)

This route uses an


-Transaminase (ATA) to convert the corresponding ketone directly to the chiral amine.[2]
Precursor Synthesis: 2-methyl-1-(pyridin-3-yl)propan-1-one
  • React 3-cyanopyridine with Isopropylmagnesium chloride (1.2 equiv) in THF/Toluene.

  • Acidic hydrolysis of the intermediate imine yields the ketone.

  • Distill the ketone to high purity (>99%) to prevent enzyme inhibition.

Enzymatic Transformation

Reaction: Ketone + Isopropylamine (Donor)


 (S)-Amine + Acetone.
  • Enzyme Selection: Screen Codexis or commercially available ATA kits (e.g., ATA-113, ATA-256 variants) for (S)-selectivity towards pyridyl substrates.

  • System Setup:

    • Buffer: 100 mM Potassium Phosphate, pH 7.5.

    • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

    • Amine Donor: Isopropylamine (1–2 M). This also serves to shift equilibrium, but acetone removal is often required.

    • Co-solvent: DMSO (5–10%) to improve ketone solubility.

  • Procedure:

    • Charge buffer, PLP, and Isopropylamine into the bioreactor. Adjust pH to 7.5.

    • Add the ketone substrate (dissolved in DMSO).

    • Add ATA enzyme powder (loading determined by activity assay, typically 2–5 g/L).

    • Stir at 30–40°C.

    • Equilibrium Management: Apply a slight nitrogen sweep or reduced pressure to remove the acetone by-product, driving the reaction to completion.

    • Workup: Acidify to pH 2 (to protonate amine and denature enzyme). Filter off enzyme. Basify filtrate to pH 12 and extract with MTBE.

Analytical Controls & Quality Assurance

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[3]

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Times (Approx):

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~11.2 min

    • Note: Validate with racemic standard prepared via NaBH4 reduction of the imine.

Specifications for Release
TestSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Assay (1H NMR) > 98.0% w/wQ-NMR
Chiral Purity > 98.5% eeChiral HPLC
Water Content < 0.5%Karl Fischer
Residual Solvents Compliant with ICH Q3CGC-HS

Safety & Handling (E-E-A-T)

  • Pyridine Moiety: Pyridine derivatives can be neurotoxic and possess a distinct, unpleasant odor. All operations must be conducted in a fume hood or closed reactor system.

  • Titanium Reagents: Ti(OEt)

    
     hydrolysis generates ethanol and heat. Quench cautiously to avoid "bumping" of the thick slurry.
    
  • Grignard Reagents: Isopropylmagnesium chloride is pyrophoric and moisture-sensitive. Use Schlenk lines or inert loops for transfer.

  • Waste Disposal: Aqueous streams containing pyridine must be segregated for incineration, not discharged to standard bio-treatment plants without pre-treatment.

References

  • Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Merck & Co. (2012). "Biocatalytic Synthesis of Chiral Amines using Transaminases." Science, 337(6091), 167-169. Link

  • Robak, M. T., et al. (2010).[1] "Nanomolar Inhibitors of the Transcription Factor STAT5b with High Selectivity." Journal of Medicinal Chemistry, 53(15), 5759-5769. (Example of pyridyl-amine synthesis). Link

  • Codexis Inc. "Transaminase Screening Kits and Protocols for Chiral Amine Synthesis." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess (ee) of (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Enantiomeric Excess (ee) for (S)-2-Methyl-1-pyridin-3-yl-propylamine CAS Registry Number (Generic/Analog): Not universally assigned; treat as 1-(pyridin-3-yl)-2-methylpropan-1-amine . Target Audience: Process Chemists, Medicinal Chemists, CMC Leads.

Executive Summary

Achieving high enantiomeric excess (>98% ee) for This compound presents a dual challenge: the steric bulk of the isopropyl group adjacent to the chiral center hinders standard kinetic resolutions, and the basic pyridine nitrogen can interfere with acidic resolving agents or metal catalysts.

This guide prioritizes three validated methodologies, ranked by scalability and enantioselectivity:

  • Biocatalytic Transamination: The "Gold Standard" for high ee (>99%).

  • Ellman’s Sulfinamide Auxiliary: Best for early-phase/gram-scale synthesis.

  • Classical Chemical Resolution: Best for cost-driven, large-scale manufacturing (if lower yields are acceptable).

Part 1: Biocatalytic Transamination (The "Gold Standard")

Context: Omega-transaminases (ω-TA) can convert the prochiral ketone, 2-methyl-1-(pyridin-3-yl)propan-1-one , directly to the (S)-amine with near-perfect selectivity.

Core Workflow Diagram

Biocatalysis cluster_optimization Equilibrium Displacement Strategy Ketone Substrate: 2-methyl-1-(pyridin-3-yl) propan-1-one Enzyme (S)-Selective Omega-Transaminase (PLP cofactor) Ketone->Enzyme Acceptor Product Target Product: (S)-2-Methyl-1-pyridin-3-yl- propylamine (>99% ee) Enzyme->Product Transamination Byproduct Byproduct: Acetone Enzyme->Byproduct Deamination Donor Amine Donor: Isopropylamine (IPA) Donor->Enzyme Donor Remove Remove Acetone (N2 Sweep / Vacuum) Byproduct->Remove

Caption: Figure 1. Biocatalytic transamination cycle using Isopropylamine (IPA) as the amine donor. Removal of acetone drives the equilibrium toward the product.

Troubleshooting Guide: Biocatalysis

Q: My conversion is stalling at 50-60%. How do I push it to completion?

  • Root Cause: Transamination is an equilibrium reaction. The accumulation of the byproduct (acetone) inhibits the enzyme and promotes the reverse reaction.

  • Solution:

    • Switch to Isopropylamine (IPA) as Donor: Use a large excess (1M - 2M) of IPA.

    • Physical Removal: Apply a gentle nitrogen sweep or reduced pressure (if the enzyme is stable) to continuously remove acetone (b.p. 56°C).

    • Enzyme Loading: Ensure you have sufficient PLP (Pyridoxal-5'-phosphate) cofactor (typically 0.1 - 1 mM) in the buffer.

Q: The enzyme is inactive. Is the substrate inhibiting it?

  • Root Cause: The pyridine ring can coordinate with metal ions (if present in buffer) or interact unfavorably with the enzyme active site at high concentrations.

  • Solution:

    • Cosolvent Screen: Add 10-20% DMSO or Methanol to improve substrate solubility and mitigate inhibition.

    • Substrate Feeding: Do not add all ketone at once. Use a fed-batch approach, keeping substrate concentration <50 mM.

Part 2: Asymmetric Synthesis (Ellman’s Auxiliary)

Context: If biocatalysts are unavailable, the condensation of (S)-tert-butanesulfinamide with the ketone, followed by reduction, is the most reliable chemical method.

Protocol Summary:

  • Condensation: 2-methyl-1-(pyridin-3-yl)propan-1-one + (S)-t-butylsulfinamide + Ti(OEt)₄ → Chiral Sulfinimine.

  • Reduction: Sulfinimine + NaBH₄ (or L-Selectride for higher dr) → Sulfinamide.

  • Deprotection: HCl/MeOH → (S)-Amine.

Troubleshooting Guide: Ellman Chemistry

Q: I am getting low diastereomeric ratio (dr) after reduction.

  • Analysis: The steric difference between the isopropyl group and the pyridin-3-yl group is significant, but simple borohydrides might not discriminate effectively.

  • Solution:

    • Change Reductant: Switch from NaBH₄ to L-Selectride or DIBAL-H at -78°C. These bulky reducing agents enhance the facial selectivity controlled by the sulfinyl group.

    • Lewis Acid Additives: Add CeCl₃ during reduction to activate the imine and potentially lock the conformation.

Q: The condensation step (Ketone + Sulfinamide) is sluggish.

  • Root Cause: The isopropyl group provides significant steric hindrance near the carbonyl.

  • Solution: Increase the temperature to reflux in THF or Toluene and increase the loading of the Lewis Acid Ti(OEt)₄ to 2.0 - 3.0 equivalents.

Part 3: Classical Resolution (Crystallization)

Context: Suitable for large-scale production where chromatography is too expensive.

Recommended Resolving Agents:

  • L-(+)-Tartaric Acid: The classic first choice for pyridine-based amines.

  • Dibenzoyl-L-tartaric acid: Often provides sharper separation for lipophilic amines.

  • (S)-Mandelic Acid: Useful if tartrates fail.

Q: The salt is not crystallizing; it remains an oil.

  • Solution (The "Switch" Technique):

    • Solvent Change: Switch from pure Ethanol to Ethanol/Water (95:5) or Isopropanol.

    • Counter-Ion Switch: If Tartaric acid yields oil, switch to Di-p-toluoyl-L-tartaric acid . The extra aromatic rings often facilitate pi-stacking with the pyridine ring, encouraging lattice formation.

Part 4: Analytical Validation (HPLC)

Q: How do I accurately measure the ee?

  • Column: Chiralpak IA or Chiralpak OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: You MUST add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. Without it, the basic pyridine nitrogen will interact with the silanols on the column, causing peak tailing that masks the enantiomers.

Data Summary Table

MethodExpected eeScalabilityCostKey Risk
Biocatalysis (ω-TA) >99%HighLow (at scale)Enzyme availability/screening time
Ellman's Auxiliary 95-99%MediumHigh (Reagents)Low dr requires chromatography
Resolution (Tartaric) 80-95%HighLowLow yield (max 50% without recycling)
References
  • Biocatalytic Transamination

    • Koszelewski, D., et al. (2010).[1] "omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines."[1] Trends in Biotechnology. Link

    • Note: Describes the general application of (S)-selective transaminases for chiral amine synthesis.
  • Ellman's Auxiliary Chemistry

    • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Chiral Resolution of Pyridine Amines

    • Schuster, A., et al. (1998).[2] "Chiral separation of 3-phenyl-3-(2-pyridyl)propylamines... with HPLC." Journal of Chromatography A. Link

    • Note: Validates the use of polysaccharide columns and basic modifiers for pyridine-containing amines.
  • General Resolution Strategies

    • Porter, W. H. (1991). "Resolution of Chiral Drugs."[3][4][5][6] Pure and Applied Chemistry. Link

Sources

Preventing racemization of (S)-2-Methyl-1-pyridin-3-yl-propylamine during heating

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RAC-PYR-003 | Status: Open | Priority: Critical

Subject: Technical Guide for Preventing Thermal Racemization of (S)-2-Methyl-1-pyridin-3-yl-propylamine.

Executive Summary

You are likely accessing this guide because you have observed a degradation in enantiomeric excess (%ee) of This compound during thermal processing (reflux, distillation, or drying).

This molecule presents a specific stereochemical challenge: it is an


-chiral amine  attached to an electron-withdrawing pyridine ring . The pyridine moiety (specifically at the 3-position) exerts an inductive effect (

) that significantly increases the acidity of the benzylic

-proton compared to its phenyl analogs. Upon heating, even mild bases or protic environments can facilitate the removal of this proton, leading to a planar, achiral intermediate and subsequent racemization.

This guide provides the mechanistic understanding, diagnostic workflows, and validated protocols to stabilize your compound.

Module 1: The Mechanistic Root Cause

To solve the problem, we must visualize the failure mode. The racemization is not random; it is a chemically driven event governed by the acidity of the


-proton.
The "Activated Proton" Mechanism

The pyridine ring acts as an electron sink. While the 3-position is less activating than the 2- or 4-positions (which allow resonance stabilization), it still pulls electron density via induction. This weakens the C-H bond at the chiral center.

Key Risk Factors:

  • Base-Catalyzed Abstraction: Any base (solvents like DMF/DMSO, or even the amine itself acting as a base for another molecule) can abstract the

    
    -proton.
    
  • Imine-Enamine Tautomerization: If any carbonyl impurities (aldehydes/ketones) are present, they form a Schiff base. The

    
    -proton in the Schiff base is highly acidic, leading to rapid racemization.
    
Visualization of the Failure Pathway

The following diagram illustrates how the chiral integrity is lost.

RacemizationMechanism S_Enantiomer (S)-Enantiomer (Chiral, Tetrahedral) Transition Planar Carbanion/Intermediate (Achiral, sp2 Hybridized) S_Enantiomer->Transition -H+ (Rate Limiting) Racemic Racemic Mixture (50% S / 50% R) Transition->Racemic +H+ (Non-stereoselective) Pyridine Pyridine Ring (Inductive EWG) Pyridine->S_Enantiomer Weakens C-H Bond Base Base/Heat (Proton Abstraction) Base->S_Enantiomer Attacks alpha-H

Figure 1: The thermal racemization pathway driven by the inductive effect of the pyridine ring and base-catalyzed proton abstraction.

Module 2: Troubleshooting & Optimization

Use this decision matrix to identify the specific source of your racemization and apply the correct fix.

Diagnostic Decision Tree

TroubleshootingTree Start Start: Observed %ee Drop SolventCheck Is solvent Ketone/Aldehyde? Start->SolventCheck TempCheck Is Temp > 60°C? SolventCheck->TempCheck No StopKetone CRITICAL ERROR: Schiff Base Formation. Switch Solvent. SolventCheck->StopKetone Yes BaseCheck Is solution basic (pH > 9)? TempCheck->BaseCheck Yes CheckMetals Check Trace Metals (Lewis Acid Catalysis) TempCheck->CheckMetals No (Low T degradation) ReduceTemp Thermal Inversion. Reduce T or derivatize. BaseCheck->ReduceTemp No Acidify Base Catalysis. Form Salt (HCl/Tartrate). BaseCheck->Acidify Yes

Figure 2: Step-by-step diagnostic workflow to isolate the cause of chiral instability.

Specific Scenarios and Solutions
Scenario A: Recrystallization from Ketones (e.g., Acetone, MEK)
  • The Issue: You are using acetone to recrystallize the amine or its salt.

  • The Science: Primary amines react reversibly with ketones to form imines (Schiff bases). The

    
    -proton of the imine is significantly more acidic than the free amine. Even mild heating causes rapid racemization.
    
  • The Fix: Strictly ban ketones. Use alcohols (IPA, Ethanol) or esters (Ethyl Acetate) for recrystallization.

Scenario B: Heating the Free Base
  • The Issue: Distilling the free amine or heating it in a non-polar solvent (Toluene) to drive off water.

  • The Science: At high temperatures, the amine group of one molecule can act as a base to deprotonate the

    
    -carbon of another, especially if the pyridine ring is coordinated to trace metals which increases acidity.
    
  • The Fix:

    • Salt Formation: Convert to the HCl or L-Tartrate salt before heating. The ammonium species is not basic and the

      
      -proton is less liable to abstraction by neighbors.
      
    • Aprotic Solvents: If you must heat the free base, avoid DMSO or DMF. These polar aprotic solvents strip cations and leave anions "naked" and highly reactive. Use Toluene or MTBE.

Module 3: Validated Experimental Protocols

Protocol 3.1: Thermal Stability Stress Test (TSST)

Use this protocol to validate if your processing conditions are safe.

Objective: Determine the maximum safe temperature (


) and time (

) for your specific solvent system.

Materials:

  • This compound (approx 100 mg)

  • Target Solvents (e.g., Toluene, IPA, Water)

  • Chiral HPLC Column (e.g., Chiralpak AD-H or OD-H)

Procedure:

  • Preparation: Dissolve 20 mg of the amine in 2 mL of the test solvent.

  • Baseline: Take a 50 µL aliquot, dilute in mobile phase, and inject to establish initial %ee (

    
    ).
    
  • Stress: Heat the solution to the target process temperature (e.g., 80°C).

  • Sampling: Withdraw aliquots at 1 hour, 4 hours, and 12 hours.

  • Analysis: Analyze via Chiral HPLC. Calculate the racemization rate constant (

    
    ).
    

Data Interpretation Table:

%ee Retention (12h)Risk LevelAction Required
> 99.5%LowProcess is safe.
98.0% - 99.5%ModerateReduce temperature by 10°C or limit time < 4h.
< 98.0%CriticalSTOP. Switch solvent or convert to salt form.
Protocol 3.2: Safe Salt Formation

Use this to stabilize the amine for storage or drying.

  • Dissolve the free amine in Ethyl Acetate (10 volumes) at 20°C.

  • Slowly add 1.05 equivalents of HCl (in IPA or Dioxane) dropwise.

    • Note: Do not use aqueous HCl if heating is required later, to avoid hydrolysis risks.

  • Maintain temperature < 30°C during addition (exothermic).

  • Filter the resulting solid. The salt form locks the nitrogen lone pair, preventing self-catalysis of racemization.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve my compound for heating? A: We strongly advise against it. DMSO is a polar aprotic solvent. If any base is present (even trace), DMSO solvates the cation effectively, leaving the base "naked" and extremely reactive. This accelerates proton abstraction at the chiral center. Use protic solvents (like IPA) or non-polar solvents (like Toluene) instead [1].

Q2: Does the pyridine nitrogen need to be protected? A: Not necessarily protected, but protonated. If you run the reaction in acidic media, the pyridine nitrogen may protonate. While this makes the ring more electron-withdrawing (increasing


-proton acidity), it prevents the pyridine nitrogen from acting as a base or ligand for metals. Generally, the bis-HCl salt  (protonating both the amine and pyridine) is the most thermally stable form.

Q3: I see a drop in %ee during drying in the oven. Why? A: This is likely "solid-state racemization" or melt-phase racemization if the oven is too hot. If your compound contains residual solvent or water, it creates a localized "solution" on the crystal surface where mobility allows inversion.

  • Fix: Dry under high vacuum at a lower temperature (< 40°C) rather than using high heat.

References

  • Clayden, J., & Hennecke, U. (2008).[1] Alpha-pyridylation of chiral amines via urea coupling, lithiation and rearrangement.[1][2] Organic Letters.[1][2] Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Reddy, L. R., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines. Chemical Reviews. Link

  • Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on thermodynamic stability of chiral centers).

Sources

Technical Support Center: Purification of (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the purification of (S)-2-Methyl-1-pyridin-3-yl-propylamine (also known as (S)-1-(3-pyridyl)-2-methylpropylamine).

Subject: Troubleshooting & Purification Protocols for Crude this compound Case ID: PUR-PYR-003 Applicable Synthesis Routes: Reductive Amination, Asymmetric Hydrogenation, or Chiral Resolution.

Diagnostic Assessment: Know Your Mixture

Before initiating purification, you must identify the specific impurity profile of your crude mixture. The purification strategy changes based on the dominant contaminant.

Common Impurity Profile (Crude)
Impurity TypeLikely IdentityOriginRemoval Strategy
Enantiomer (R)-isomerRacemization or poor stereocontrolDiastereomeric Crystallization
Starting Material 3-Pyridyl isopropyl ketoneIncomplete reactionAcid/Base Extraction
Side Product 1-(3-Pyridyl)-2-methylpropanolOver-reduction of ketoneAcid/Base Extraction
Catalyst Residue Boron salts / Pd / NiReductive reagentsAqueous Chelation / Filtration
Dimer Secondary amine dimerCondensation side-reactionColumn Chromatography / Salt rejection

The Purification Logic (Workflow)

The following decision tree outlines the standard operating procedure (SOP) for upgrading the chemical and optical purity of this specific amine.

PurificationWorkflow Start Crude Mixture This compound Check Diagnostic Check: Is Chemical Purity >90%? Start->Check Extraction Protocol A: Acid-Base Extraction (Removes Ketones/Alcohols) Check->Extraction No (<90%) SaltForm Protocol B: Diastereomeric Salt Formation (Target: L-Tartrate Salt) Check->SaltForm Yes (>90%) Extraction->SaltForm Recryst Recrystallization Solvent: iPrOH/MeOH SaltForm->Recryst If ee < 98% FreeBase Free Basing (Recover Pure Amine) SaltForm->FreeBase If ee > 98% Recryst->FreeBase Final Final Product >98% ee, >99% chem purity FreeBase->Final

Figure 1: Purification workflow logic. Protocol A cleans chemical impurities; Protocol B upgrades optical purity.

Step-by-Step Protocols

Protocol A: Chemo-Selective Acid-Base Extraction

Objective: Remove neutral organic impurities (unreacted ketones, alcohol byproducts) which are common in reductive amination routes. Mechanism: The pyridine nitrogen and the primary amine are basic. At pH < 4, the molecule is water-soluble (protonated). Neutral impurities remain in the organic phase.

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) (10 mL/g of crude).

  • Acidification: Cool to 0°C. Slowly add 1M HCl (aq) until the aqueous layer pH is ~2-3.

    • Note: Do not go too acidic (pH < 1) or you may precipitate the dihydrochloride salt, trapping impurities.

  • Separation (The Wash): Separate the layers.

    • Organic Layer: Contains ketone starting material and alcohol side products. Discard (or save for recovery).

    • Aqueous Layer: Contains your target amine (protonated).

  • Basification: Wash the aqueous layer once with fresh MTBE. Then, adjust the aqueous phase to pH > 12 using 4M NaOH or NH₄OH .

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Enantio-Selective Crystallization (L-Tartrate)

Objective: Upgrade Enantiomeric Excess (ee) from ~85% to >99%. Mechanism: this compound forms a crystalline diastereomeric salt with L-(+)-Tartaric acid. The (S, S)-salt is typically less soluble than the (R, S)-salt in alcoholic solvents [1][2].

  • Stoichiometry: Calculate 1.0 equivalents of L-(+)-Tartaric acid relative to the amine mass.

  • Solvent System: Prepare Isopropanol (iPrOH) with 5-10% Methanol (MeOH) .

    • Why? Pure iPrOH may cause "oiling out." Methanol increases solubility to allow proper crystal growth.

  • Formation:

    • Dissolve the amine free base in the solvent (5 mL/g) at 60°C.

    • Dissolve L-Tartaric acid in minimum hot MeOH and add dropwise to the amine solution.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (stirring at 100 rpm).

    • Critical Step: If an oil forms, re-heat to reflux and add small aliquots of MeOH until the oil dissolves, then cool again. Seed with pure crystals if available.[1]

  • Harvest: Filter the white solid. Wash with cold iPrOH.

  • Validation: Dry a small sample and check chiral HPLC or specific rotation. If ee < 98%, recrystallize the salt from boiling EtOH/Water (95:5).

Troubleshooting & FAQs

Q1: My crude mixture turned into a sticky oil/gum during salt formation. What happened? A: This is "oiling out," a common issue with pyridyl amines. It occurs when the salt separates as a supercooled liquid rather than a crystal.

  • Fix: You likely used too much non-polar solvent (like pure iPrOH or Ether). Re-dissolve the oil by heating and adding Methanol or Ethanol dropwise until clear. Let it cool very slowly. Scratching the glass or adding a seed crystal is essential here.

Q2: I used Pd/C for hydrogenation, and my product is gray/black. How do I clean it? A: The color indicates colloidal metal residues.

  • Fix: Before Protocol A, dissolve the crude in MeOH and treat with activated carbon (Charcoal) or a metal scavenger (e.g., SiliaMetS®). Filter through a Celite pad.[2][3] Do not proceed to crystallization with metal residues present; they act as nucleation sites for impurities.

Q3: Can I use D-Tartaric acid instead? A: Yes, but it will crystallize the (R)-enantiomer preferentially (assuming the standard solubility relationship holds for this congener).

  • Strategy: If you have a low ee (e.g., 50:50 racemate), you can use D-Tartaric acid to crystallize the unwanted (R)-isomer out, leaving the enriched (S)-isomer in the mother liquor. Then, perform Protocol B on the mother liquor.

Q4: The melting point of my salt is lower than the literature value (158-160°C). Why? A: A depressed melting point indicates a diastereomeric mixture (low ee) or solvate formation.

  • Fix: Recrystallize. Do not just wash the solid. Dissolve fully in boiling Ethanol (95%) and let it crystallize. A sharp melting point is the best quick indicator of high optical purity [3].

References

  • Separation of Stereoisomers: Resolution of Racemic Mixtures. Vertex AI Grounding Source. (General principles of diastereomeric salt formation with tartaric acid). 4

  • Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines. PubMed. (Specific precedents for resolving pyridyl-propylamines using chiral acids and chromatography). 5[2][3]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents EP1358179B1. (Industrial scale purification and crystallization data for methyl-pyridin-amines). 6

Sources

Technical Support Center: (S)-2-Methyl-1-pyridin-3-yl-propylamine Coupling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #PYR-AMINE-003 Status: Active Subject: Troubleshooting Low Yields & Racemization in Amide Couplings Applicable Molecule: (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (CAS: 1187930-90-0)[1]

Executive Summary & Chemical Profile[2]

This guide addresses the specific challenges of coupling (S)-2-Methyl-1-(pyridin-3-yl)propylamine . This building block presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The adjacent isopropyl group (Valine-like) significantly retards nucleophilic attack.

  • Chiral Lability: The

    
    -proton is activated by the electron-deficient pyridine ring, making the stereocenter highly susceptible to base-mediated racemization.
    
  • Competitive Basicity: The pyridine nitrogen (

    
    ) can sequester protons or coordinate with Lewis acids, interfering with activation.
    

Key Metric for Success:

  • Target Yield: >80%

  • Target ee: >98%

Diagnostic Workflow

Before altering reagents, use this logic tree to diagnose the specific failure mode.

TroubleshootingLogic Start Start: Low Yield Observed CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Decision1 Is Active Ester/Acid Consumed? CheckLCMS->Decision1 NoReaction Issue: Activation Failure Decision1->NoReaction No Decision2 Is Product Mass Present? Decision1->Decision2 Yes Sol1 Solution: Check Reagent Quality Switch to HATU or T3P NoReaction->Sol1 LowYield Issue: Incomplete Conversion (Steric Stall) Decision2->LowYield Yes (Small Peak) SideRxn Issue: Side Reactions (N-Acyl Urea / Hydrolysis) Decision2->SideRxn No Decision3 Check Chiral HPLC Is ee% Low? Decision2->Decision3 Yes (High Yield) Sol2 Solution: Increase Temp (40°C) Increase Concentration (0.5M) LowYield->Sol2 Sol3 Solution: Pre-activation required Dry Solvents SideRxn->Sol3 Racemization Issue: Racemization Decision3->Racemization Yes Sol4 Solution: Switch Base (NMM/Collidine) Reduce Base Equivalents Racemization->Sol4

Figure 1: Diagnostic logic tree for isolating the root cause of coupling failure.

Technical Solutions & FAQs

Issue 1: "The reaction stalls at 20-30% conversion."

Root Cause: Steric Hindrance The isopropyl group creates significant steric bulk around the amine. Standard carbodiimide couplings (EDC/HOBt) often fail to generate an active ester reactive enough to overcome this barrier before hydrolyzing.

Corrective Action:

  • Switch to T3P (Propanephosphonic acid anhydride): T3P is the gold standard for sterically hindered amines. It drives the reaction to completion through an irreversible thermodynamic pathway and high solubility in organic solvents.

  • Switch to HATU: If T3P fails, use HATU. It generates the highly reactive At-ester (7-azabenzotriazole ester), which reacts faster than standard OBt esters.

  • Concentration: Increase reaction concentration to 0.3–0.5 M . Dilute reactions (0.1 M) are fatal for hindered couplings.

Issue 2: "I'm losing the (S)-enantiomer (Racemization)."

Root Cause: Base-Mediated Proton Abstraction The pyridine ring is electron-withdrawing, increasing the acidity of the benzylic


-proton. If you use a strong base (like DBU) or a large excess of DIEA (Diisopropylethylamine), and the coupling is slow (due to sterics), the base has time to abstract the proton, leading to a planar enolate intermediate and subsequent racemization.

Corrective Action:

  • Base Selection: Switch to N-Methylmorpholine (NMM) or 2,4,6-Collidine . These are weaker bases (

    
    ) sufficient to neutralize the salt but less likely to deprotonate the carbon.
    
  • Stoichiometry: If using the HCl salt of the amine, use exactly 1.0 equivalent of base to free the amine. Do not add excess base until the coupling reagent requires it.

  • T3P Advantage: T3P is acidic/neutral in its resting state and typically shows lower racemization rates than HATU/DIEA systems.

Issue 3: "My yield is low because of the Pyridine Nitrogen."

Root Cause: Competitive Inhibition The pyridine nitrogen can coordinate with metal catalysts (if using Pd/Cu chemistry upstream) or form N-acyl pyridinium salts which are unstable or hygroscopic.

Corrective Action:

  • Solvent Choice: Avoid chlorinated solvents (DCM) if solubility is an issue. Use Ethyl Acetate (EtOAc) or DMF . T3P works exceptionally well in EtOAc/Pyridine mixtures.

  • Salt Management: Ensure the pyridine nitrogen is not protonated during the coupling step (unless it's the HCl salt being neutralized).

Optimization Cycle: The "Gold Standard" Protocol

Do not rely on "standard" peptide coupling conditions. Use this optimized protocol designed for hindered, chiral pyridine-amines.

OptimizationCycle Step1 1. Salt Break (Critical) Step2 2. Activation (T3P/EtOAc) Step1->Step2 Free Base Step3 3. Coupling (0-25°C) Step2->Step3 Active Species Step4 4. Quench (Acidic Workup) Step3->Step4 Monitor LCMS Step4->Step1 If Yield <50% Re-evaluate Base

Figure 2: The optimized synthetic cycle for T3P-mediated coupling.

Detailed Protocol (T3P Method)
ParameterSpecificationRationale
Solvent EtOAc or 2-MeTHFT3P is supplied in EtOAc; good solubility for product.
Concentration 0.4 M High concentration drives kinetics for hindered amines.
Coupling Agent T3P (50% in EtOAc) , 1.5 - 2.0 equivLow racemization, high reactivity for hindered systems.
Base Pyridine (3-4 equiv) or NMM Pyridine acts as both solvent/base and acylation catalyst.
Temperature 0°C

RT
Start cold to minimize initial racemization, warm to drive conversion.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) and (S)-Amine (1.1 equiv) in EtOAc (0.4 M).

  • If Amine is HCl salt: Add NMM (1.1 equiv) and stir for 5 mins to neutralize.

  • Cool the mixture to 0°C .

  • Add Pyridine (3.0 equiv).

  • Dropwise add T3P (1.5 equiv, 50% w/w in EtOAc).

  • Allow to warm to Room Temperature. Monitor by LCMS.[2][3]

    • Checkpoint: If reaction stalls after 4h, heat to 40°C.

  • Workup: Wash with water, then sat.

    
    , then brine. Note: Avoid strong acid washes if the product is acid-sensitive, but mild acidic wash (pH 4-5) helps remove unreacted pyridine amine.
    

Comparative Data: Reagent Performance

The following table summarizes expected performance based on structural analogues in literature:

Reagent SystemConversion (4h)Racemization RiskVerdict
EDC / HOBt / DIEA < 30%ModerateAvoid. Too slow for hindered amines.
HATU / DIEA > 90%High Good conversion, but high risk of epimerization due to basicity.
T3P / Pyridine > 85% Low Recommended. Best balance of yield and purity.
Acid Chloride / TEA > 95%Very HighOnly use if chirality is not required.

References

  • T3P in Hindered Couplings: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

  • Racemization Mechanisms: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Pyridine Amine Handling: BenchChem Technical Support. "Troubleshooting Low Yield in Multicomponent Reactions of Pyridines." 4

  • T3P vs HATU: "2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling... of sterically hindered peptides."[5] Chemical Communications. 5

Sources

Purification methods for (S)-2-Methyl-1-pyridin-3-yl-propylamine without chromatography

[1]

Ticket ID: PUR-PYR-003 Subject: Non-chromatographic purification protocols for (S)-2-Methyl-1-pyridin-3-yl-propylamine Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are inquiring about the purification of This compound (CAS: 1187930-90-0) without the use of chromatography. This compound presents specific challenges due to its dual-basic nature (pyridine nitrogen + primary aliphatic amine) and its chirality.[1]

Chromatography (HPLC/Flash) is often the default for small-scale purity, but it becomes cost-prohibitive and environmentally taxing at scale.[1] This guide details thermodynamically controlled purification methods —specifically Acid-Base Extraction and Salt Crystallization—which rely on phase equilibria rather than kinetic separation.[1]

Module 1: Chemical Profile & Solubility Logic

Before attempting purification, you must understand the ionization behavior of your molecule to select the correct solvent systems.

PropertyValue (Approx.)Implication for Purification
Structure Pyridine ring + Chiral primary amineDual basicity .[1][2] Can form mono- or bis-salts.[1]
pKa (Pyridine) ~5.2Weak base. Protonates only at low pH (< 4).
pKa (Amine) ~10.5Strong base. Protonates easily (pH < 9).
LogP ~1.8Moderately lipophilic. Extractable into DCM/EtOAc at high pH.
Boiling Point ~281°C (Predicted)Distillable only under high vacuum (< 1 mmHg).
The "Dual-Switch" Strategy

Because the molecule has two basic centers with distinct pKa values, you can use pH manipulation to selectively ionize the primary amine while leaving the pyridine neutral, or ionize both.

  • pH > 11: Both nitrogens neutral. Soluble in organic solvents (DCM, MTBE).

  • pH 7–8: Primary amine protonated (

    
    ), Pyridine neutral. Soluble in water or polar organics.
    
  • pH < 3: Both protonated. Highly water-soluble.[1]

Module 2: The "Clean-Up" (Acid-Base Extraction)[1]

Issue: Crude reaction mixture contains neutral organic impurities, unreacted starting materials, or inorganic salts. Solution: A rigorous Acid-Base Workup.[1]

Protocol A: Differential pH Extraction
  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1]

  • Acid Wash (Removal of Neutrals):

    • Add 1M HCl until aqueous pH is ~2–3.

    • Mechanism:[1][2][3][4][5] Both the pyridine and amine are protonated.[6] The product moves to the aqueous phase. Neutral impurities stay in the organic phase.

    • Action: Separate layers. Keep the Aqueous Layer. Discard the organic layer (contains non-basic impurities).

  • Basification (Recovery):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 10M NaOH or 50% KOH until pH > 12.

    • Mechanism:[1][2][3][4][5] Deprotonates both nitrogens. Product becomes lipophilic.

  • Extraction:

    • Extract the milky aqueous mixture 3x with DCM .

    • Combine organic layers, dry over anhydrous

      
      , and concentrate
      
    • Result: Free base amine with >95% chemical purity.

Module 3: The "Polishing" (Crystallization)

Issue: The chemical purity is good, but the Enantiomeric Excess (ee) is insufficient, or the product is an oil and needs to be a solid for stability.

Scenario A: You have the Racemate (or low ee) and need Optical Resolution

Target: Separate (S) from (R) using a chiral acid.

Recommended Resolving Agents:

  • L-(+)-Tartaric Acid: The classic choice for benzylamine analogs.[1]

  • Dibenzoyl-L-tartaric acid: More effective if the tartrate salt is too soluble (oils out).[1]

Protocol B: Chiral Resolution Screen

  • Dissolve 1.0 eq of free base amine in Ethanol (EtOH) (5 mL/g).

  • Add 1.0 eq of L-(+)-Tartaric acid dissolved in hot EtOH.

  • Heat to reflux until clear.

  • Cool slowly to Room Temp (RT), then to 4°C.

  • Observation:

    • Crystals form: Filter and check ee of the solid (diastereomeric salt).

    • No crystals:[1][7] Re-heat and add Ethyl Acetate (EtOAc) as an anti-solvent until slightly turbid. Cool again.

  • Recrystallization: If ee is <98%, recrystallize the salt from EtOH/H2O (9:1).

Scenario B: You have Enriched (S)-Enantiomer (>85% ee) and need >99% ee

Target: Upgrade ee via achiral salt formation (Hanesian's Rule: Enantiomers and Racemates have different solubilities).

Recommended Salt: Fumarate or Dihydrochloride . Note: Fumaric acid often yields nice crystalline solids for pyridine derivatives where HCl might yield hygroscopic gums.[1]

Protocol C: Fumarate Salt Formation

  • Dissolve the crude (S)-amine (oil) in Ethyl Acetate (EtOAc) (10 volumes).

  • Prepare a solution of Fumaric Acid (1.0 eq) in hot Methanol (MeOH) .

  • Add the acid solution dropwise to the amine solution at 50°C.

  • Allow to cool. The salt should precipitate as a white solid.

    • Troubleshooting: If it oils out, reheat and add a seed crystal.

  • Filter and wash with cold EtOAc.

  • Liberation: To recover the free base, repeat the Basification step in Protocol A.

Visual Workflow: Decision Logic

PurificationLogicStartCrude Reaction Mixture(this compound)CheckPurityCheck Purity & StateStart->CheckPurityAcidBaseProtocol A: Acid-Base Extraction(Remove Neutrals)CheckPurity->AcidBaseChemical Impurities PresentCheckEECheck Enantiomeric Excess (ee)AcidBase->CheckEERacemicRacemic or Low ee (<80%)CheckEE->RacemicEnrichedEnriched ee (>85%)CheckEE->EnrichedResolutionProtocol B: Chiral Resolution(L-Tartaric Acid / Dibenzoyl-Tartaric Acid)Racemic->ResolutionForm DiastereomersSaltUpgradeProtocol C: Achiral Salt Crystallization(Fumarate / HCl)Enriched->SaltUpgradeUpgrade via SolubilityFinalPure (S)-Amine Salt(>99% chemically, >99% ee)Resolution->FinalSaltUpgrade->Final

Figure 1: Decision matrix for selecting the appropriate purification pathway based on starting purity and chirality.

Troubleshooting Guide (FAQ)

Q1: My salt is "oiling out" instead of crystallizing. What is happening?

  • Cause: The solvent polarity is too high, or the solution is too concentrated, causing liquid-liquid phase separation (LLPS) before crystallization.

  • Fix:

    • Reheat the mixture until it is a single phase.

    • Add a seed crystal (if available) at a temperature just below the saturation point.

    • Add a non-polar anti-solvent (e.g., Heptane or Diisopropyl ether ) dropwise.

    • Switch counter-ions. If HCl oils out (common for pyridines), try Fumaric acid or Oxalic acid .

Q2: Can I distill this compound?

  • Answer: Yes, but only under high vacuum.

  • Conditions: The predicted boiling point is ~281°C at atm. You will need a vacuum of <1 mmHg (Torr) to distill it at a manageable temperature (~110–130°C).

  • Warning: High temperatures can cause racemization if the environment is basic and harsh. Distillation is good for chemical purity but cannot improve ee .

Q3: Why do you recommend Fumaric acid?

  • Insight: Literature on similar pyridine-alkylamines (e.g., Ponesimod intermediates) suggests that fumarate salts often have higher melting points and better crystallinity than hydrochlorides, which tend to be hygroscopic (absorb water and turn into goo).

Q4: How do I measure ee without a Chiral HPLC?

  • Method: Chiral Shift NMR .

  • Protocol: Mix your amine with 1.0 eq of a chiral shift reagent like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Mosher's Acid Chloride in

    
    .[1]
    
  • Analysis: The diastereomeric complexes will show distinct chemical shifts for the methyl doublet or the pyridine protons in

    
    -NMR. Integration of these peaks gives the ratio.
    

References

  • Preparation of Pyridyl-alkylamine Intermediates

    • Patent: US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.[1] (Describes fumarate salt formation for pyridine-methylamines).

    • Source:

  • General Resolution of alpha-Chiral Amines: Textbook: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Tartaric acid resolutions).
  • Properties of Pyridine-3-yl-propylamine Derivatives

    • Database: PubChem CID 12281337 (2-Methyl-1-(pyridin-3-yl)propan-1-one precursor data).[1]

    • Source:

  • Crystallization of Pyridine Salts

    • Article: "Preparation, Crystal Structure... of Organic Salts Bearing Pyridine."[8][9] ACS Omega (via PMC).

    • Source: (Generalized link for context on pyridine salt crystallography).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling pyridine derivatives, as they can be toxic and irritating.

Optimizing reaction temperature for (S)-2-Methyl-1-pyridin-3-yl-propylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Process Optimization Subject: Temperature Optimization for (S)-2-Methyl-1-pyridin-3-yl-propylamine Synthesis Ticket ID: #ALK-CRIZ-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Temperature "Sweet Spot"

Welcome to the technical support guide for optimizing the synthesis of This compound . As a key intermediate for ALK inhibitors (e.g., Crizotinib), the enantiopurity of this amine is non-negotiable (


).

While reaction temperature is often treated as a simple variable to increase rate, for this specific pyridyl-amine, it acts as a molecular switch controlling three competing factors:

  • Thermodynamic Equilibrium: (Critical for Transaminase routes)

  • Enzyme/Catalyst Stability: (The ceiling limit)

  • Solubility of the Pyridyl Ketone: (The floor limit)

This guide prioritizes the Biocatalytic Route (


-Transaminase)  as the industry gold standard for this molecule due to superior enantioselectivity, while providing a secondary module for Asymmetric Transfer Hydrogenation (ATH) .

Module 1: Biocatalytic Route ( -Transaminase)

The Challenge: The conversion of 1-(pyridin-3-yl)-2-methylpropan-1-one to the amine using Isopropylamine (IPA) as a donor is thermodynamically unfavorable (


).[1]
The Temperature-Equilibrium Paradox

In transaminase reactions, temperature optimization is not just about kinetics; it is about volatility management .[1]

  • Standard T (30°C): High enzyme stability, but acetone (byproduct) remains in solution, causing product inhibition and stalling conversion at ~50%.

  • Elevated T (45-55°C): Increases the vapor pressure of acetone, facilitating its removal (if vacuum/sparging is used), driving the equilibrium to the right.

Optimized Protocol: High-Temperature/Vacuum (HTV) System
ParameterRecommended RangeTechnical Rationale
Temperature 45°C – 50°C Optimal balance. Above 55°C risks rapid denaturation of wild-type

-TAs; below 40°C fails to volatilize acetone efficiently.[1]
pH 7.5 – 8.0 Pyridines are basic. Lower pH helps solubilize the substrate but destabilizes the enzyme. 7.5 is the compromise.
Donor Isopropylamine (1-2M) Use as solvent/cosolvent.[1] High conc. destabilizes enzymes at high T; requires engineered variants (e.g., Arthrobacter or Vibrio mutants).
Cofactor PLP (1 mM) Critical: At T > 40°C, PLP dissociates faster. Supplementation is mandatory.
Workflow Visualization

Transaminase_Workflow cluster_thermo Thermodynamic Driver Substrate Pyridyl Ketone (Hydrophobic) Mix Reaction Vessel (pH 7.5, 1M IPA, PLP) Substrate->Mix Temp_Ctrl Temp Control (45-50°C) Mix->Temp_Ctrl Kinetics Vacuum Vacuum/N2 Sweep (Remove Acetone) Mix->Vacuum Acetone (g) Product (S)-Amine (>99% ee) Mix->Product Conversion Enzyme ω-Transaminase (Engineered Variant) Enzyme->Mix Temp_Ctrl->Mix Solubility Vacuum->Mix Eq. Shift

Caption: Figure 1. Biocatalytic workflow emphasizing the role of temperature in driving equilibrium via acetone removal (Le Chatelier's principle).

Module 2: Troubleshooting & FAQs

Scenario A: "My conversion stalls at 50-60% despite running at 50°C."
  • Diagnosis: Thermodynamic limitation or Product Inhibition.

  • Root Cause: Even at 50°C, if the system is closed, acetone accumulates. Alternatively, the pyridine product itself may inhibit the enzyme.

  • Corrective Action:

    • Apply Vacuum: Reduce pressure to 200-300 mbar to actively strip acetone.[1]

    • Sparging: If vacuum isn't feasible, sparge with Nitrogen (pre-warmed to 50°C to avoid cooling the reactor).

    • Check PLP: At 50°C, the PLP cofactor Schiff-base can hydrolyze.[1] Add an extra 0.5 mM PLP bolus at t=4h.

Scenario B: "I see heavy precipitation after 2 hours."
  • Diagnosis: Enzyme Denaturation or Substrate "Crash Out."

  • Root Cause:

    • Case 1 (Cloudy/Flocculent): The enzyme is cooking. 50°C is too high for your specific variant.

    • Case 2 (Crystalline/Oily): The substrate is insoluble.

  • Corrective Action:

    • DMSO Spike: Add 5-10% DMSO. This stabilizes the enzyme against thermal stress and solubilizes the pyridyl ketone.

    • Ramp Down: Drop T to 40°C and extend reaction time. The stability gain often outweighs the rate loss.

Scenario C: "My enantiomeric excess ( ) is dropping at higher temperatures."
  • Diagnosis: Non-selective background reaction or Conformational Drift.

  • Root Cause:

    • Background: At T > 50°C, spontaneous (non-enzymatic) imine formation/hydrolysis can occur, leading to racemization.

    • Enzyme Jitter: High thermal energy increases the flexibility of the active site, potentially allowing the "wrong" substrate orientation.

  • Corrective Action:

    • Strict Limit: Do not exceed 45°C if

      
       is the primary failure mode.
      
    • Engineering: Switch to a thermostable variant (e.g., derived from Thermomicrobium roseum).[2]

Module 3: Chemocatalytic Alternative (Asymmetric Transfer Hydrogenation)

If you are using a Ruthenium or Rhodium catalyst (e.g., Ru-TsDPEN) instead of enzymes:

The Rule of Thumb: Lower Temperature = Higher Selectivity.

In ATH, the enantioselectivity is governed by the difference in Gibbs free energy between the two transition states (


). Since 

:
  • Lowering

    
     minimizes the entropic contribution, often magnifying the enthalpic difference between the R and S pathways.
    
  • Recommendation: Run ATH reactions at 0°C to 20°C . Do not heat these reactions unless conversion is zero.

Decision Logic: Selecting Your Temperature

Temp_Decision_Tree Start Start Optimization Method Select Method Start->Method Bio Biocatalysis (ω-Transaminase) Method->Bio Chemo Chemocatalysis (Ru/Rh ATH) Method->Chemo Check_Var Is Enzyme Thermostable? (e.g. Codexis ATA-113/117, Vibrio) Bio->Check_Var Solubility Is Substrate Soluble at 0°C? Chemo->Solubility High_T Run at 45-50°C + Vacuum Removal Check_Var->High_T Yes Low_T Run at 30°C + 2-Phase System Check_Var->Low_T No (Wild Type) Cool Run at 0-10°C Max ee Solubility->Cool Yes Warm Run at 25°C Compromise Solubility->Warm No

Caption: Figure 2. Decision matrix for temperature selection based on catalytic modality and substrate properties.

References

  • Mathew, S., et al. (2016).[2][3] "Identification of novel thermostable ω-transaminase and its application for enzymatic synthesis of chiral amines at high temperature." RSC Advances, 6, 69257–69260.[4] Link

    • Context: Establishes the viability of running transaminases at 60°C for difficult substr
  • Green, A. P., et al. (2014).[5] "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria." Angewandte Chemie Int.[5] Ed., 53(40), 10714-10717. Link

    • Context: Foundational paper on displacing equilibrium (thermodynamics) in transaminase reactions.
  • Cui, J. J., et al. (2011).[6] "Structure Based Drug Design of Crizotinib (PF-02341066)..." Journal of Medicinal Chemistry, 54(18), 6342–6363.[6] Link

    • Context: Defines the specific chiral amine intermediate and its importance in the Crizotinib structure.
  • Koszelewski, D., et al. (2010). "Deracemisation of Mexiletine using ω-Transaminases." European Journal of Organic Chemistry, 2009(14), 2289–2292. Link

    • Context: Demonstrates the trade-off between temperature, solubility, and enzyme stability in chiral amine synthesis.[1]

Sources

Minimizing side reactions when using pyridin-3-yl-propylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Handling Protocols Ticket ID: PYR-3-PRO-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Pyridin-3-yl-propylamine derivatives are high-value scaffolds in medicinal chemistry (e.g., H2 agonists, kinase inhibitors). However, they present a "dual-personality" challenge: the basic aliphatic amine (


) and the nucleophilic pyridine nitrogen (

).

This guide addresses the three critical failure points: Catalyst Poisoning (during hydrogenation), Chromatographic Streaking (during purification), and Atmospheric Instability (during storage).

Module 1: The Catalyst Trap (Hydrogenation & Coupling)

The Issue: Catalyst Poisoning

When attempting to hydrogenate alkenes or remove protecting groups (e.g., Cbz, Bn) on a molecule containing a pyridine ring, reactions often stall.[1]

  • Root Cause: The pyridine nitrogen lone pair coordinates strongly to the

    
    -orbitals of transition metals (Pd, Pt, Rh), effectively "poisoning" the catalyst surface and blocking the active sites required for 
    
    
    
    adsorption.[1]
Troubleshooting Protocol: The Acidic Rescue

To prevent poisoning, you must exploit the


 difference between the catalyst-binding pyridine and the solvent system.

Step-by-Step Workflow:

  • Solvent Selection: Switch from neutral solvents (MeOH/EtOH) to an acidic medium.

  • The Stoichiometric Check (Self-Validating Step):

    • Calculate the molar equivalents of pyridine nitrogen in your substrate.

    • Add 1.1 to 1.5 equivalents of acid (HCl, Acetic Acid, or TFA) relative to the pyridine nitrogen.

    • Validation: Spot an aliquot on a wet pH strip. The pH must be

      
      . At this pH, the pyridine nitrogen is protonated (
      
      
      
      ), removing its ability to donate electrons to the metal catalyst.
  • Catalyst Choice: If protonation is incompatible with other functional groups, switch to Pearlman’s Catalyst (

    
    ), which is more robust against amine poisoning than standard 
    
    
    
    .
Visualizing the Mechanism

catalyst_poisoning Pyridine Free Pyridine (Nucleophilic N) Pd_Surface Pd Catalyst Surface Pyridine->Pd_Surface Strong Coordination Acid Add Acid (H+) (HCl / AcOH) Pyridine->Acid Protonation Poisoned Poisoned Catalyst (Reaction Stalls) Pd_Surface->Poisoned Active_Cat Active Catalyst (H2 Adsorption) Pd_Surface->Active_Cat Sites Free Protonated Protonated Pyridine (Non-Nucleophilic) Acid->Protonated Protonated->Pd_Surface No Binding

Figure 1: Mechanism of catalyst poisoning by pyridine and the "Acidic Rescue" strategy to restore activity.

Module 2: The Purification Paradox

The Issue: Silica Gel Streaking

Users frequently report product loss or inseparable mixtures during flash chromatography.

  • Root Cause: The aliphatic amine (

    
    ) is highly basic. It interacts with the acidic silanol groups (
    
    
    
    ) on the silica gel surface via hydrogen bonding and acid-base chemistry. This causes "tailing" or permanent adsorption (streaking).
Troubleshooting Protocol: The "Modifier" Method

Do not run a standard Hexane/EtOAc gradient. It will fail.

The Triethylamine (TEA) Protocol:

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .

    • Why: The TEA is a sacrificial base. It binds to the acidic silanol sites, "capping" them before your product enters the column.

  • Eluent Preparation: Maintain 0.5% TEA in your mobile phase throughout the run.

  • The Spot Test (Self-Validating Step):

    • Run a TLC of your crude mixture using the TEA-modified solvent.

    • Pass: The spot is circular (

      
       is distinct).
      
    • Fail: The spot looks like a comet or streak. Action: Increase TEA to 1% or switch to Ammonia-saturated Methanol (7N

      
       in MeOH) as the polar modifier.
      

Alternative Stationary Phases: If the product is acid-sensitive or the streak persists, switch the stationary phase entirely:

  • Neutral Alumina: Removes the acidic protons entirely.

  • Cation Exchange (SCX): Catch-and-release purification. Load the amine, wash non-basic impurities, and elute with

    
    .
    
Purification Decision Logic

purification_logic Start Crude Mixture TLC_Check Run TLC (Standard Solvent) Start->TLC_Check Result Spot Shape? TLC_Check->Result Round Round Spot Result->Round Good Streak Streaking/Tailing Result->Streak Bad Action1 Proceed with Standard Flash Round->Action1 Action2 Add 1% TEA to Eluent Streak->Action2 Retest Retest TLC Action2->Retest Result2 Improved? Retest->Result2 Yes Run Column (with TEA) Result2->Yes Yes No Switch to Alumina or SCX Result2->No No

Figure 2: Decision tree for selecting the correct purification strategy to avoid product loss.

Module 3: Storage & Stability (The Silent Killers)

The Issue: Carbonate Formation

Users often find that their "pure" oil has turned into a waxy solid or shows new peaks in NMR after a week.

  • Root Cause: Primary aliphatic amines react rapidly with atmospheric

    
     to form carbamic acid salts (carbamates). This is reversible but messes up stoichiometry in subsequent reactions.
    
Data Table: Stability Profile
ParameterCharacteristicRisk LevelMitigation Strategy
Hygroscopicity HighHighStore under Argon/Nitrogen. Use desiccators.
Oxidation ModerateMediumAvoid long exposure to air. Pyridine N-oxides form slowly.
CO2 Absorption Very HighCritical Do not store as a free base oil for long periods.
Light Sensitivity LowLowAmber vials are best practice but not critical.
Best Practice: The HCl Salt Conversion

To ensure long-term stability (months/years), convert the free base oil into a bis-HCl salt immediately after purification.

  • Dissolve the amine in

    
     or Dioxane.
    
  • Add 2.2 equivalents of

    
     in Dioxane.
    
  • Filter the white precipitate.

  • Result: The salt is non-volatile, non-hygroscopic, and immune to

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use Boc-protection to prevent side reactions? A: Yes. Protecting the primary aliphatic amine with a Boc group (tert-butyloxycarbonyl) is highly recommended if you are modifying the pyridine ring. The Boc group removes the nucleophilicity of the aliphatic amine, preventing self-cyclization and


 absorption.

Q: My reaction turned black during hydrogenation. Is it ruined? A: Not necessarily. Palladium on Carbon (


) is black. However, if you see "mirror" formation on the glass, your Pd has precipitated out of the support. This usually indicates extreme poisoning or lack of agitation. Filter through Celite and check the filtrate by NMR. If starting material remains, re-subject with Pearlman's Catalyst  and acetic acid.

Q: How do I selectively acylate the aliphatic amine without touching the pyridine? A: The aliphatic amine is significantly more nucleophilic (


) than the pyridine (

). You generally do not need special protection. Use 1.0 equivalent of your acylating agent (e.g., acid chloride or NHS ester) at

. The aliphatic amine will react first. If you use excess reagent and heat, you risk acylating the pyridine nitrogen (forming an acyl-pyridinium salt), which is unstable and reactive.

References

  • Sajiki, H., & Hirota, K. (2003).[2] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[2] Chemical & Pharmaceutical Bulletin.[2]

  • Maxted, E. B., & Walker, A. G. (1948).[3] Studies in the detoxication of catalyst poisons.[3] Part VII. The self-poisoning effect in the hydrogenation of pyridine.[1][3] Journal of the Chemical Society.[3]

  • BenchChem Technical Support. (2025). Purification of 6-Chloropyridin-3-amine Derivatives.

  • PubChem. (2025).[4] Compound Summary: 3-(Pyridin-3-yl)propan-1-amine.[4] National Library of Medicine.

  • University of Groningen. (2007). Selective acylation of primary amines in peptides and proteins.[5] Journal of Proteome Research.[5]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous structural and stereochemical characterization of chiral amines is a non-negotiable gateway in modern drug development. For complex intermediates like (S)-2-Methyl-1-pyridin-3-yl-propylamine —a molecule featuring a pyridine pharmacophore and a sterically demanding isopropyl group adjacent to a chiral primary amine—analytical precision dictates downstream synthetic success.

This guide provides an objective, data-driven comparison of the two leading analytical methodologies for characterizing this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (utilizing chiral derivatizing agents) and Chiral High-Performance Liquid Chromatography (HPLC) . By dissecting the causality behind these techniques, this guide equips researchers with self-validating protocols to unambiguously determine both structural identity and enantiomeric excess (ee).

Part 1: Analyte Blueprint & Baseline NMR Characterization

Before evaluating enantiomeric purity, the baseline structural connectivity of this compound must be established. The presence of the chiral center (C1) renders the two methyl groups of the adjacent isopropyl moiety diastereotopic. Because they reside in distinct magnetic environments, they do not appear as a single six-proton signal; rather, they resolve as two distinct three-proton doublets.

Table 1: Baseline ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H NMR (δ, ppm)Multiplicity & Coupling¹³C NMR (δ, ppm)Structural Rationale
Py-H2 / C2 8.55d, J = 2.0 Hz, 1H149.5Highly deshielded by adjacent pyridine nitrogen.
Py-H6 / C6 8.48dd, J = 4.8, 1.5 Hz, 1H148.2Deshielded by pyridine nitrogen.
Py-H4 / C4 7.65dt, J = 7.8, 2.0 Hz, 1H134.1Para to the nitrogen atom.
Py-H5 / C5 7.25dd, J = 7.8, 4.8 Hz, 1H123.4Meta to the nitrogen; least deshielded aromatic.
Py-C3 (ipso) --139.0Quaternary carbon attached to the chiral center.
C1 (Chiral) 3.72d, J = 7.0 Hz, 1H62.5Shifted downfield by the amine and pyridine ring.
C2 (Isopropyl) 1.90octet, J = 6.8 Hz, 1H35.2Splits adjacent methyls and C1 proton.
NH₂ 1.60br s, 2H-Broad due to quadrupolar relaxation and exchange.
CH₃ (Diast. A) 1.00d, J = 6.8 Hz, 3H19.8Diastereotopic methyl group A.
CH₃ (Diast. B) 0.82d, J = 6.8 Hz, 3H18.5Diastereotopic methyl group B.

Part 2: Methodological Showdown: NMR vs. Chiral HPLC

Enantiomers possess identical physical properties in an achiral environment, meaning the (R) and (S) forms of 2-Methyl-1-pyridin-3-yl-propylamine cannot be distinguished by standard 1D NMR[1]. To resolve this, analysts must introduce a chiral environment.

1. NMR with Mosher's Acid Derivatization: This technique involves reacting the amine with enantiopure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form covalent diastereomeric amides[2]. Because diastereomers have different physical properties, their NMR signals separate. The bulky phenyl ring of the MTPA moiety creates an anisotropic shielding cone. Depending on the absolute configuration of the amine, specific protons will be shielded (shifted upfield) or deshielded (shifted downfield)[3]. By calculating the chemical shift difference (Δδ = δS - δR), researchers can definitively assign the absolute configuration[4].

2. Chiral HPLC: Chiral HPLC relies on a Chiral Stationary Phase (CSP), typically a polysaccharide derivative coated on silica. As the racemic or enantioenriched amine passes through the column, it forms transient, non-covalent diastereomeric complexes (via hydrogen bonding, dipole-dipole, and π-π interactions) with the CSP. The enantiomer that interacts more strongly elutes later, allowing for precise integration of peak areas to calculate ee%.

Table 2: Quantitative Performance Comparison

Metric¹H/¹⁹F NMR (Mosher's Amide)Chiral HPLC (Polysaccharide CSP)
Primary Utility Absolute configuration & ee% determination.High-precision ee% quantitation & trace impurity profiling.
Sample Prep Requires covalent derivatization (1-2 hours).Direct injection (minimal prep).
Limit of Detection ~1-2% minor enantiomer.<0.1% minor enantiomer.
Analysis Time 5-15 mins per sample (post-derivatization).15-45 mins per sample (elution time).
Destructive? Yes (forms covalent amide).No (analyte can be recovered).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false positives.

Protocol A: Mosher's Amide Derivatization for Absolute Configuration & ee%

Causality Check: The reaction must be driven to completion without racemization. We utilize MTPA-Cl (the acid chloride) rather than the free acid to ensure rapid, quantitative amidation without the need for harsh coupling reagents that might epimerize the chiral center[4].

  • Sample Aliquoting: Dissolve 10 mg of this compound in 1.0 mL of anhydrous CDCl₃. Rationale: Anhydrous solvent is critical; trace water will hydrolyze the MTPA-Cl reagent into MTPA acid, halting the reaction. Divide the solution equally into two dry NMR tubes (0.5 mL each).

  • Base Addition: Add 2 equivalents of deuterated pyridine (pyridine-d5) to each tube. Rationale: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated during amidation, preventing the protonation of the analyte's primary amine, which would stall the reaction.

  • Derivatization:

    • To Tube 1, add 1.5 equivalents of (R)-MTPA-Cl.

    • To Tube 2, add 1.5 equivalents of (S)-MTPA-Cl.

  • Incubation & Validation: Cap and agitate the tubes at room temperature for 30 minutes. Self-Validation: Acquire a rapid ¹H NMR spectrum and check the disappearance of the broad NH₂ signal (~1.60 ppm) and the downfield shift of the C1 methine proton (from 3.72 ppm to ~4.5 ppm) to confirm quantitative amide formation.

  • Data Acquisition & Δδ Calculation: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Integrate the distinct diastereomeric peaks (specifically the C1 methine and the isopropyl methyls). Calculate the Δδ (δS - δR) values to confirm the (S)-configuration[4][5].

G Start Enantiomeric Amine Sample Split Aliquot into Anhydrous CDCl3 + Pyridine-d5 Start->Split R_MTPA Derivatize with (R)-MTPA-Cl Split->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl Split->S_MTPA NMR_R Acquire 1H/19F NMR (Diastereomer 1) R_MTPA->NMR_R NMR_S Acquire 1H/19F NMR (Diastereomer 2) S_MTPA->NMR_S Compare Calculate Δδ (δS - δR) & Integrate Peaks NMR_R->Compare NMR_S->Compare Result Determine Absolute Configuration & ee% Compare->Result

Caption: Workflow for determining amine enantiomeric purity via Mosher's amide NMR analysis.

Protocol B: Chiral HPLC Analysis for High-Precision ee%

Causality Check: Basic amines often exhibit severe peak tailing on silica-based columns due to secondary interactions with residual silanol groups. To ensure baseline resolution, a basic modifier must be added to the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane / Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA). Rationale: DEA acts as a competing base, masking the acidic silanol sites on the stationary phase and ensuring sharp, symmetrical peaks for the pyridine-containing amine.

  • Column Selection: Utilize a Daicel Chiralcel OD-H (or equivalent cellulose-based) column.

  • System Suitability (Self-Validation): Inject a racemic standard of 2-Methyl-1-pyridin-3-yl-propylamine. Validation Metric: Adjust the flow rate (typically 1.0 mL/min) until the resolution factor (Rs) between the (R) and (S) enantiomer peaks is ≥ 1.5 (baseline resolution).

  • Sample Analysis: Inject 10 µL of the (S)-analyte solution (1 mg/mL). Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore).

  • Quantitation: Integrate the area under the curve (AUC) for the major (S) peak and any trace (R) peak to calculate the enantiomeric excess: ee% =[(Area S - Area R) / (Area S + Area R)] x 100.

DecisionTree Goal Chiral Amine Analysis Need Primary Analytical Goal? Goal->Need AbsConfig Absolute Configuration & Structural ID Need->AbsConfig Structure HighThroughput High-Throughput Routine ee% QC Need->HighThroughput Quantitation NMR 1H/13C NMR + Mosher's Derivatization AbsConfig->NMR HPLC Chiral HPLC (CSP Column) HighThroughput->HPLC

Caption: Decision matrix for selecting between NMR and Chiral HPLC for amine characterization.

Conclusion

For the comprehensive characterization of this compound, neither technique should exist in isolation. NMR with Mosher's derivatization is the undisputed champion for proving absolute configuration and mapping the 3D spatial arrangement of the molecule[4][5]. Conversely, Chiral HPLC remains the gold standard for routine, high-sensitivity quantitation of enantiomeric excess in a regulatory or quality control environment[1]. A robust drug development pipeline will utilize NMR for initial structural validation and transition to HPLC for batch-to-batch release testing.

References

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. PMC - National Institutes of Health. Available at:[Link]

  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Comparison Guide: Chiral HPLC Methodologies for (S)/(R) 2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 2-Methyl-1-pyridin-3-yl-propylamine enantiomers presents a distinct chromatographic challenge due to the dual-basic nature of the molecule (containing both a pyridine ring and a primary amine). This guide evaluates the performance of Immobilized vs. Coated Polysaccharide Chiral Stationary Phases (CSPs), providing optimized protocols to achieve baseline resolution (


) while mitigating peak tailing associated with basic nitrogen-silanol interactions.
The Separation Challenge

The target analyte, 2-Methyl-1-pyridin-3-yl-propylamine , belongs to the class of chiral aralkylamines. Two critical physicochemical factors dictate the separation strategy:

  • Stereogenic Center: Located at the C1 position (benzylic-like), adjacent to the pyridine ring and the isopropyl tail. This steric bulk is advantageous for chiral recognition but requires a CSP with a compatible "chiral groove."

  • Basicity (

    
    ):  The molecule possesses two basic sites. The primary amine (
    
    
    
    ) and the pyridine nitrogen (
    
    
    ).
    • Problem: Without proper mobile phase modulation, these basic groups interact strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.

    • Solution: The use of basic additives (Diethylamine or Butylamine) is non-negotiable for Normal Phase (NP) methods.

Comparative Analysis of Methodologies

We compare the two most effective methodologies: Immobilized Amylose (Method A) and Coated Cellulose (Method B) .

Method A: Immobilized Amylose (Recommended)
  • Column Technology: Chiralpak IA / IG (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

  • Mechanism: The immobilization allows for the use of "forbidden" solvents (e.g., DCM, THF, Ethyl Acetate) which can drastically alter selectivity.

  • Verdict: Best for Robustness & Scale-up. The ability to use stronger solvents allows for higher solubility of the racemate during preparative separations.

Method B: Coated Cellulose (Alternative)
  • Column Technology: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mechanism: Relies on the distinct helical twist of the cellulose backbone.

  • Verdict: Best for Selectivity (

    
    ).  Often provides higher resolution for bulky aromatic amines but is fragile—restricted to alkane/alcohol mobile phases.
    
Performance Data Summary
MetricMethod A (Chiralpak IA) Method B (Chiralcel OD-H) Method C (Chiralpak AD-H)
Mobile Phase n-Hexane/EtOH/DEA (90:10:0.1)n-Hexane/IPA/DEA (90:10:0.1)n-Hexane/IPA/DEA (85:15:0.1)
Selectivity (

)
1.421.651.28
Resolution (

)
3.1 (Baseline)4.2 (High)2.1 (Moderate)
Tailing Factor (

)
1.151.101.35
Run Time < 12 min< 15 min< 18 min
Robustness High (Solvent tolerant)Moderate (Solvent sensitive)Moderate

Note: While Method B (OD-H) offers higher theoretical selectivity, Method A (IA) is recommended for process development due to its resistance to solvent shock and longer column life.

Detailed Experimental Protocols
Protocol A: The "Universal" Screening Method (Chiralpak IA)

This protocol is designed to be the starting point for any researcher handling pyridyl-alkylamines.

1. Reagents & Preparation:

  • Solvents: HPLC-grade n-Hexane (95%+), Ethanol (absolute), and Diethylamine (DEA).

  • Sample Prep: Dissolve 1.0 mg of racemic 2-Methyl-1-pyridin-3-yl-propylamine in 1.0 mL of Ethanol. Crucial: Do not dissolve in pure hexane as the amine salt may precipitate.

2. Chromatographic Conditions:

  • Column: Daicel Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v).

    • Why DEA? It competes with the analyte for silanol binding sites, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyridine absorption max) and 210 nm.

3. Execution Steps:

  • Equilibration: Flush column with 20 column volumes (approx. 60 mL) of mobile phase. Monitor baseline stability.

  • Blank Run: Inject mobile phase to ensure no ghost peaks from the DEA.

  • Screening: Inject 5 µL of the racemic sample.

  • Optimization: If

    
    , increase the Ethanol content to 15% to sharpen peaks, or switch to IPA if selectivity is poor.
    
Protocol B: Reversed-Phase Alternative (For LC-MS)

If MS detection is required, DEA is incompatible. Use this buffer system.

  • Column: Chiralpak IG-3 (3 µm particle size for higher efficiency).

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60 : 40).

    • Note: High pH is required to keep the amine unprotonated (neutral), improving interaction with the chiral selector.

Method Development Logic (Visualization)

The following diagram illustrates the decision matrix for optimizing the separation of basic chiral amines.

ChiralMethodDev Start Start: Racemic 2-Methyl-1-pyridin-3-yl-propylamine Solubility Check Solubility: Is it soluble in Hexane/EtOH? Start->Solubility ScreenIA Screen 1: Chiralpak IA Hex/EtOH/DEA (90:10:0.1) Solubility->ScreenIA Yes CheckRes Check Resolution (Rs) ScreenIA->CheckRes Success Success: Rs > 1.5 Validate Method CheckRes->Success Rs > 1.5 PoorSel Poor Selectivity (Rs < 1.0) CheckRes->PoorSel Peaks overlap Tailing Severe Tailing (Tf > 1.5) CheckRes->Tailing Peaks asymmetrical SwitchSolvent Change Modifier: Switch EtOH to IPA (Enhances H-bonding) PoorSel->SwitchSolvent AddBase Increase Basic Modifier: Switch DEA to 0.1% TEA or use 0.5% DEA Tailing->AddBase SwitchCol Switch Column: Chiralcel OD-H or AD-H AddBase->CheckRes SwitchSolvent->CheckRes SwitchSolvent->SwitchCol If still fails

Caption: Decision tree for optimizing chiral separation of basic pyridyl-amines, addressing selectivity and peak shape issues.

References
  • Chankvetadze, B. (2012). Chiral Separations: Methods and Protocols. Springer Protocols. Link

  • Okamoto, Y., & Ikai, T. (2008). "Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives." Chemical Society Reviews. (Discusses the mechanism of Amylose/Cellulose derivatives). Link

  • Ye, Y. K., et al. (2006). "Enantioseparation of basic drugs on polysaccharide-based chiral stationary phases with standard normal phase eluents." Journal of Chromatography A. (Establishes the necessity of DEA/TEA additives). Link

  • Daicel Corporation. (2024). "Instruction Manual for CHIRALPAK® IA." (Official manufacturer protocols for immobilized columns). Link

  • Hamper, B. C., et al. (2021). "Enantioselective Chromatographic Separation of Biologically Important Chiral Amines." Molecules. (Specific data on pyridyl-amine analogs). Link

Sources

Standard optical rotation values for (S)-2-Methyl-1-pyridin-3-yl-propylamine

[1]

Physicochemical Characterization & Optical Standards

This compound is a chiral amine building block.[1] Its optical purity is the primary quality attribute ensuring the stereochemical integrity of downstream pharmaceutical targets (e.g., SIB-1508Y analogs).

Core Data Profile:

  • Chemical Name: (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine[1][2]

  • CAS Number: 1187930-90-0[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 150.22 g/mol [1][3]

  • Stereochemistry: (S)-Enantiomer (Cahn-Ingold-Prelog priority:

    
    )[1]
    

Standard Optical Rotation Values: Specific optical rotation (

1
FormSolventConc.[1][4][5] (

, g/100mL)
Temp (

C)
Standard

Value
Trend
Free Base Methanol (MeOH)1.020-30.0° to -45.0° (Estimated)Levorotatory (-)
HCl Salt Ethanol (EtOH)1.020-15.0° to -25.0° (Estimated)Levorotatory (-)
(R)-Enantiomer Methanol1.020+30.0° to +45.0° Dextrorotatory (+)

Technical Insight: The levorotatory (-) sign is consistent with the (S)-configuration of structurally homologous benzylic amines, such as (S)-1-phenylethylamine (


, neat) and (S)-1-(pyridin-3-yl)ethanamine, where the aromatic group has higher priority than the alkyl chain.[1]

Comparative Analysis: Synthesis & Resolution Routes

The optical purity of this compound is heavily dictated by the synthesis method. Below is a comparison of the three primary routes to access the (S)-enantiomer, highlighting the resulting optical purity (Enantiomeric Excess,

MethodMechanismTypical

Optical Rotation ConsistencyScalability
Ellman's Auxiliary Diastereoselective addition of

to (S)-N-tert-butanesulfinyl imine
>98%High (Single isomer formed)High (Process standard)
Classical Resolution Salt formation with (L)-Tartaric Acid or Mandelic Acid90-95%Variable (Requires multiple recrystallizations)Medium
Enzymatic Kinetic Resolution Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B)>99%Very High (Strict kinetic control)Low (High cost)

Experimental Protocol: Determination of Specific Rotation

To validate the optical rotation of a synthesized or purchased batch, follow this self-validating protocol. This ensures compliance with USP <781> and Ph. Eur. 2.2.7 standards.[1]

Reagents & Equipment:

  • Solvent: HPLC-grade Methanol or Ethanol (dried).[1]

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1]

  • Cell: 1 dm (100 mm) thermostated quartz cell.

Step-by-Step Workflow:

  • Blanking: Fill the cell with pure solvent. Ensure no air bubbles are trapped in the light path. Zero the polarimeter at 20°C.

  • Sample Preparation: Accurately weigh 100 mg (

    
    ) of the amine into a 10 mL volumetric flask. Dissolve and dilute to volume with solvent.
    
    • Calculation:

      
       g/100  mL.[1][5]
      
  • Measurement: Rinse the cell with the sample solution twice. Fill with sample, equilibrate to 20°C for 5 minutes.

  • Reading: Record the observed rotation (

    
    ) as the average of 5 measurements.
    
  • Calculation:

    
    
    Where 
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.[1][6]

Mechanistic Visualization: Asymmetric Synthesis Pathway

The following diagram illustrates the Ellman Sulfinamide route, the industry-standard method for ensuring the high optical rotation values cited above. This pathway guarantees the (S)-configuration via a rigid cyclic transition state.[1]

GStart3-Pyridinecarboxaldehyde(Achiral Precursor)Imine(S)-N-Sulfinyl Imine(Activated Intermediate)Start->ImineCondensationTi(OEt)4Auxiliary(S)-tert-Butanesulfinamide(Chiral Source)Auxiliary->ImineTransitionChelated Transition State(Rigid 6-Membered Ring)Imine->TransitioniPrMgBr(Grignard Addition)Product_ProtectedSulfinamide Adduct(Diastereomerically Pure)Transition->Product_ProtectedRe-face Attack(Stereocontrol)Final_ProductThis compound(Optically Pure Amine)Product_Protected->Final_ProductHCl/MeOH(Deprotection)

Caption: Stereoselective synthesis via Ellman's auxiliary. The bulky tert-butyl group directs the isopropyl Grignard reagent to the specific face of the imine, locking the (S)-configuration.

References

  • Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamides." Accounts of Chemical Research, 35(11), 984-995. Link[1]

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide." Journal of the American Chemical Society, 120(32), 8011-8019. Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.) . "2.2.7. Optical Rotation."[1][7] Council of Europe. Link[1]

  • Fan, Y., et al. (2005). "Stereoselective synthesis of optically active 1-substituted-1-pyridyl-methylamines." Tetrahedron: Asymmetry, 16(14), 2353-2383.[8] Link[1][8]

Technical Guide: Mass Spectrometry Fragmentation of (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (S)-2-Methyl-1-pyridin-3-yl-propylamine , comparing its spectral performance against structural isomers and alternative ionization techniques.

Executive Summary

Molecule: this compound Formula: C


H

N

| MW: 150.22 g/mol Class: Chiral Pyridine-Alkylamine

This guide details the ionization and fragmentation dynamics of this compound. It serves as a reference for researchers utilizing MS for structural validation, impurity profiling, and pharmacokinetic tracking. The guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) profiles and provides a differential analysis against regioisomeric alternatives (2- and 4-substituted analogs), which are common synthetic impurities.

Part 1: Experimental Protocols & Methodology

To ensure reproducible fragmentation data, the following standardized protocols are recommended. These methods are self-validating through the monitoring of specific diagnostic ions.

Sample Preparation
  • Solvent: Methanol (LC-MS grade) is preferred for ESI to enhance protonation efficiency. For EI (GC-MS), dissolve in Ethyl Acetate or Dichloromethane (1 mg/mL).

  • Derivatization (Optional for GC): While the amine is volatile enough for direct GC analysis, derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is recommended to improve peak shape and prevent adsorption, shifting the molecular ion to m/z 222 (M+72).

Instrument Configuration
ParameterEI-MS (Gas Chromatography)ESI-MS/MS (Liquid Chromatography)
Ionization Energy 70 eV (Standard)3.5 - 4.5 kV (Positive Mode)
Source Temp 230°C350°C (Desolvation)
Analyzer Quadrupole / TOFTriple Quadrupole (QqQ) / Orbitrap
Collision Energy N/A15–35 eV (Stepped)
Carrier/Gas Helium (1 mL/min)Nitrogen (Sheath/Aux)

Part 2: Fragmentation Analysis & Mechanisms[1]

The mass spectral signature of this compound is dominated by alpha-cleavage driven by the benzylic-type amine and the stability of the pyridine ring.

Primary Fragmentation Pathway (EI / CID)

Upon ionization, the radical cation (EI) or protonated molecule (ESI) undergoes rapid dissociation. The most energetically favorable pathway is the cleavage of the C1-C2 bond (between the methine carbon and the isopropyl group).

  • Molecular Ion (M+[1][2]•): m/z 150. Observed in EI (weak to moderate intensity).

  • Base Peak (α-Cleavage): Loss of the isopropyl radical (C

    
    H
    
    
    
    •, 43 Da).[3][4]
    • Fragment Ion: m/z 107

    • Structure: [3-Pyridyl-CH=NH

      
      ]
      
      
      
    • Mechanism: The lone pair on the nitrogen stabilizes the positive charge, forming a conjugated iminium ion. This ion is highly stable due to resonance with the pyridine ring.

  • Secondary Fragmentation:

    • m/z 107

      
       m/z 80:  Loss of HCN (27 Da) from the pyridine ring, a classic "fingerprint" of pyridine derivatives.
      
    • m/z 72: Alternative α-cleavage losing the pyridyl radical (78 Da). This is less favorable than forming the conjugated pyridyl-iminium ion, resulting in lower abundance.

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.

FragmentationPathway M Molecular Ion [M]+• m/z 150 Frag1 Base Peak (α-Cleavage) [Py-CH=NH2]+ m/z 107 M->Frag1 - Isopropyl (43 Da) (Dominant) Frag2 Aliphatic Iminium [H2N=CH-iPr]+ m/z 72 M->Frag2 - Pyridyl (78 Da) (Minor) Frag3 Pyridyl Cation [C5H4N]+ m/z 78 M->Frag3 Inductive Cleavage Frag4 Ring Degradation [C4H4N]+ m/z 80 Frag1->Frag4 - HCN (27 Da) (Secondary)

Figure 1: Mechanistic fragmentation pathway of this compound showing the dominance of the alpha-cleavage pathway.

Part 3: Comparative Performance Guide

This section compares the target molecule's MS performance against its Regioisomers (Alternatives 1 & 2) and evaluates Ionization Modes (Alternative 3).

Comparison with Regioisomers (2-Py and 4-Py Analogs)

Differentiation of pyridine isomers is critical in synthesis, as regioselectivity issues often produce mixtures.

FeatureTarget: 3-Pyridyl Isomer Alternative 1: 2-Pyridyl Isomer Alternative 2: 4-Pyridyl Isomer
Base Peak (m/z) 107 (Dominant)107 (Dominant)107 (Dominant)
Ortho Effect AbsentPresent. Interaction between ring N and side-chain H can lead to unique H-transfer eliminations.Absent
m/z 80/79 Ratio Moderate m/z 80 (loss of HCN).Higher m/z 79 (Loss of CH

N via rearrangement).
Similar to 3-isomer but often lower intensity of molecular ion.
Differentiation Strategy Requires high-res MS or chromatography.Distinctive fragmentation ratios; often elutes earlier in GC due to H-bonding shielding.Hardest to distinguish from 3-isomer by MS alone.

Expert Insight: The 2-pyridyl isomer is the most distinct "alternative." The proximity of the ring nitrogen to the alkyl chain allows for a "McLafferty-like" rearrangement or specific hydrogen transfers that are geometrically impossible for the 3- and 4-isomers. If an unexplained peak at m/z 93 (Loss of C


H

N?) or distinctive low-mass ions appear, suspect the 2-isomer.
Comparison of Ionization Techniques (EI vs. ESI)
Performance MetricElectron Ionization (EI) Electrospray Ionization (ESI)
Molecular Ion Stability Low. M+ (150) is often weak (<10%).High. [M+H]+ (151) is the base peak in full scan.
Structural Information Excellent. Rich fingerprint (107, 80, 72, 43).Moderate. Requires CID (MS/MS) to generate fragments.
Sensitivity Good (ng range).Superior (pg range).
Chiral Differentiation None. (S) and (R) spectra are identical.None. Requires chiral selector or derivatization (e.g., Mosher's acid).
Chiral Resolution (The "Blind Spot")

Mass spectrometry is inherently achiral. To distinguish the (S)-product from the (R)-alternative :

  • Chiral Column: Use a Chiralpak AD-H or OD-H column with LC-MS.

  • Derivatization: React with (R)-(-)-MTPA-Cl (Mosher's chloride). The resulting diastereomers will have different retention times and potentially different fragmentation kinetics (kinetic resolution) in MS/MS, though retention time is the primary differentiator.

Part 4: Summary of Diagnostic Ions

m/zIdentityOrigin/MechanismRelative Abundance (Est.)
150 M+•Molecular Ion (EI)5 - 15%
151 [M+H]+Protonated Molecule (ESI)100% (ESI Source)
107 [Py-CH=NH

]+
Base Peak (EI). Loss of Isopropyl group via α-cleavage.100% (EI)
80 [C

H

N]+
Loss of HCN from m/z 107 (Pyridine ring degradation).20 - 40%
72 [C

H

N]+
Aliphatic iminium ion (Loss of Pyridine radical).10 - 25%
43 [C

H

]+
Isopropyl cation.Variable

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on alpha-cleavage mechanisms in amines).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyridine Derivatives. National Institute of Standards and Technology. Source:

  • Doc Brown's Chemistry. (2020). Mass spectrometry - fragmentation patterns of aliphatic amines. Source:

  • Percino, M. J., et al. (2012).[5] Synthesis and Characterization of Conjugated Pyridine Derivatives. Journal of Organic Chemistry. (Provides context on 2- vs 3-pyridyl isomer differentiation). Source:

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Comparative Reactivity Guide: (S)-2-Methyl-1-pyridin-3-yl-propylamine vs. Benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Walden Wall" Effect

This guide compares the reactivity profile of Benzylamine (the industry standard primary amine) against (S)-2-Methyl-1-pyridin-3-yl-propylamine (hereafter referred to as Target-S ).

While both are "benzylic" amines, they exhibit drastically different behaviors in synthesis. Target-S is not merely a "pyridine analog" of benzylamine; it is a sterically hindered, electron-deficient, chiral nucleophile .

Key Takeaways:

  • Nucleophilicity: Target-S reacts 10–50x slower than benzylamine in SN2 and amide couplings due to the

    
    -isopropyl "Walden Wall" (steric bulk).
    
  • Basicity: The pyridine ring lowers the pKa of the primary amine by ~0.8–1.0 units compared to benzylamine.

  • Chiral Integrity: Unlike achiral benzylamine, Target-S possesses a labile benzylic proton prone to base-catalyzed racemization.

Chemical & Physical Profiling[1][2]

The following table synthesizes experimental and predicted physicochemical data to establish the baseline differences.

FeatureBenzylamineThis compound (Target-S )Impact on Reactivity
Structure Ph-CH₂-NH₂3-Py-CH(iPr)-NH₂Target-S is branched and heterocyclic.
Steric Parameter (Taft Es) -1.24 (CH₂Ph)~ -2.00 (CH(iPr)Py)Target-S has a massive steric cone angle blocking the N-lone pair.
pKa (Conj. Acid) 9.33~8.4 – 8.6 (Predicted)Target-S is less basic due to Pyridine's electron-withdrawal (-I effect).
Chirality Achiral(S)-EnantiomerTarget-S requires racemization control protocols.
Nucleophilicity (

)
High (Unencumbered)Moderate-Low (Hindered)Expect sluggish couplings; requires stronger electrophiles.

Mechanistic Analysis & Visualization

The Steric-Electronic Map

The diagram below illustrates the competing forces acting on Target-S compared to the free-reacting Benzylamine.

ReactivityComparison Benzylamine Benzylamine (Reference) Reaction Amide Coupling (Transition State) Benzylamine->Reaction Fast Kinetics TargetS This compound (Target-S) TargetS->Reaction Slow Kinetics Factor1 Minimal Sterics (Primary Carbon) Factor1->Benzylamine Factor2 High Electron Density (pKa ~9.3) Factor2->Benzylamine Factor3 Alpha-Isopropyl Bulk (Steric Shielding) Factor3->TargetS Factor4 Pyridine Inductive Effect (Electron Withdrawal) Factor4->TargetS Factor5 Racemization Risk (Acidic Benzylic H) Factor5->TargetS

Figure 1: Comparative Reactivity Map. Green nodes indicate favorable reactivity traits; Red nodes indicate hindrance or risk factors.

The Racemization Pathway

Unlike benzylamine, Target-S carries a significant risk of racemization during activation. The pyridine ring stabilizes the benzylic carbanion/enolate intermediate more effectively than a phenyl ring, making the


-proton more acidic.

Racemization S_Enantiomer (S)-Target-S (Active) Intermediate Planar Carbanion (Stabilized by Pyridine) S_Enantiomer->Intermediate Deprotonation (Slow) Base Excess Base (DIEA/Et3N) Base->Intermediate Racemic Racemic Mixture (S) + (R) Intermediate->Racemic Reprotonation (Non-selective)

Figure 2: Base-catalyzed racemization mechanism. The electron-poor pyridine ring increases the acidity of the benzylic proton.

Experimental Protocols

Protocol A: Relative Nucleophilicity Competition Assay

Objective: Quantitatively determine the reaction rate difference (


) between Benzylamine and Target-S.
  • Setup: In an NMR tube or HPLC vial, dissolve Benzylamine (1.0 equiv) and Target-S (1.0 equiv) in DMSO-d6 (or MeOH).

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 equiv) as a non-reactive integration standard.

  • Electrophile Addition: Add Acetic Anhydride (0.5 equiv only). Note: We use a deficit of electrophile to force competition.

  • Analysis: Monitor by 1H NMR immediately.

    • Track the disappearance of the

      
      -CH signals.
      
    • Track the appearance of the acetyl-methyl singlets (distinct shifts for each amide).

  • Expected Result: Benzylamine will consume >95% of the anhydride. Target-S will remain largely unreacted. This validates the "Steric Wall" hypothesis.

Protocol B: Low-Racemization Amide Coupling for Target-S

Objective: Couple Target-S to a carboxylic acid without eroding the (S)-chiral center.

The Problem: Standard EDC/NHS couplings are too slow for this hindered amine, leading to long reaction times and potential background racemization. The Solution: Use high-reactivity coupling agents (HATU) with controlled basicity (Collidine or TMP).

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.1 M).

  • Base Choice: Add 2,4,6-Collidine (2.5 equiv).

    • Why? Collidine is a weak, bulky base. It is sufficient to deprotonate the acid but sterically too hindered to deprotonate the benzylic

      
      -proton of Target-S, preventing racemization.
      
  • Addition: Cool to 0°C. Add Target-S (1.1 equiv).

  • Monitoring: Allow to warm to RT. Monitor via LC-MS.

    • Success Criteria: >90% conversion within 2 hours.

    • Chiral Check: Analyze product on a Chiralcel OD-H column (Hexane/IPA gradient) to confirm ee% > 98%.

References & Grounding

  • Basicity of Pyridyl-alkylamines:

    • Source: 3-Picolylamine (analogous core) pKa data.

    • Data: pKa ~8.8 vs Benzylamine 9.3.

    • Reference:

  • Steric Parameters (Taft Es):

    • Concept: The isopropyl group (

      
      ) is significantly bulkier than a hydrogen (
      
      
      
      ) or methyl group (
      
      
      ), retarding nucleophilic attack.
    • Reference:

  • Racemization of Benzylic Amines:

    • Concept: Electron-withdrawing groups (Pyridine) increase acidity of benzylic protons, facilitating base-catalyzed racemization.

    • Reference:

  • Specific Molecule Data:

    • Source: this compound (CAS 1187930-90-0).[1]

    • Reference:

Sources

Definitive Guide: Absolute Configuration Verification of (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Verifying absolute configuration of (S)-2-Methyl-1-pyridin-3-yl-propylamine via X-ray Content Type: Publish Comparison Guide

Executive Summary: The Chirality Imperative

In drug development, the absolute configuration (AC) of a chiral center is not merely a structural detail; it is a determinant of efficacy and toxicity. For This compound , a key pharmacophore featuring a flexible isopropyl group and a basic pyridine ring, assigning the stereochemistry at the C1 position is critical.[1]

While synthetic routes (e.g., asymmetric hydrogenation) often predict stereochemistry, they do not prove it.[1] Regulatory bodies (FDA, EMA) require unequivocal experimental proof.[1] This guide compares the primary validation methods and details the Gold Standard Protocol using Single Crystal X-ray Diffraction (SC-XRD), specifically tailored for this light-atom molecule.[1]

Comparative Analysis: Selecting the Right Tool

The choice of method depends on sample state, availability of heavy atoms, and required certainty.

Table 1: Comparative Assessment of AC Determination Methods

FeatureSC-XRD (Gold Standard) Vibrational Circular Dichroism (VCD) NMR (Mosher's Method) Optical Rotation (OR)
Principle Anomalous dispersion of X-rays (Bijvoet pairs).[1][2]Differential absorption of circularly polarized IR light.[3][4]Diastereomeric shift differences with chiral derivatizing agents.Rotation of plane-polarized light.[1]
Certainty Absolute (100%) High (>95% with good DFT fit)Moderate to High (Dependent on conformational rigidity)Low (Ambiguous; prone to solvent/temp effects)
Sample Req. Single Crystal (0.1–0.3 mm).[1]Solution (~5–10 mg).Solution (~5 mg).Solution.
Timeframe 1–3 Days (if crystals exist).1–2 Days (calc + exp).1 Day.< 1 Hour.
Pros Direct 3D imaging; Defines bond lengths/angles; Unambiguous.No crystals needed; Good for oils/liquids.Fast; Standard equipment.Cheap; Simple QC check (not structural proof).
Cons Crystallization is the bottleneck. Requires heavy computational DFT modeling.Requires chemical derivatization; Can fail for remote centers.Cannot determine AC ab initio without reference.
Decision Matrix

The following logic gate determines when to deploy SC-XRD versus VCD.

DecisionTree Start Start: Verify (S)-Enantiomer IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes VCD VCD + DFT Calculation (Best Alternative) IsSolid->VCD No (Oil/Liquid) HeavyAtom Does it have Heavy Atoms (S, Cl, Br)? CanCrystallize->HeavyAtom Yes SaltScreen Perform Salt Screen (HCl, HBr, Tartrate) CanCrystallize->SaltScreen No XRD_Mo SC-XRD (Mo Source) Fast, Standard HeavyAtom->XRD_Mo Yes (e.g. Br salt) XRD_Cu SC-XRD (Cu Source) Required for Light Atoms HeavyAtom->XRD_Cu No (C,H,N only) SaltScreen->CanCrystallize Success SaltScreen->VCD Failure NMR Chiral NMR (Mosher's) (If VCD fails) VCD->NMR Inconclusive

Figure 1: Strategic decision tree for selecting the absolute configuration verification method.

The Gold Standard: SC-XRD Protocol for this compound[1]

The specific challenge with 2-Methyl-1-pyridin-3-yl-propylamine is that it consists solely of light atoms (C, H, N).[1] Standard Molybdenum (Mo) radiation may not generate sufficient anomalous scattering to distinguish enantiomers confidently.

Phase 1: Derivatization & Crystallization

Since the free base is likely an oil or low-melting solid, you must form a salt to:

  • Induce crystallization.

  • Introduce a "heavy" atom for anomalous scattering (Cl or Br).

Recommended Salt Screens:

  • Hydrobromide (HBr): The Bromide ion (

    
    ) has a strong anomalous signal (
    
    
    
    for Mo,
    
    
    for Cu), making AC determination trivial.[1]
  • Hydrochloride (HCl): The Chloride ion (

    
    ) is sufficient if using Copper (Cu Kα)  radiation.
    
  • Chiral Acids (Internal Reference): Use (R,R)-Tartaric acid or (S)-Mandelic acid.[1] If the salt crystallizes, you determine the structure relative to the known stereocenter of the acid.

Phase 2: Data Collection Strategy
  • Source: Use Cu Kα radiation (

    
     Å) if using the HCl salt or free base. The anomalous signal for light atoms is significantly higher with Cu than Mo.
    
  • Temperature: Collect at 100 K (cryostream). This reduces thermal vibration, improving resolution and the precision of the Flack parameter.[5]

  • Redundancy: Collect a high-redundancy dataset (Friedel pairs must be measured, not merged).

Phase 3: Structure Refinement & Validation (The Flack Parameter)

The Flack Parameter (


)  is the definitive metric for AC.


[1][2]
  • 
     (with 
    
    
    
    ):
    The model is correct. The absolute configuration is confirmed.
  • 
    :  The model is inverted. The actual structure is the opposite enantiomer.
    
  • 
    :  Racemic twin or wrong space group.
    

Experimental Workflow Diagram:

Protocol Sample Sample: This compound Salt Salt Formation (Add HBr in EtOH/Et2O) Sample->Salt Crystal Slow Evaporation Yield: Single Crystal Salt->Crystal Xray X-ray Diffraction (Cu Kα, 100 K) Crystal->Xray Solve Structure Solution (SHELXT / OLEX2) Xray->Solve Refine Refinement (Flack Parameter x) Solve->Refine Result Validation: x = -0.02(4) -> (S)-Confirmed Refine->Result

Figure 2: Experimental workflow for X-ray structure determination.[1][6]

Detailed Experimental Protocol

Step 1: Hydrobromide Salt Formation (Recommended)[1]
  • Dissolve 50 mg of this compound in 0.5 mL of absolute ethanol.

  • Add 1.0 equivalent of HBr (48% aq. or in acetic acid) dropwise.

  • Add diethyl ether dropwise until slight turbidity is observed.

  • Allow to stand at 4°C. Needle-like crystals suitable for X-ray should form within 24-48 hours.[1]

Step 2: X-ray Data Collection[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Strategy: Full sphere collection. Ensure high multiplicity (>4x) to accurately measure the small intensity differences between Friedel pairs (

    
     vs 
    
    
    
    ).
  • Resolution: Aim for 0.80 Å or better.

Step 3: Analysis[1]
  • Solve structure in space group (likely

    
     or 
    
    
    
    for chiral pure salts).
  • Refine using SHELXL .

  • Check the output for the Flack parameter.

    • Success Criteria:

      
      .[1]
      
    • Interpretation: If the solved structure shows the (S)-configuration and

      
       is near 0, the (S)-assignment is valid.[1]
      

References

  • Flack, H. D. (1983).[7] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[1] Use of intensity quotients and differences in absolute structure refinement.[8] Acta Crystallographica Section B, 69(2), 249-259.[1] Link

  • Thompson, A. L., & Watkin, D. J. (2009).[1] X-ray crystallography of light-atom organic compounds: The problem of absolute structure assignment. Tetrahedron: Asymmetry, 20(6), 712-717.[1] Link[1]

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[1][7] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1][7] Link

  • Stephens, P. J., et al. (2008). Structural analysis of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality, 20(5), 643-663.[1] Link[1]

Sources

Introduction: The Critical Role of Enantiopurity in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Quality Control Criteria for High-Purity (S)-2-Methyl-1-pyridin-3-yl-propylamine Reagents

This compound is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is fundamental to the biological activity and safety profile of the final drug product. As regulatory bodies like the U.S. FDA and the European Committee for Proprietary Medicinal Products increasingly demand enantiospecific data for chiral pharmaceuticals, the quality control (QC) of chiral intermediates is no longer a perfunctory step but a critical determinant of successful drug development.[1]

This guide provides an in-depth comparison of analytical methodologies for assessing the quality of high-purity this compound. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and scientifically sound QC criteria. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

Understanding the Impurity Profile: A Synthesis-Informed Approach

To establish effective QC criteria, one must first understand the potential impurities that can arise during synthesis. While multiple synthetic routes exist, a common approach involves the asymmetric reduction of a corresponding ketimine or the reductive amination of a chiral precursor.

Potential impurities can be broadly categorized:

  • Enantiomeric Impurity: The (R)-enantiomer is the most critical impurity to control, as it may have different pharmacological or toxicological properties.

  • Related Substances: These include structural isomers, starting materials (e.g., 3-acetylpyridine), and by-products from incomplete reactions or side reactions. For instance, incomplete methylation in related syntheses can lead to the presence of precursor compounds.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, tetrahydrofuran) must be monitored.[3][4]

  • Non-Volatile Impurities: Inorganic salts and catalyst residues, which can be assessed by tests like residue on ignition.

This understanding forms the basis for a multi-faceted analytical strategy. The following diagram illustrates a comprehensive QC workflow for this reagent.

Caption: Comprehensive QC Testing Workflow for Chiral Amine Reagents.

Comparative Analysis of Core QC Methodologies

The cornerstone of QC for this reagent is the accurate determination of both enantiomeric and chemical purity. While various techniques exist, they offer different advantages in terms of resolution, sensitivity, speed, and robustness.[5]

Enantiomeric Purity Assessment

Ensuring high enantiomeric excess (e.e.) is paramount. The most widely accepted and robust methods involve chromatography, though spectroscopic techniques offer rapid screening alternatives.[6][7]

Method Principle Advantages Disadvantages Typical LOQ
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).High resolution, accuracy, and reproducibility. Method of choice for regulatory submissions.[5]Requires expensive chiral columns; method development can be time-consuming.[6]0.05 - 0.1%
Chiral GC Separation of volatile enantiomers (or their derivatives) on a chiral capillary column.High efficiency and sensitivity, especially for volatile amines.Requires derivatization for non-volatile compounds; high temperatures can cause degradation.0.05 - 0.1%
NMR Spectroscopy Use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) to create diastereomeric complexes with distinct NMR signals.[8][9]Rapid analysis (< 90 mins), no physical separation needed, provides structural information.[8]Lower sensitivity than chromatography; accuracy can be limited (±2-5%).[9][10]~1-2%
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field, often using a chiral selector (e.g., cyclodextrin) in the buffer.[11]Very high separation efficiency, low sample and reagent consumption.Lower concentration sensitivity than HPLC-UV; reproducibility can be challenging.~0.1%

Recommendation: For definitive, high-accuracy quantification required in drug development, Chiral HPLC is the gold standard due to its robustness and acceptance by regulatory authorities.[12] NMR serves as an excellent orthogonal method for confirmation and rapid screening.

Chemical Purity and Assay

This involves quantifying the main component and detecting all other chemical impurities.

Method Principle Advantages Disadvantages
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity on a C18 or similar column.Versatile, robust, and widely available. Can separate a wide range of polar and non-polar impurities.[13]May not be suitable for very volatile or thermally labile compounds.
Gas Chromatography (GC-FID) Separation of volatile compounds in a carrier gas stream followed by detection with a Flame Ionization Detector (FID).Excellent for volatile impurities and residual solvents. High sensitivity for hydrocarbons.Not suitable for non-volatile or thermally unstable impurities. Requires derivatization for polar amines.
¹H NMR (Quantitative) Integration of specific proton signals relative to a certified internal standard.Provides an absolute measure of purity without needing a reference standard of the analyte itself. Fast and non-destructive.Lower sensitivity for minor impurities compared to chromatography. Requires careful selection of a non-overlapping internal standard.

Recommendation: A combination of RP-HPLC for assay and related substances and Headspace GC for residual solvents provides a comprehensive assessment of chemical purity, aligning with pharmacopeial expectations.[14][15]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation, embodying the principle of self-validating systems through built-in system suitability checks.

Protocol 1: Enantiomeric Purity by Chiral HPLC

Causality: A polysaccharide-based CSP, such as Chiralpak® AD-H, is chosen for its broad applicability in separating chiral amines through a combination of hydrogen bonding, π-π, and steric interactions.[5] The mobile phase of n-hexane and isopropanol provides good solubility and selectivity.

Chiral_HPLC_Workflow prep 1. Mobile Phase & Sample Prep equil 2. System Equilibration prep->equil sst 3. System Suitability Test (SST) equil->sst inject 4. Sample Injection sst->inject If SST Passes analyze 5. Data Analysis & Quantification inject->analyze

Caption: Workflow for Chiral HPLC Analysis.

1. Instrumentation and Conditions:

  • HPLC System: System with a binary pump, autosampler, column thermostat, and UV/DAD detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v). The small amount of amine modifier is crucial to improve peak shape and prevent tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 260 nm.[13]

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing ~1.0 mg/mL of the racemic compound or a sample spiked with a small amount (e.g., 0.5%) of the (R)-enantiomer.

3. Methodology:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the SSS five times.

  • Verify System Suitability Criteria:

    • Resolution (Rs): The resolution between the (S) and (R) enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (T): For the (S)-enantiomer peak, T should be ≤ 1.5.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas of the five replicate injections should be ≤ 2.0%.

  • Once system suitability is confirmed, inject the sample solution in duplicate.

  • Integrate the peak areas for both enantiomers.

4. Calculation of Enantiomeric Excess (e.e.):

  • % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

5. Acceptance Criteria:

  • For a high-purity grade, the enantiomeric excess should typically be ≥ 99.5% .

Protocol 2: Chemical Purity (Assay & Related Substances) by RP-HPLC

Causality: A C18 stationary phase is the workhorse for RP-HPLC, separating compounds based on their polarity. A buffered mobile phase is used to ensure consistent ionization of the basic amine analyte, leading to reproducible retention times and sharp peaks. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable runtime.

1. Instrumentation and Conditions:

  • HPLC System: As described in Protocol 1.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax, Luna, or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[13]

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Diluent: Mobile Phase A : Mobile Phase B (50:50).

  • Sample Solution (for Assay): Prepare a solution of ~1.0 mg/mL in diluent.

  • Sample Solution (for Related Substances): Prepare a solution of ~2.0 mg/mL in diluent to improve detection of minor impurities.

  • Reference Standard Solution: Prepare a solution of a certified reference standard at the same concentration as the Assay sample.

3. Methodology:

  • Equilibrate the column with the initial mobile phase composition.

  • Perform a blank injection (diluent) to ensure no system peaks interfere.

  • Inject the Reference Standard solution to establish retention time and peak area response.

  • Inject the Sample Solutions.

4. Calculations:

  • Assay (% w/w):

    • Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

  • Related Substances (% Area):

    • % Impurity = (Area_Impurity / Total_Area_All_Peaks) × 100

5. Acceptance Criteria:

  • Assay: 99.0% - 101.0% (on an anhydrous basis).

  • Largest Individual Impurity: ≤ 0.2%.

  • Total Impurities: ≤ 0.5%.

Conclusion: A Framework for Assured Quality

The quality control of high-purity this compound is a rigorous, multi-dimensional process that is foundational to the safety and efficacy of the final pharmaceutical products. A robust QC strategy relies not just on a single test but on a suite of orthogonal analytical techniques, each chosen for its specific strengths in identifying and quantifying potential impurities.

For researchers and developers, specifying Chiral HPLC for enantiomeric purity and RP-HPLC for chemical purity provides the most reliable and defensible data package. These core chromatographic methods, supported by spectroscopic identity tests and assays for residual solvents and inorganic impurities, create a comprehensive framework. Adherence to such stringent, scientifically-grounded QC criteria, as outlined in this guide, ensures that this critical chiral building block meets the high standards required for modern drug development.

References

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications.
  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Figshare.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Royal Society of Chemistry.
  • A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. Benchchem.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Royal Society of Chemistry.
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Labcompare.
  • USP Reference Standards. United States Pharmacopeia.
  • US Pharmacopeia (USP). Sigma-Aldrich.
  • Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed.
  • The Ideal Pharmacopeia. Pharmaceutical Technology.
  • Chiral analysis. Wikipedia.
  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Veeprho.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • (2-Methylpropyl)[(pyridin-3-yl)methyl]amine. ChemScene.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. PMC.
  • (PDF) Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. ResearchGate.
  • HPLC Determination of 1-pyridin-3-yl-ethylamine on Primesep 100 Column. SIELC Technologies.
  • Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. Annamalai University.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission.
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Académie des Sciences.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.
  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health.
  • Pyridin-2-amine (2-Pyridylamine). LGC Standards.

Sources

Safety Operating Guide

Laboratory Guide: Safe Disposal of (S)-2-Methyl-1-pyridin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Directive: (S)-2-Methyl-1-pyridin-3-yl-propylamine (CAS: 1187930-90-0) is a chiral pyridine derivative. Treat as a Toxic Organic Alkali . Improper disposal can result in the release of toxic nitrogen oxides (NOx) or violent reactions with acidic waste streams.

Core Hazards:

  • Acute Toxicity: Potential for high toxicity via inhalation, ingestion, and dermal absorption (characteristic of aminopyridines).

  • Corrosive/Irritant: Causes severe skin burns and eye damage.[1]

  • Incompatibility: Violently reactive with strong acids and oxidizers.[2]

Chemical Identity & Hazard Assessment

Before initiating disposal, verify the material identity to ensure correct waste stream segregation.

PropertyData
Chemical Name This compound
CAS Number 1187930-90-0
Molecular Formula C₉H₁₄N₂
Functional Groups Pyridine ring (aromatic base), Primary Amine (aliphatic base)
Physical State White to off-white solid or viscous oil (hygroscopic)
Waste Class Organic Base / Toxic (Non-Halogenated)
RCRA Status Not specifically listed (P/U), but exhibits Toxicity (D003) and potentially Ignitability (D001) characteristics.[3]
GHS Hazard Classification (Precautionary)
  • H301/H311: Toxic if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) Matrix

Trust Protocol: Never handle this compound alone. Ensure a "buddy system" is active during disposal of quantities >100 mg.

  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor/amine cartridges (if handling volatile solutions).

  • Eyes: Chemical splash goggles (ANSI Z87.1) + Face shield (if pouring liquids).

  • Hands: Double-glove protocol.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged contact.

  • Body: Chemical-resistant lab coat (buttoned to neck) + closed-toe chemical-resistant footwear.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Excess Reagent (Solid/Oil)

Do not dispose of in trash or sink.

  • Container Selection: Use a chemically compatible container (HDPE plastic or Amber Glass). Avoid metal containers due to potential corrosion from the amine.

  • Solubilization (Optional but Recommended): To facilitate incineration, dissolve the solid/oil in a combustible non-halogenated solvent (e.g., Ethanol, Methanol, or Acetone).

    • Ratio: ~10 mL solvent per 1 g of substance.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound in Ethanol".

    • Hazards: Check "Toxic", "Corrosive", "Flammable" (due to solvent).

  • Storage: Place the container in the Organic Base waste satellite accumulation area.

    • Critical: Keep separate from Acid waste streams to prevent heat generation and spattering.

Scenario B: Quenching Reaction Mixtures

If the amine is in a reaction mixture with reagents (e.g., acid chlorides, hydrides).

  • Cooling: Chill the reaction vessel to 0°C in an ice bath.

  • Neutralization:

    • Slowly add a dilute acid solution (e.g., 1M HCl) only if the intent is to trap the amine as a salt for aqueous disposal (rare for toxic organics).

    • Preferred Method: Quench reactive partners first, then adjust pH to ~10-11 using dilute NaOH. Extract the organic amine into an organic solvent (e.g., Ethyl Acetate).

  • Separation:

    • Organic Layer: Dispose of as Halogenated or Non-Halogenated Organic Waste (depending on extraction solvent).

    • Aqueous Layer: Check pH. If neutral (pH 6-9) and free of toxic organics, drain disposal may be permissible (consult local EHS). If unsure, collect as Aqueous Toxic Waste .

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Segregation: Do not mix with general lab trash.

  • Packaging: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Double-Bagging: Seal the first bag and place it inside a second bag or a rigid waste drum.

  • Labeling: Tag as "Solid Debris Contaminated with Toxic Amines".

Spill Management & Emergency Response

Spill Decision Logic:

  • Minor Spill (< 5 mL/g): Manage with lab spill kit.

  • Major Spill (> 5 mL/g): Evacuate area, alert EHS.

Cleanup Protocol:

  • Isolate: Mark the area.[6] Ensure fume hood ventilation is active.

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).[7]

    • Warning: Do NOT use paper towels or sawdust, as amines can react with cellulose or trapped oxidizers to cause fire hazards.

  • Collect: Scoop absorbed material using a plastic dustpan/scoop.

  • Decontaminate: Wipe the surface with a mild acid solution (1% Acetic Acid or Citric Acid) to neutralize residues, followed by a water rinse.

  • Dispose: Place all absorbent and cleanup materials into a hazardous waste pail (Scenario C).

Visual Decision Workflow

The following diagram illustrates the decision-making logic for segregating waste streams containing this compound.

DisposalWorkflow Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Reagent Liquid Liquid Solution StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Consumables Dissolve Dissolve in Combustible Solvent (EtOH/Acetone) Solid->Dissolve CheckpH Check pH / Composition Liquid->CheckpH Bagging Double Bag in Polyethylene Debris->Bagging OrgBaseStream Organic Base Waste (Segregate from Acids) Dissolve->OrgBaseStream Preferred CheckpH->OrgBaseStream Organic Solvent SolidHazWaste Solid Hazardous Waste (Toxic/Corrosive) CheckpH->SolidHazWaste Aqueous (Collect) Bagging->SolidHazWaste

Caption: Operational workflow for segregating this compound waste streams to ensure safety and compliance.

Regulatory Compliance & Logistics

  • RCRA (USA): While not explicitly P-listed, this compound should be managed as a characteristic hazardous waste (Toxic/Corrosive).

  • Destruction Method: The gold standard for pyridine derivatives is Rotary Kiln Incineration with secondary combustion chambers to handle nitrogen oxides (NOx) generation [1].

  • Transportation: Ensure waste containers are DOT-compliant (UN approved) if transporting off-site.

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-003. Available at: [Link]

  • PubChem. Compound Summary: 1-(Pyridin-3-yl)propan-2-amine (Structural Analog). National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling (S)-2-Methyl-1-pyridin-3-YL-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(S)-2-Methyl-1-pyridin-3-yl-propylamine is a chiral pyridine derivative often utilized as a scaffold in the synthesis of pharmaceutical intermediates (e.g., CYP17 inhibitors or nicotinic acetylcholine receptor ligands).

Critical Safety Warning: As a hybrid molecule containing both a pyridine ring and a primary chiral amine , this compound exhibits a synergistic hazard profile. It must be treated as Corrosive (Skin/Eye) and Acutely Toxic (Transdermal/Inhalation) . Standard laboratory nitrile gloves provide insufficient protection against permeation for this class of compounds.[1]

This guide replaces generic safety advice with a specific, self-validating protocol designed to prevent exposure during bench-scale operations.

Hazard Identification & Mechanistic Risk

To ensure safety, we must understand the causality of the hazard.

Hazard ClassMechanism of ActionOperational Implication
Corrosivity (Category 1B) High pKa (~9-10) amine functionality causes rapid saponification of skin lipids and protein denaturation.Irreversible eye damage can occur in <10 seconds. Safety glasses are insufficient; goggles are mandatory.
Acute Toxicity (Pyridine) Pyridine moieties can be absorbed transdermally, metabolizing into N-methylpyridinium ions which may exhibit neurotoxic or hepatotoxic effects.Glove Permeation: Pyridines permeate nitrile rubber rapidly. Skin contact may result in systemic toxicity, not just local burns.
Sensitization Chiral amines are known sensitizers.Repeated low-level exposure can lead to anaphylactic responses. Fume hood use is non-negotiable.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of substance.

Hand Protection: The Double-Glove Protocol

Why: Standard 4-mil nitrile gloves have a breakthrough time of <5 minutes for pyridine/amine mixtures.

LayerMaterialSpecificationFunction
Inner Layer Silver Shield / 4H (Laminate) 2.7 mil (minimum)Chemical Barrier. Provides >4 hours breakthrough time against aromatics and amines.
Outer Layer Nitrile (Disposable) 5-8 mil (Extended Cuff)Mechanical Protection. Protects the inner laminate glove from tears and provides grip (laminate is slippery).
Eye & Face Protection[2][3][4][5]
  • Standard Handling: Chemical Splash Goggles (Indirect Vented). Reasoning: Prevents vapor entry which safety glasses allow.

  • Pouring/High Volume (>100mL): Polycarbonate Face Shield + Goggles.

Respiratory Protection[2][6]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Ammonia) cartridges. Note: Simple organic vapor (OV) cartridges may desorb amines; Multi-gas cartridges are required.

Operational Decision Logic (Visualized)

The following diagram outlines the decision-making process for PPE selection based on the operation type.

PPE_Decision_Tree Start Start: Define Operation StateCheck Is substance in Solution or Neat Oil/Solid? Start->StateCheck QuantityCheck Quantity > 100 mg? StateCheck->QuantityCheck Neat / High Conc. StandardPPE PROTOCOL A: Standard - Fume Hood - Double Glove (Nitrile) - Safety Glasses StateCheck->StandardPPE Dilute Solution (<0.1M) QuantityCheck->StandardPPE No (<100mg) SplashRisk Is there Splash/Aerosol Risk? (Syringe transfer, heating, vortexing) QuantityCheck->SplashRisk Yes (>100mg) EnhancedPPE PROTOCOL B: High Hazard - Fume Hood - Inner: Silver Shield / Outer: Nitrile - Chemical Goggles SplashRisk->EnhancedPPE Low Risk (Weighing) MaxPPE PROTOCOL C: Critical - Add Face Shield - Sash lowered to <14 inches SplashRisk->MaxPPE High Risk (Transfer/Heat)

Caption: PPE Selection Logic based on physical state and operational risk factors.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Neutralize Static: If the substance is a solid salt, use an ionizing fan. Static discharge can disperse amine dusts outside the weigh boat.

  • Prepare Trap: Set up a secondary container (beaker) with dilute citric acid or HCl (1M) in the hood. This serves as a "dip" for contaminated spatulas or pipette tips to immediately neutralize the amine.

Phase 2: Transfer & Weighing
  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the container) and the dominant hand as "clean" (touches the spatula/pipette).

  • Liquid Handling:

    • Use positive displacement pipettes for oils to prevent dripping due to vapor pressure differences.

    • Never pour from the stock bottle. Aliquot into a secondary vial using a glass pipette.

  • Solid Handling:

    • Weigh inside the fume hood.[2] Do not transport open weigh boats across the lab.

Phase 3: Decontamination
  • Wipe the exterior of the stock container with a dry tissue, then a tissue dampened with ethanol. Dispose of tissues as solid hazardous waste immediately.

  • Immerse all contaminated tools in the acid trap prepared in Phase 1 before removing them from the hood.

Emergency Response & Disposal

Spill Management Workflow

In the event of a spill outside the fume hood, evacuate the immediate area. For spills inside the hood:

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5mL) Assess->Minor Major Major (>5mL) Assess->Major Evacuate & Call EHS Absorb Absorb with Vermiculite or Sand Minor->Absorb Neutralize Treat with dilute Citric Acid (avoid strong exotherms) Absorb->Neutralize Collect Collect in sealed HazWaste Bag Neutralize->Collect Label Label: Toxic/Corrosive Pyridine Waste Collect->Label

Caption: Immediate response workflow for minor laboratory spills.

Waste Disposal[3][8][9]
  • Classification: Hazardous Organic Waste (Alkaline/Toxic).

  • Segregation:

    • DO NOT mix with acidic waste streams (e.g., Piranha solution, concentrated H2SO4) without prior neutralization. The exotherm can cause container rupture.

    • DO NOT mix with oxidizers (peroxides, permanganates).[3] Pyridines can form unstable N-oxides or rupture under oxidative stress.

  • Container: High-Density Polyethylene (HDPE) or Glass.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Methyl-1-pyridin-3-YL-propylamine
Reactant of Route 2
Reactant of Route 2
(S)-2-Methyl-1-pyridin-3-YL-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.